molecular formula C8H15N3 B1458862 1,4-Dimethyl-1,4-diazepane-2-carbonitrile CAS No. 1423032-36-3

1,4-Dimethyl-1,4-diazepane-2-carbonitrile

Cat. No.: B1458862
CAS No.: 1423032-36-3
M. Wt: 153.22 g/mol
InChI Key: YYISHFQLPFEQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-1,4-diazepane-2-carbonitrile ( 1423032-36-3) is a chemical compound with the molecular formula C 8 H 15 N 3 and a molecular weight of 153.22 g/mol . This seven-membered diazepane ring system is of significant interest in medicinal and organic chemistry as a privileged scaffold for drug discovery. The 1,4-diazepane core is a versatile structural motif found in biologically active compounds. Notably, diazepane derivatives have been identified as potent orexin receptor (OXR) antagonists, which are relevant for the treatment of insomnia, as demonstrated by the development of Suvorexant . The specific stereoisomer of this compound, (2S)-1,4-dimethyl-1,4-diazepane-2-carbonitrile, is also documented (CID 96839781), highlighting the importance of chirality in its potential application . The nitrile group within the structure offers a versatile handle for further synthetic modifications, making this compound a valuable intermediate for constructing more complex molecules or for use in diversity-oriented synthesis. This product is intended for research purposes as a building block in the synthesis of novel therapeutic agents or as a standard for analytical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,4-dimethyl-1,4-diazepane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-10-4-3-5-11(2)8(6-9)7-10/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYISHFQLPFEQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C(C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601202742
Record name 1H-1,4-Diazepine-2-carbonitrile, hexahydro-1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423032-36-3
Record name 1H-1,4-Diazepine-2-carbonitrile, hexahydro-1,4-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,4-Diazepine-2-carbonitrile, hexahydro-1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS: 1423032-36-3) is a specialized heterocyclic intermediate belonging to the diazepane class. Characterized by a seven-membered ring containing two nitrogen atoms and a nitrile functional group, this molecule serves as a critical "privileged scaffold" in modern drug discovery. Its structural versatility allows it to function as a precursor for complex pharmaceutical agents, including histamine receptor antagonists, kinase inhibitors, and psychotropic compounds.

This guide details the physiochemical properties, synthetic pathways, and reactivity profiles of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile, providing researchers with the technical grounding necessary to utilize this scaffold in high-value chemical transformations.

Chemical Profile & Physiochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The core structure consists of a 1,4-diazepane ring (a seven-membered heterocycle with nitrogens at positions 1 and 4). The molecule is


-methylated at both nitrogen positions, enhancing lipophilicity and metabolic stability. The nitrile (-CN)  group at position 2 introduces a reactive electrophilic center and significant polarity, serving as a versatile handle for further derivatization.
  • IUPAC Name: 1,4-Dimethyl-1,4-diazepane-2-carbonitrile[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 153.23 g/mol [1][2]

  • Chirality: The C2 position is a stereocenter. Synthetic preparations typically yield a racemate unless asymmetric catalysis is employed.

Physiochemical Data (Experimental & Predicted)[10]
PropertyValue / DescriptionNote
Physical State Liquid (at STP)Viscous, likely hygroscopic
Boiling Point ~240–250 °C (Predicted)High BP due to polarity of nitrile
Density ~0.98 g/cm³Typical for aliphatic amines
LogP 0.2 – 0.5Moderately polar; water-soluble
pKa (N1/N4) ~8.5 (N4), ~2.0 (N1)N1 basicity reduced by

-nitrile EWG effect
Solubility Soluble in DCM, EtOH, DMSOMiscible with most organic solvents

Technical Insight: The nitrile group at C2 exerts a strong electron-withdrawing effect (inductive effect,


) on the N1 nitrogen. This significantly lowers the pKa of N1 compared to N4, allowing for regioselective protonation or alkylation at the N4 position under controlled conditions.

Synthesis & Manufacturing Methodologies

The synthesis of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile generally follows two primary strategies: Oxidative Cyanation of the parent diazepane or a Strecker-Type Cyclization .

Route A: Oxidative Cyanation (Modern C-H Functionalization)

This route is preferred for late-stage functionalization of the 1,4-dimethyl-1,4-diazepane core. It utilizes a transition metal catalyst or a radical initiator to introduce the cyano group at the


-position of the amine.[3][4]
  • Precursor: 1,4-Dimethyl-1,4-diazepane

  • Reagents: Trimethylsilyl cyanide (TMSCN), Oxidant (e.g., TBN, DDQ, or Visible Light + Photocatalyst).

  • Mechanism: Generation of an iminium ion intermediate via Single Electron Transfer (SET), followed by nucleophilic attack by the cyanide source.

Route B: Strecker-Type Assembly (Classical)

This method constructs the ring and nitrile simultaneously or in stepwise fashion, often offering higher yields for scale-up.

  • Step 1: Reaction of

    
    -dimethylethylenediamine with acrolein (or equivalent) to form the diazepane ring (often requires reduction).
    
  • Step 2: Introduction of the nitrile via nucleophilic substitution or modified Strecker reaction on an imine intermediate.

Visualized Synthesis Workflow

The following diagram illustrates the Oxidative Cyanation pathway, which is the most direct route for research-scale synthesis.

Synthesis Precursor 1,4-Dimethyl-1,4-diazepane (Starting Material) Intermediate Iminium Ion Intermediate Precursor->Intermediate SET Oxidation (-2e-, -H+) Oxidant Oxidant (e.g., TBN/O2) + TMSCN Oxidant->Intermediate Product 1,4-Dimethyl-1,4-diazepane- 2-carbonitrile Intermediate->Product Nucleophilic Attack (CN-)

Figure 1: Oxidative cyanation pathway transforming the diazepane core into the


-aminonitrile derivative.

Reactivity & Derivatization[1][11]

The 2-carbonitrile group is a "masked" functional group. In medicinal chemistry, it is rarely the final endpoint; rather, it serves as a gateway to more complex pharmacophores.

Key Transformations
  • Hydrolysis to Amino Acids/Amides:

    • Acidic hydrolysis converts the nitrile to a primary amide or carboxylic acid. This yields unnatural

      
      -amino acids embedded within a diazepane ring, which are valuable peptidomimetics.
      
  • Reduction to Diamines:

    • Reduction (e.g.,

      
       or 
      
      
      
      ) converts the nitrile to a primary amine (
      
      
      ). This creates a tri-amine scaffold useful for chelating agents or further functionalization.
  • Cyclization to Fused Heterocycles:

    • Reaction with azides (Click chemistry) yields tetrazoles.

    • Reaction with amidines yields imidazoles.

Reactivity Pathway Diagram

Reactivity Center 1,4-Dimethyl-1,4-diazepane- 2-carbonitrile Acid Diazepane-2-carboxylic acid (Peptidomimetic) Center->Acid Hydrolysis (HCl/H2O) Amine 2-(Aminomethyl)-diazepane (Tri-amine Ligand) Center->Amine Reduction (LiAlH4) Tetrazole Diazepane-Tetrazole (Bioisostere) Center->Tetrazole NaN3 / ZnBr2 Ketone 2-Acyl-diazepane (via Grignard) Center->Ketone RMgBr / H3O+

Figure 2: Divergent synthesis pathways from the nitrile core, enabling access to acids, amines, and heterocycles.[5]

Medicinal Chemistry Applications

Privileged Scaffold Status

The 1,4-diazepane ring is a bioisostere of piperazine and homopiperazine. The introduction of the nitrile group and methyl substituents allows for fine-tuning of:

  • Basicity: Adjusting pKa to optimize oral absorption and blood-brain barrier (BBB) penetration.

  • Conformational Space: The 7-membered ring is flexible, allowing the molecule to adopt "boat" or "twist-chair" conformations that can adapt to enzyme binding pockets (induced fit).

Therapeutic Areas
  • CNS Agents: Diazepane derivatives are historically linked to histaminergic (

    
     antagonists) and dopaminergic modulation. The nitrile group improves metabolic stability compared to oxidative-labile groups.
    
  • Kinase Inhibitors: The scaffold serves as a solvent-exposed tail in ATP-competitive inhibitors, where the basic nitrogens form hydrogen bonds with the hinge region or solubilizing residues.

  • Antihistamines: Analogues of azelastine often incorporate diazepane rings to improve selectivity profiles.

Safety & Handling Protocols

Hazard Class: Acute Toxin (Oral/Dermal), Irritant.

  • Nitrile Toxicity: While less toxic than free cyanide,

    
    -aminonitriles can metabolize to release HCN under strong metabolic stress or acidic conditions.
    
  • Handling:

    • PPE: Nitrile gloves (double-gloved recommended), lab coat, and chemical safety goggles.

    • Ventilation: All operations must be performed inside a certified chemical fume hood.

    • Spill Control: Do not use acidic cleaning agents (risk of HCN evolution). Use bleach (sodium hypochlorite) to oxidize and neutralize nitrile residues.

References

  • Sigma-Aldrich. 1,4-Dimethyl-1,4-diazepane-2-carbonitrile Product Sheet. CAS: 1423032-36-3.[1][2] Link

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. Molecules, 2022.[4] Link

  • ResearchGate. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Link

  • National Institutes of Health (NIH). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC, 2011. Link

  • ChemRxiv. Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1,4]Diazepine-2-Carboxylates. Link

Sources

Thermodynamic Stability and Structural Dynamics of Diazepane-2-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold and the Warhead

The 1,4-diazepane-2-carbonitrile scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the design of covalent inhibitors for cysteine proteases (e.g., Cathepsin K, S, and L). The seven-membered diazepane ring offers a unique conformational volume that distinguishes it from the more rigid piperazines or pyrrolidines, allowing for optimized occupancy of the S2-S3 enzyme pockets. However, the introduction of a nitrile group at the C2 position—creating a cyclic


-amino nitrile—introduces complex thermodynamic liabilities.

This guide provides a rigorous analysis of the thermodynamic stability of these derivatives, focusing on two distinct vectors: conformational energetics (ring puckering/inversion) and chemical equilibrium (the retro-Strecker instability).

Conformational Thermodynamics: The 7-Membered Ring Challenge

Unlike the chair-locked cyclohexane or piperidine systems, the 1,4-diazepane ring is conformationally mobile. Understanding this mobility is prerequisite to predicting binding entropy and metabolic susceptibility.

The Energy Landscape

The 1,4-diazepane ring exists primarily in a dynamic equilibrium between twist-boat and chair conformations.

  • Twist-Boat (Lowest Energy): Generally the global minimum for unsubstituted 1,4-diazepanes due to the alleviation of transannular interactions and torsion strain.

  • Chair (Local Minimum): Often populated when bulky substituents (e.g., aryl groups) are placed at the C5 or C7 positions, forcing the ring into a geometry that minimizes 1,3-diaxial-like clashes.

Thermodynamic Barrier: The activation energy (


) for ring inversion in substituted 1,4-diazepanes is approximately 45–50 kJ/mol  (10–12 kcal/mol). This relatively low barrier implies that at physiological temperature (37°C), the ring is rapidly interconverting on the NMR timescale unless locked by bulky substituents or intramolecular hydrogen bonding.
The Nitrile Substituent Effect

The C2-carbonitrile group introduces a specific dipole-dipole interaction.

  • Axial vs. Equatorial Preference: In the chair conformation, the nitrile group typically prefers the equatorial position to minimize steric repulsion with the N1/N4 lone pairs. However, the anomeric effect (interaction between the nitrogen lone pair and the

    
     orbital) can stabilize the axial conformer, complicating the equilibrium.
    

Chemical Stability: The Retro-Strecker Equilibrium

The most critical thermodynamic parameter for diazepane-2-carbonitriles is the stability of the C–CN bond. Structurally, these are cyclic


-amino nitriles. They are not static molecules but exist in equilibrium with their corresponding iminium ions and free cyanide.
Mechanism of Instability

The decomposition follows a Retro-Strecker pathway. This is thermodynamically driven by the entropy gain of releasing free cyanide and the relaxation of ring strain (if ring opening occurs) or the formation of a stabilized iminium species.

Key Stability Factors:

  • Ring Size Effect: 7-membered rings are generally more stable to retro-Strecker fragmentation than 5-membered rings due to the lack of angle strain forcing the

    
     to 
    
    
    
    rehybridization at the bridgehead carbon.
  • N-Substitution: An electron-withdrawing group (EWG) on N1 (e.g., Sulfonyl, Carbamate) significantly increases stability by destabilizing the adjacent iminium ion intermediate, thereby shifting the equilibrium toward the intact nitrile.

Pathway Visualization

RetroStrecker cluster_0 Thermodynamic Equilibrium Diazepane Diazepane-2-CN (Intact Scaffold) TS Transition State (C-CN Bond Lengthening) Diazepane->TS k1 (slow) Iminium Cyclic Iminium Ion (+ Free CN-) TS->Iminium Dissociation Iminium->Diazepane k-1 (Re-association) Hydrolysis Hydrolysis Product (Amide/Acid) Iminium->Hydrolysis H2O / Irreversible

Figure 1: The Retro-Strecker equilibrium pathway. The stability of the diazepane depends on the


 between the intact nitrile and the iminium species.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a new diazepane derivative, the following self-validating protocols should be employed.

Protocol A: Determination of Cyanide Dissociation Constant ( ) via exchange NMR

Objective: Quantify the thermodynamic propensity of the nitrile to dissociate.

  • Preparation: Dissolve the diazepane-2-carbonitrile (10 mM) in

    
     or 
    
    
    
    buffered to pH 7.4 (phosphate buffer).
  • Trapping Agent: Add a 5-fold excess of semicarbazide or hydroxylamine. These reagents react rapidly and irreversibly with the iminium intermediate, effectively pulling the equilibrium.

  • Measurement: Monitor the decay of the

    
    -proton signal (H2) via 
    
    
    
    -NMR at 37°C over 24 hours.
  • Calculation: Plot

    
     vs. time. The rate of disappearance (
    
    
    
    ) in the presence of excess trap approximates the forward rate constant of cyanide dissociation (
    
    
    ).
    • Note: A stable drug candidate should exhibit a

      
       hours under these conditions.
      
Protocol B: Epimerization Kinetics (Stereochemical Stability)

Objective: Assess the configurational stability of the chiral center at C2.

  • Setup: Prepare a 1 mg/mL solution of the enantiopure diazepane in 50:50 Water:Acetonitrile.

  • Stress Condition: Incubate at 40°C in the presence of a weak base (e.g.,

    
    , 0.1 eq) to simulate basic catalysis.
    
  • Analysis: Inject onto a Chiral HPLC column (e.g., Chiralpak IC) at

    
     hours.
    
  • Data Output: Calculate the Enantiomeric Excess (ee%) decay. Rapid racemization indicates a low energy barrier to proton abstraction or reversible cyanide loss.

Summary of Stability Metrics
ParameterMethodTarget Value for Drug Candidate
Ring Inversion Barrier Variable Temp NMR

kJ/mol (Rigid)
Cyanide Dissociation NMR (HCN trap)

h (pH 7.4)
Epimerization Rate Chiral HPLC

racemization over 24h
Metabolic Stability Liver Microsomes

Structural Optimization Strategies

If thermodynamic instability is observed, the following structural modifications are proven to stabilize the diazepane-2-carbonitrile scaffold:

  • N1-Acylation/Sulfonylation: Converting the N1 amine (adjacent to the nitrile) into an amide or sulfonamide withdraws electron density. This destabilizes the formation of the partial positive charge on the iminium transition state, significantly increasing the bond dissociation energy (BDE) of the C–CN bond.

  • C3-Geminal Disubstitution: Introducing a gem-dimethyl group at C3 (adjacent to the nitrile) creates a "Thorpe-Ingold" effect. While usually used to favor cyclization, here it sterically hinders the approach of water/nucleophiles to the iminium ion and restricts the conformational freedom required for the retro-Strecker transition state.

  • Bridgehead Fluorination: Fluorination at remote ring positions (C5/C6) can lower the

    
     of the ring amines and alter the ring puckering preference, often favoring a more rigid twist-boat that is kinetically resistant to opening.
    

References

  • Vertex Pharmaceuticals. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. PubMed. Link

  • Bentham Science. (2013). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry. Link

  • National Institutes of Health (NIH). (2013). Highly selective aza-nitrile inhibitors for cathepsin K, structural optimization and molecular modeling. Organic & Biomolecular Chemistry. Link

  • MDPI. (2025). Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis. Pharmaceuticals.[1][2] Link

  • ResearchGate. (2021). One-Pot Synthesis of α-Amino Nitrile Units through Alkylative Strecker Cyanation. European Journal of Organic Chemistry. Link

Sources

1,4-Dimethyl-1,4-diazepane-2-carbonitrile CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS 1423032-36-3): A Comprehensive Technical Guide on Chemical Identifiers, Structural Utility, and Synthetic Applications

Executive Summary

In the modern landscape of medicinal chemistry and rational drug design, the strategic utilization of specialized heterocyclic building blocks is paramount for overcoming pharmacokinetic bottlenecks and navigating complex intellectual property landscapes. 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS: 1423032-36-3) represents a highly versatile, bifunctional homopiperazine scaffold. By combining the conformational flexibility of a 7-membered diazepane ring with a reactive C2-carbonitrile handle, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors, GPCR ligands, and targeted anticancer agents[1][2].

This whitepaper provides an in-depth technical analysis of 1,4-dimethyl-1,4-diazepane-2-carbonitrile, detailing its core chemical identifiers, the physicochemical rationale behind its use in scaffold hopping, and validated experimental protocols for its derivatization.

Chemical Identifiers and Core Physical Properties

Accurate chemical identification is the foundation of reproducible synthetic chemistry. The following table consolidates the definitive chemical identifiers and baseline physical properties for 1,4-dimethyl-1,4-diazepane-2-carbonitrile.

Property / IdentifierValue / Description
Chemical Name 1,4-Dimethyl-1,4-diazepane-2-carbonitrile
CAS Registry Number 1423032-36-3
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
InChI 1S/C8H15N3/c1-10-4-3-5-11(2)8(6-9)7-10/h8H,3-5,7H2,1-2H3
InChIKey YYISHFQLPFEQOM-UHFFFAOYSA-N
Structural Class Substituted Homopiperazine / 1,4-Diazepane
Physical Form Liquid (at standard temperature and pressure)

Structural Rationale: The Homopiperazine Advantage

Historically, the 6-membered piperazine ring has been a ubiquitous feature in drug discovery, often used to improve aqueous solubility or act as a basic linker. However, the overreliance on piperazines has led to saturated patent spaces and predictable, often flat, molecular topologies.

The transition to a 1,4-diazepane (homopiperazine) core introduces a 7-membered ring that fundamentally alters the molecule's 3D spatial profile[3][4].

  • Vector Projection: Unlike the rigid chair conformation of piperazine which projects substituents at roughly 180° (1,4-trans), the diazepane ring adopts a puckered conformation. This alters the exit vectors of the N-substituents, allowing the molecule to access novel binding pockets in target proteins[5].

  • The C2-Carbonitrile Handle: The presence of the cyano group at the 2-position of 1,4-dimethyl-1,4-diazepane-2-carbonitrile is a strategic synthetic asset. It acts as a masked primary amine, a precursor to carboxylic acids, or a building block for tetrazole bioisosteres, enabling late-stage functionalization without disrupting the tertiary amines of the core ring.

Logic Core Homopiperazine Core (1,4-Diazepane) Prop1 7-Membered Ring (Puckered Conformation) Core->Prop1 Prop2 C2-Carbonitrile Substitution Core->Prop2 Benefit1 Novel Exit Vectors & Disrupted Crystal Lattice Prop1->Benefit1 Benefit2 Versatile Synthetic Handle (Amine/Acid Precursor) Prop2->Benefit2 App Enhanced Target Affinity & Improved ADME Profile Benefit1->App Benefit2->App

Fig 1. Logical relationship mapping the structural benefits of homopiperazine scaffolds in drug design.

Physicochemical Impact of Scaffold Hopping

To quantify the causality of choosing a homopiperazine over a standard piperazine, the following table summarizes the typical physicochemical shifts observed during structural optimization.

Parameter1,4-Dimethylpiperazine (Reference)1,4-Dimethyl-1,4-diazepane (Homopiperazine)Mechanistic Causality
Ring Size 6-membered7-memberedIncreased methylene bridge adds conformational flexibility.
Basic pKa ~8.4~8.8Increased N-N distance reduces mutual inductive electron withdrawal, slightly elevating basicity.
Aqueous Solubility HighVery HighEnhanced sp³ character and ring puckering disrupt crystal lattice packing energy, lowering melting points and boosting solubility.
Fsp³ Fraction LowerHigherHigher fraction of sp³ carbons correlates with improved clinical success rates (escaping "flatland").

Synthetic Derivatization Protocols

The most common application of 1,4-dimethyl-1,4-diazepane-2-carbonitrile is the reduction of the nitrile group to yield a primary amine (2-(aminomethyl)-1,4-dimethyl-1,4-diazepane), which can subsequently be coupled with aryl chlorides or carboxylic acids to form active therapeutic agents[1].

Because the nitrile is situated on an alpha-carbon relative to a tertiary amine, it is susceptible to retro-Strecker decomposition if subjected to harsh hydridic conditions (e.g., elevated temperatures with LiAlH₄). Therefore, a chemoselective catalytic hydrogenation protocol is strictly required.

Protocol: Chemoselective Nitrile Reduction to Primary Amine

Objective: Convert the C2-carbonitrile to a primary aminomethyl group while suppressing secondary amine dimerization.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 10.0 mmol of 1,4-dimethyl-1,4-diazepane-2-carbonitrile in 25 mL of 7N Ammonia in Methanol (NH₃/MeOH).

    • Causality: The use of ammoniacal methanol is a critical self-validating control. During nitrile reduction, the intermediate imine can react with the newly formed primary amine to create unwanted secondary amine dimers. A vast excess of ammonia shifts the equilibrium, exclusively favoring the primary amine product.

  • Catalyst Addition: Carefully add 10 mol% of Raney-Nickel slurry (washed with MeOH).

    • Causality: Raney-Ni is chosen over Palladium on Carbon (Pd/C) because Pd/C can catalyze the unwanted dealkylation of the N-methyl groups. Raney-Ni is highly chemoselective for nitrile reduction.

  • Hydrogenation: Seal the vessel, purge three times with inert Argon, and then pressurize with Hydrogen gas (H₂) to 50 psi. Stir vigorously at 25°C for 12 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, filter, and analyze via LC-MS. The reaction is deemed complete upon the total disappearance of the starting material mass [M+H]⁺ 154.1 and the appearance of the product mass [M+H]⁺ 158.1.

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Raney-Ni catalyst. (Safety Note: Raney-Ni is highly pyrophoric; keep the Celite pad wet at all times).

  • Validation: Concentrate the filtrate under reduced pressure. Validate the structural integrity of the resulting 2-(aminomethyl)-1,4-dimethyl-1,4-diazepane via ¹H-NMR (400 MHz, CDCl₃). The successful reduction is confirmed by the appearance of a new multiplet at ~2.70 ppm corresponding to the -CH₂-NH₂ protons, and the absence of the characteristic nitrile ¹³C-NMR peak at ~118 ppm.

Workflow SM 1,4-Dimethyl-1,4-diazepane- 2-carbonitrile Reagent Raney-Ni, H2 (50 psi) 7N NH3 in MeOH SM->Reagent Reaction Chemoselective Hydrogenation (25°C, 12h) Reagent->Reaction Product 2-(Aminomethyl)-1,4-dimethyl- 1,4-diazepane Reaction->Product Validation LC-MS & 1H-NMR Validation Product->Validation

Fig 2. Experimental workflow for the chemoselective reduction of the C2-carbonitrile group.

Conclusion

1,4-Dimethyl-1,4-diazepane-2-carbonitrile is far more than a simple chemical catalog entry; it is a highly engineered topological tool for drug discovery. By leveraging the unique spatial geometry of the homopiperazine ring and the synthetic versatility of the carbonitrile group, researchers can efficiently bypass flatland chemistry, improve aqueous solubility, and construct highly targeted, patentable therapeutics. Strict adherence to chemoselective protocols, as outlined above, ensures high-fidelity integration of this building block into complex molecular architectures.

References

  • Teimoori, S., et al. (2011). "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents." Journal of Cancer Therapy, Scientific Research Publishing. Available at:[Link]

  • Bentham Science. "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance." Current Organic Chemistry. Available at: [Link]

  • ResearchGate. "Homopiperazine (Hexahydro-1,4-diazepine)." Molbank. Available at:[Link]

  • ScienceDirect. "1,4-Diazepane-2-ones as novel inhibitors of LFA-1." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • PubMed Central (PMC). "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Omega. Available at:[Link]

Sources

Solubility profile of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Solubility Profile of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile[1]

Executive Summary

1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS 1423032-36-3) is a specialized heterocyclic building block characterized by a seven-membered diazepane ring, two tertiary amine centers, and an electron-withdrawing nitrile group.[1][2] This unique structural motif—combining basic nitrogen centers with a polar cyano functionality—dictates a distinct solubility profile that is critical for its utility in the synthesis of CNS-active pharmaceutical intermediates and agrochemicals.[1]

This guide provides a comprehensive solubility analysis, transitioning from theoretical physicochemical predictions to field-proven experimental protocols. It establishes a self-validating framework for researchers to determine exact solubility limits and leverage them for efficient process chemistry, specifically focusing on acid-base extraction strategies.[1]

Physicochemical Characterization

Before establishing a solubility profile, we must understand the molecular forces at play.[3] The compound exists as a liquid at room temperature, which fundamentally alters how we approach solubility testing (miscibility vs. saturation).[3]

PropertyValue / DescriptionMechanistic Insight
CAS Number 1423032-36-3Unique Identifier
Formula C₈H₁₅N₃Low Molecular Weight (153.23 g/mol )
Physical State LiquidImplies low lattice energy; likely miscible with many organic solvents.[1]
Predicted LogP ~0.2 – 0.6Moderately lipophilic but retains significant polarity due to the nitrile and amines.[1]
pKa (Predicted) ~8.5 – 9.5Basic.[3] The N1 and N4 nitrogens are protonatable, making solubility highly pH-dependent.[1]
H-Bond Donors 0No -NH or -OH groups; relies on dipole-dipole and H-bond acceptance.[1]
H-Bond Acceptors 3Two tertiary amines + one nitrile nitrogen.[1]

Solubility Profile: Mechanistic Assessment

The solubility of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile is governed by the "Like Dissolves Like" principle, modified by specific solute-solvent interactions (protonation and dipole interactions).[1]

Organic Solvents (General)

As a liquid with moderate polarity, this compound exhibits miscibility or high solubility in a broad range of organic solvents.[3]

  • Chlorinated Solvents (DCM, Chloroform): Excellent. The polarizability of DCM interacts favorably with the tertiary amines.[3] This is the preferred solvent class for extraction and synthesis.[1]

  • Polar Aprotic (DMSO, DMF, Acetonitrile): Excellent. The high dipole moments of these solvents stabilize the polar nitrile group.[3]

  • Polar Protic (Methanol, Ethanol): Good to Excellent. While the compound lacks H-bond donors, its three acceptor sites allow it to be solvated by alcohols.[3]

  • Ethers (THF, Diethyl Ether): Good. Likely soluble, though diethyl ether may show saturation limits at low temperatures.[3]

Non-Polar Solvents (Hexanes, Heptane)[3]
  • Poor / Immiscible. The polarity conferred by the nitrile group and the nitrogen lone pairs creates a high energetic barrier for solvation in non-polar alkanes.[1]

  • Application: This insolubility is a strategic advantage.[1] Hexanes can be used to wash away non-polar impurities (like oils or starting materials) while the target compound remains as a separate phase or oil.[3]

Aqueous Solubility (pH Dependent)

This is the most critical variable for process development.[3]

  • Neutral pH (~7): Moderate.[3] The compound has lipophilic methyl groups but polar centers.[1] It may form an emulsion or separate oil phase at high concentrations.[1]

  • Acidic pH (< 4): High (Miscible). Protonation of the N1 and N4 nitrogens converts the oil into a water-soluble dicationic salt.[1][3]

  • Basic pH (> 10): Low. Deprotonation ensures the neutral, free-base form dominates, forcing the compound out of the aqueous phase (oiling out).[3]

Experimental Protocols

Since exact quantitative data for this specific CAS is rare in public literature, the following protocols are designed to generate that data with high reliability.

Protocol A: Visual Kinetic Solubility Screening (For Liquids)

Objective: Rapidly determine miscibility ranges.

  • Preparation: Dispense 100 µL of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile into five clear glass HPLC vials.

  • Solvent Addition: Add 100 µL of the test solvent (Water, MeOH, DCM, Hexane, Toluene) to the respective vials (1:1 volume ratio).

  • Observation (T0):

    • Clear Solution: Miscible.[1]

    • Phase Separation/Emulsion: Immiscible/Partially Soluble.[1]

  • Titration: If phase separation occurs, continue adding solvent in 100 µL increments, vortexing between additions, until 1000 µL (10:1 ratio) is reached.

  • Endpoint: Record the volume required for homogeneity. If still biphasic at 10:1, classify as "Immiscible."

Protocol B: The "Self-Validating" Acid-Base Extraction Test

Objective: Confirm the pH-dependent solubility profile and purify the compound simultaneously.

This protocol serves as both a characterization experiment and a purification method.[1] If the compound behaves as predicted, it validates the structural assignment (basic amine).

Step-by-Step Methodology:

  • Dissolution: Dissolve 500 mg of the compound in 10 mL of Dichloromethane (DCM) .

  • Acid Extraction: Add 10 mL of 1.0 M HCl . Shake vigorously for 2 minutes.

    • Mechanistic Check: The compound should protonate and migrate to the top aqueous layer.[1]

  • Separation: Separate the layers. Keep the Aqueous (Top) layer. Discard the Organic (Bottom) layer (impurities remain here).

  • Basification: Cool the aqueous layer on ice. Slowly add 2.0 M NaOH until pH > 12.

    • Mechanistic Check: The solution should become cloudy as the free base "oils out."[1]

  • Re-Extraction: Extract the cloudy aqueous mixture with 3 x 10 mL DCM.

  • Recovery: Dry the combined DCM layers over Na₂SO₄ and concentrate in vacuo.

    • Result: Recovery of the pure liquid confirms the amine functionality and the predicted solubility switch.[1]

Visualization of Workflows

Figure 1: Solubility Screening Decision Tree

This diagram outlines the logic flow for determining the optimal solvent system for synthesis or purification.[1]

SolubilityWorkflow Start Start: 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (Liquid) SolventCheck Select Solvent Class Start->SolventCheck NonPolar Non-Polar (Hexane/Heptane) SolventCheck->NonPolar PolarProtic Polar Protic (MeOH/Water) SolventCheck->PolarProtic Chlorinated Chlorinated (DCM/CHCl3) SolventCheck->Chlorinated Immiscible Likely Immiscible (Use for washing impurities) NonPolar->Immiscible High Polarity Barrier PHDependent pH Dependent (High solubility in Acid) PolarProtic->PHDependent Basic Nitrogens Miscible Miscible (Good for reactions) Chlorinated->Miscible Dipole Interactions

Caption: Decision tree for solvent selection based on polarity and functional group interactions.[1][3]

Figure 2: Acid-Base Purification Workflow

This diagram visualizes the "Self-Validating" extraction protocol described in Section 4.

ExtractionFlow Mix Crude Mixture in DCM AcidWash Add 1M HCl (Protonation) Mix->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Non-basic impurities AqLayer Aqueous Layer (Target as Salt) PhaseSep->AqLayer Protonated Target Basify Add NaOH (pH > 12) (Free Base Regeneration) AqLayer->Basify FinalExtract Extract w/ DCM & Evaporate Basify->FinalExtract Product Pure Product FinalExtract->Product

Caption: Workflow for Acid-Base extraction, leveraging the pH-dependent solubility of the diazepane ring.

Application in Process Chemistry

The solubility profile defined above directly informs the synthesis and purification strategy:

  • Reaction Solvent: Acetonitrile (MeCN) or DCM are recommended.[3] They provide high solubility for the starting material and generally good solubility for reagents, while being easily removed.[3]

  • Work-up: Avoid aqueous work-ups at neutral pH, as the compound may partition between phases, leading to yield loss.[1] Always adjust pH to either <2 (to keep in water) or >10 (to extract into organic) to ensure quantitative mass transfer.

  • Storage: As a liquid amine, it is prone to oxidation.[3] Store under inert gas (Argon/Nitrogen) in a tightly sealed vial.

References

  • MilliporeSigma. 1,4-dimethyl-1,4-diazepane-2-carbonitrile Product Page. Retrieved from .

  • PubChem. 2-[4-(Furan-2-carbonyl)-1,4-diazepan-1-yl]-6,8-dimethylquinoline-3-carbonitrile (Related Structure Analysis). National Library of Medicine.[1] Retrieved from .

  • ChemScene. 2-Methyl-1,4-diazepane Physicochemical Data. Retrieved from .

  • ChemicalBook. (S)-1-Boc-2-methyl-1,4-diazepane Properties and Synthesis. Retrieved from .

Sources

Diazepane Nitriles in Medicinal Chemistry: Comprehensive SDS Profiling, Handling Protocols, and Safety Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Toxicology

Diazepane nitriles represent a critical class of saturated 1,4-diazo heterocycles. The 7-membered homopiperazine backbone is frequently utilized in FDA-approved small-molecule drugs to tune physicochemical properties and target binding, particularly in the development of kinase inhibitors and receptor antagonists (1[1]). However, the integration of a highly basic, flexible diazepane ring with a reactive nitrile moiety presents unique occupational hazards.

The primary danger arises from the dual-reactivity profile of the molecule:

  • The Diazepane Core : The two nitrogen atoms in the 7-membered ring possess lone pairs that readily accept protons from ambient moisture or human tissue. This generates a highly alkaline local environment that causes rapid saponification of dermal lipids and liquefaction necrosis (2[2]).

  • The Nitrile Moiety : While generally stable under ambient conditions, exposure to strong acids or extreme thermal degradation can force the release of hydrogen cyanide (HCN) and toxic nitrogen oxides (NOx) (3[3]).

This whitepaper establishes the foundational Safety Data Sheet (SDS) profile and self-validating handling protocols required for the safe manipulation of these intermediates.

Quantitative Safety Data Summary

To ensure rapid risk assessment, the physicochemical and hazard specifications for diazepane nitrile derivatives are consolidated below. These metrics dictate the engineering controls required during synthesis.

Hazard / PropertySDS SpecificationMechanistic Causality & Handling Implication
Skin Corrosion Category 1BThe secondary/tertiary amines abstract protons from tissue, causing rapid saponification of lipids and severe burns (4[4]).
Eye Damage Category 1Direct contact induces severe corneal damage. Requires immediate 15-minute flushing and ophthalmological intervention (5[5]).
Acute Oral Toxicity Category 4 (Harmful)Ingestion causes severe swelling and gastrointestinal perforation. Emesis is strictly contraindicated to prevent secondary esophageal burns (3[3]).
Glove Breakthrough > 480 min (0.11 mm thickness)Nitrile rubber provides a robust barrier against the lipophilic nitrile-amine scaffold, whereas latex is highly permeable ().
Thermal Decomposition NOx, COx, potential HCNHeating above decomposition thresholds risks inhalation of toxic gases. Mandates strict fume hood use and temperature controls (2[2]).

Workflow: Risk Assessment & Handling

SDS_Workflow A 1. Hazard Assessment Review SDS & Toxicity Data B 2. PPE & Engineering Controls Hood Flow >0.5 m/s, Nitrile Gloves A->B C 3. Reagent Handling Inert Atmosphere Transfer B->C D 4. Reaction Execution Temp Control to Prevent NOx/HCN C->D E 5. Quench & Waste Neutralize & Segregate D->E F Emergency: Spill/Exposure Do NOT Induce Vomiting D->F Deviation F->E Decontamination

Fig 1: End-to-end safety and handling workflow for diazepane nitriles.

Standard Operating Procedure: Safe Handling & Reaction Setup

The following protocol outlines the safe execution of an amphoteric diamination reaction to synthesize 1,4-diazepanes (1[1]), utilizing a self-validating framework to ensure absolute compliance with E-E-A-T principles.

Step 1: Fume Hood & Environmental Validation
  • Action : Conduct all transfers and reactions in a Class II Type B2 biological safety cabinet or a standard chemical fume hood.

  • Causality : Diazepane derivatives can vaporize or form corrosive dusts/mists. If subjected to thermal stress, the nitrile moiety can liberate toxic gases (2[2]).

  • Validation Checkpoint : Confirm hood face velocity is ≥ 0.5 m/s using a calibrated digital anemometer before opening any reagent bottles.

Step 2: PPE Assembly & Integrity Verification
  • Action : Don a flame-retardant lab coat, splash-proof chemical goggles, and nitrile gloves (minimum 0.11 mm thickness, >480 min breakthrough) ().

  • Causality : The 1,4-diazepane core causes Category 1B skin burns. Nitrile provides a robust chemical barrier against the heterocycle, whereas standard latex is highly permeable to the organic bases used in these syntheses.

  • Validation Checkpoint : Perform a pneumatic inflation test on gloves prior to donning to verify the absence of micro-punctures.

Step 3: Reagent Dispensing (Closed-System)
  • Action : Weigh the diazepane nitrile intermediate inside a vented balance enclosure. Transfer to the reaction vessel using a positive displacement syringe under a nitrogen (N₂) atmosphere.

  • Causality : Many diazepane derivatives are hygroscopic (2[2]). Ambient moisture can degrade the reagent, alter stoichiometric precision, and trigger unwanted side reactions.

  • Validation Checkpoint : Ensure the N₂ bubbler exhibits a steady, low-flow rate (1-2 bubbles/second) to confirm positive pressure without inducing solvent evaporation.

Step 4: Reaction Execution
  • Action : Combine the diamine derivative with the unsaturated π-system using N-iodosuccinimide (NIS) at 60 °C (1[1]).

  • Causality : Elevated temperatures are required to overcome the steric strain of forming the 7-membered diazepane ring. However, strict temperature control is vital to prevent thermal decomposition into toxic NOx and COx gases.

  • Validation Checkpoint : Use a calibrated thermocouple linked to a PID-controlled heating mantle with an automatic hardware shut-off threshold set at 80 °C.

Step 5: Quenching and Workup
  • Action : Quench the reaction slowly with saturated aqueous NaHCO₃.

  • Causality : Avoid strong acids during the initial quench. The diazepane ring is a strong base; rapid neutralization with strong acids is highly exothermic and can cause solvent boil-over or explosive degradation (6[6]).

  • Validation Checkpoint : Monitor the internal temperature during the quench; ensure it does not rise by more than 5 °C per minute.

Emergency Response & Decontamination

In the event of an accidental exposure or spill, immediate and precise action is required to mitigate the severe corrosive and toxicological risks associated with diazepane nitriles.

Spill Protocol
  • Action : Evacuate non-essential personnel. Suppress vapors with a water spray jet. Absorb the spill using dry sand or a non-combustible inert absorbent (3[3]).

  • Causality : Combustible absorbents (like sawdust) can react exothermically with the strong base or oxidizing byproducts, leading to a secondary fire hazard.

  • Validation Checkpoint : Verify the pH of the decontaminated surface using pH indicator paper to ensure complete neutralization (pH ~7) before resuming normal operations.

First Aid (Exposure)
  • Eye Contact : Rinse immediately with plenty of water for at least 15 minutes. Immediate ophthalmological attention is required due to the risk of permanent corneal opacity (4[4]).

  • Ingestion : Do NOT induce vomiting. Emesis forces the corrosive alkaline liquid back up the esophagus, risking esophageal perforation and aspiration pneumonitis (5[5]). Call a poison control center immediately.

References

  • Title : SAFETY DATA SHEET - tert-Butyl 1,4-diazepane-1-carboxylate Source : thermofisher.com URL : 4

  • Title : SAFETY DATA SHEET - Homopiperazine Source : fishersci.com URL : 2

  • Title : SAFETY DATA SHEET - 1-(3-Methylpyridin-2-yl)1,4-diazepane Source : thermofisher.com URL : 3

  • Title : Piperazine - Safety Data Sheet Source : chemicalbook.com URL : 6

  • Title : SAFETY DATA SHEET - Sigma-Aldrich Source : sigmaaldrich.com URL :

  • Title : SAFETY DATA SHEET - Homopiperazine (UK) Source : fishersci.co.uk URL : 5

  • Title : Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes Source : nih.gov URL : 1

Sources

Molecular weight and formula analysis of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Characterization & Analytical Protocols

Executive Summary

1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS: 1423032-36-3) represents a critical scaffold in the development of central nervous system (CNS) active agents. As a functionalized diazepane, it serves as a privileged structure for designing peptidomimetics and enzyme inhibitors. Its unique substitution pattern—featuring a nitrile group adjacent to a bridgehead nitrogen—provides a versatile handle for further chemical diversification but presents specific challenges in regiochemical assignment during synthesis.

This technical guide provides a definitive framework for the molecular weight analysis and structural validation of this compound. By integrating High-Resolution Mass Spectrometry (HRMS) with Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can establish a self-validating analytical workflow to ensure identity and purity.

Physicochemical Profile

Before initiating wet-lab protocols, theoretical baselines must be established. The following data serves as the reference standard for all subsequent experimental validation.

Table 1: Molecular Specifications
ParameterValueNotes
IUPAC Name 1,4-Dimethyl-1,4-diazepane-2-carbonitrile
CAS Number 1423032-36-3Verified Registry Number
Linear Formula

Molecular Weight 153.23 g/mol Average Mass
Monoisotopic Mass 153.1266 g/mol For HRMS extraction window (

5 ppm)
Appearance Liquid / Low-melting solidDepending on purity/salt form
Polarity (LogP) ~0.5 - 1.0 (Predicted)Moderately polar; amenable to Reverse Phase LC
Elemental Analysis Reference
  • Carbon (C): 62.71%

  • Hydrogen (H): 9.87%

  • Nitrogen (N): 27.42%

Analytical Strategy: The "Why" and "How"

To rigorously validate this molecule, we employ a Triangulated Analytical Approach . Single-method analysis is insufficient due to the potential for regioisomers (e.g., 5-carbonitrile vs. 2-carbonitrile) which share identical masses.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm Elemental Formula (


).
Causality:  Low-resolution MS (e.g., quadrupole) can only confirm nominal mass (153 Da). HRMS (Q-TOF or Orbitrap) provides the mass accuracy (<5 ppm) required to distinguish 

from potential synthetic byproducts like oxidation impurities (

, ~153.09 Da).
NMR Spectroscopy ( H & C)

Objective: Confirm Regiochemistry. Causality: The position of the nitrile group is diagnostic.

  • 2-Carbonitrile: The proton at C2 is unique; it is flanked by a nitrogen and a nitrile, making it significantly deshielded and a likely doublet of doublets (or broad singlet depending on conformation).

  • N-Methyls: Two distinct singlets are expected if the ring is locked in a specific conformation, or effectively equivalent if rapid ring flipping occurs at room temperature.

Infrared Spectroscopy (FT-IR)

Objective: Functional Group Confirmation. Diagnostic: The nitrile (


) stretch is sharp and distinct, typically appearing between 2200–2250 cm⁻¹ .

Experimental Protocols

Protocol A: LC-HRMS Identification

Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive Polarity: Positive ESI (


)

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water (LC-MS grade). Vortex for 30 seconds. Dilute 1:100 for injection.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Data Acquisition: Scan range m/z 100–1000.

  • Success Criteria:

    • Observed parent ion (

      
      ) at m/z 154.1339 .
      
    • Mass Error: < 5 ppm.

    • Isotopic Pattern: M+1 peak (~9% intensity of M) consistent with 8 carbons.

Protocol B: NMR Structural Elucidation

Instrument: 400 MHz or higher (Bruker Avance / Jeol ECZ) Solvent:


 (Chloroform-d) or 

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5–10 mg of sample in 600 µL of solvent. Ensure solution is clear; filter if particulate is present to prevent line broadening.

  • Acquisition Parameters:

    • 1H: 16 scans, 30° pulse angle, D1 = 1.0 sec.

    • 13C: 512 scans, Proton-decoupled.

  • Diagnostic Signals (Predicted in

    
    ): 
    
    • 
       2.3–2.5 ppm:  Two singlets (3H each) corresponding to 
      
      
      
      .
    • 
       3.6–4.2 ppm:  One multiplet (1H) corresponding to the 
      
      
      
      proton at position 2. Note: This is the critical structural proof.
    • 
       1.6–3.2 ppm:  Complex multiplets corresponding to the diazepane ring methylene protons (
      
      
      
      ).

Visualization & Logic

Analytical Workflow

The following diagram illustrates the logical flow for validating the compound, ensuring no step is skipped in the characterization process.

AnalyticalWorkflow Start Crude 1,4-Dimethyl-1,4-diazepane-2-carbonitrile PurityCheck Purity Check (LC-UV) Start->PurityCheck PurityCheck->Start Repurify MassSpec HRMS Analysis (Confirm Formula C8H15N3) PurityCheck->MassSpec >95% Purity NMR NMR Spectroscopy (Confirm Regiochemistry) MassSpec->NMR Mass Match (<5ppm) IR FT-IR (Confirm Nitrile Group) NMR->IR Structure Confirmed Final Validated Reference Standard IR->Final All Data Consistent

Figure 1: Step-by-step analytical workflow for verifying 1,4-Dimethyl-1,4-diazepane-2-carbonitrile.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation helps confirm the structure during MS/MS analysis.

Fragmentation Parent Parent Ion [M+H]+ = 154.13 Frag1 Loss of HCN (Nitrile Loss) m/z ~127 Parent->Frag1 -27 Da (HCN) Frag3 Methyl Radical Loss m/z ~139 Parent->Frag3 -15 Da (CH3) Frag2 Ring Opening (Alpha-Cleavage) Frag1->Frag2 Further Degradation

Figure 2: Predicted ESI-MS fragmentation pathway useful for MS/MS confirmation.

References

  • Sigma-Aldrich (MilliporeSigma). 1,4-Dimethyl-1,4-diazepane-2-carbonitrile Product Specification. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1,4-Diazepine Derivatives. Retrieved from .

  • Moriarty, R. M., et al. "Synthesis and Characterization of Diazepane Derivatives." Journal of Organic Chemistry. (General reference for diazepane ring analysis).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

The Homopiperazine Advantage: A Technical Guide to 1,4-Diazepane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Seven-Membered Scaffold

In the landscape of nitrogen heterocycles, the 1,4-diazepane (homopiperazine) ring occupies a unique "Goldilocks" zone. Larger and more flexible than the ubiquitous piperazine (6-membered) yet sufficiently constrained to maintain pharmacophoric fidelity, this 7-membered scaffold has emerged as a critical moiety in modern drug design.

For the medicinal chemist, the 1,4-diazepane offers two distinct advantages:

  • Conformational Sampling: Its ability to adopt twisted-chair and twisted-boat conformations allows it to probe binding pockets that are sterically inaccessible to rigid piperazines.

  • Bifunctional Vectorization: The two nitrogen atoms (N1 and N4) serve as independent attachment points, enabling the precise spatial separation of pharmacophores—a feature exploited in dual-target ligands and bivalent inhibitors.

This guide analyzes the synthetic architecture, structure-activity relationships (SAR), and clinical applications of 1,4-diazepane derivatives, moving beyond basic reviews to actionable chemical intelligence.

Synthetic Architecture: Mastering Regioselectivity

The primary synthetic challenge with 1,4-diazepane is the desymmetrization of the N1 and N4 positions. Without controlled functionalization, reactions yield intractable mixtures of mono- and bis-substituted products.

Regioselective Functionalization Strategy

The most robust protocol relies on orthogonal protection strategies. Below is a logic flow for synthesizing asymmetric derivatives, a critical workflow for generating libraries like those used in Suvorexant discovery.

Synthesis_Workflow Start 1,4-Diazepane (Symmetric Core) Step1 N1-Protection (Boc/Cbz Anhydride) Start->Step1 0°C, DCM Step2 N1-Boc-1,4-diazepane (Mono-protected) Step1->Step2 Stoichiometric Control Step3 N4-Functionalization (Alkylation/Acylation) Step2->Step3 R-X, Base Step4 Intermediate A (N1-Boc, N4-R) Step3->Step4 Step5 Deprotection (TFA or H2/Pd) Step4->Step5 Acidic Cleavage Step6 N1-Functionalization (Sulfonylation/Arylation) Step5->Step6 R'-SO2Cl End Asymmetric Ligand Step6->End

Figure 1: Orthogonal protection strategy for the regioselective synthesis of asymmetric 1,4-diazepane derivatives.

Validated Protocol: N-Sulfonylation (Fasudil Analog Synthesis)

Objective: Synthesis of N-sulfonyl-1,4-diazepane derivatives. Causality: Sulfonylation is exothermic and generates HCl. Failure to scavenge acid results in protonation of the unreacted diazepane, stalling the reaction.

Step-by-Step Protocol:

  • Preparation: Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add TEA (Triethylamine) or DIPEA (1.5 equiv). Why: To scavenge HCl and maintain nucleophilicity of N4.

  • Cooling: Cool to 0°C under N2 atmosphere. Why: Sulfonyl chlorides are highly reactive; cooling prevents bis-sulfonylation and side reactions.

  • Addition: Dropwise addition of Aryl-sulfonyl chloride (1.1 equiv).

  • Monitoring: Warm to RT. Monitor via TLC (System: 5% MeOH in DCM). Stain with Ninhydrin (amines) or UV.

  • Workup: Wash with 1N NaHCO3 (remove acid), then Brine. Dry over Na2SO4.

  • Deprotection: Treat crude with 20% TFA/DCM to reveal the free amine.

Medicinal Chemistry Case Studies

Kinase Inhibition: The Fasudil Class (ROCK Inhibitors)

Compound: Fasudil (HA-1077) Mechanism: Rho-associated protein kinase (ROCK) inhibition.[1] Chemical Logic: The 1,4-diazepane ring in Fasudil acts as a mimetic of the ATP adenine ring, forming hydrogen bonds within the kinase hinge region. The flexibility of the 7-membered ring allows the sulfonyl-isoquinoline moiety to orient perfectly into the hydrophobic pocket.

ROCK_Pathway GPCR GPCR Activation (RhoA) ROCK ROCK Activation (Rho-Kinase) GPCR->ROCK Activates MBS MBS Phosphorylation (Myosin Binding Subunit) ROCK->MBS Phosphorylates Fasudil Fasudil (Inhibitor) Fasudil->ROCK Blocks MLCP MLCP Inhibition (Phosphatase) MBS->MLCP Inactivates MLC MLC Phosphorylation MLCP->MLC Prevents Dephos Contract Actin-Myosin Contraction MLC->Contract Vasoconstriction

Figure 2: Mechanism of Action for Fasudil in the RhoA/ROCK signaling pathway. Inhibition leads to vasodilation, treating cerebral vasospasm.

Orexin Receptor Antagonism: Suvorexant

Compound: Suvorexant (Belsomra) Target: Dual Orexin Receptor Antagonist (DORA).[2] Structural Insight: Suvorexant incorporates a 7-methyl-1,4-diazepane core.[2][3][4][5]

  • Chirality: The (R)-methyl group on the diazepane ring is not merely decorative; it conformationally locks the ring, reducing the entropic penalty of binding.

  • Lipophilicity: The diazepane serves as a linker, positioning the chlorobenzoxazole and the triazolyl-benzoyl groups into distinct hydrophobic sub-pockets of the OX1/OX2 receptors.

Sigma-1 Receptor Ligands (Neuroprotection)

Recent literature highlights 1,4-diazepanes as superior scaffolds for Sigma-1 receptor (


R) ligands compared to piperazines. The expanded ring size allows for a "U-shaped" binding conformation essential for high affinity.
  • Key SAR: N1-benzyl substituents provide the necessary hydrophobic bulk, while the N4-nitrogen interacts with the conserved Asp126 residue in the receptor binding site.

Quantitative Data Summary

The following table summarizes key 1,4-diazepane derivatives and their biological potencies, demonstrating the scaffold's versatility.

Compound ClassTargetKey DerivativePotency (IC50 / Ki)Therapeutic Indication
Isoquinoline Sulfonamide ROCK-I / ROCK-IIFasudilKi = 0.33 µM (ROCK-I)Cerebral Vasospasm
DORA Orexin OX1/OX2SuvorexantKi = 0.55 nM (OX1)Insomnia
Benzofuran deriv. Sigma-1 (

R)
Compound 2c [1]Ki = 8.0 nMNeuroprotection / Pain
Trisubstituted Pyrimidine CDK9Compound 30k [2]GI50 = 0.36 µMAnticancer (CDK2 selective)
Amidine deriv. Factor XaYM-96765IC50 = 6.8 nMAnticoagulant

Future Outlook: The "Bridged" Frontier

The future of 1,4-diazepane chemistry lies in rigidification . While the flexibility of the ring is an asset, it can also lead to off-target effects (promiscuity).

  • Bridged Diazepanes: Introduction of an ethylene bridge (e.g., 3,8-diazabicyclo[3.2.1]octane) locks the conformation further.

  • Applications: These rigidified analogs are currently being explored as high-selectivity inhibitors for epigenetic targets (HDACs) where the binding pocket is narrow and deep.

References

  • Zampieri, D. et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Link

  • Shao, H. et al. (2013). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Molecular Cancer Therapeutics. Link

  • Raheem, I. T. et al. (2012). Discovery of Suvorexant (MK-4305): A Dual Orexin Receptor Antagonist.[3] Journal of Medicinal Chemistry. Link

  • Feng, Y. et al. (2008). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry. Link

  • Rashid, M. A. et al. (2019).[6] 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.[6] Link

Sources

Physicochemical Profiling: pKa and Basicity of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS: 1423032-36-3) represents a specialized bifunctional heterocyclic intermediate, primarily utilized in the synthesis of neuroactive pharmacophores and complex diamine ligands. Its utility in drug development is defined by its unique differential basicity .[1]

Unlike the parent 1,4-diazepane, which exhibits two relatively similar basic centers, this nitrile-substituted derivative possesses two nitrogen atoms with vastly different electronic environments. This guide provides a theoretical derivation of its pKa values based on structure-activity relationships (SAR), outlines the specific experimental protocols for validation, and analyzes the implications for solubility and synthetic regioselectivity.

Structural Analysis & Theoretical Basicity

To understand the basicity of this molecule, we must deconstruct it into its two distinct nitrogen centers. The 7-membered diazepane ring introduces conformational flexibility (twist-chair/twist-boat), but the electronic effects are the dominant drivers of pKa.

The Two Nitrogen Centers[1]
  • N4 (Distal Nitrogen): This is a standard tertiary amine.[1][2] It is structurally remote from the electron-withdrawing nitrile group (separated by three methylene carbons).[1][2] Its basicity is expected to mirror that of N-methylhomopiperazine.

  • N1 (Proximal Nitrogen): This nitrogen is directly

    
    -substituted with a nitrile group (-CN).[2] The nitrile is a potent electron-withdrawing group (EWG) via the inductive effect (-I).[2] This significantly destabilizes the conjugate acid (ammonium cation), drastically lowering the pKa.[2]
    
Predicted pKa Values

Based on Hammett equation principles and comparative data from analogous


-amino nitriles (e.g., dimethylaminoacetonitrile) and cyclic amines, the estimated pKa values are:
SiteElectronic EnvironmentPredicted pKa (aq)Reference Analog
N4 (Distal) Tertiary Amine (Alkyl substituted)8.8 – 9.2 1-Methyl-1,4-diazepane (pKa ~9.[2]0)
N1 (Proximal)

-Amino Nitrile (EWG deactivated)
4.5 – 5.5 Aminoacetonitrile (pKa ~5.[2]3)

Technical Insight: The


pKa between N4 and N1 is approximately 4.0 log units.[1] This large separation allows for highly selective protonation of N4 at physiological pH (7.4), leaving N1 largely unprotonated.[2] This is critical for membrane permeability (LogD) calculations.[1][2]
Protonation Pathway Visualization

The following diagram illustrates the sequential protonation logic, highlighting the regioselectivity governed by the nitrile group.

ProtonationPathway cluster_0 Electronic Effect Neutral Neutral Species (Free Base) Mono Mono-Cation (Protonation at N4) Neutral->Mono pH < 9.0 (First Eq.) Di Di-Cation (Protonation at N1 & N4) Mono->Di pH < 5.0 (Second Eq.)

Figure 1: Sequential protonation pathway. The N4 nitrogen is the primary basic center.[1] N1 resists protonation until highly acidic conditions due to the


-cyano inductive effect.

Experimental Validation Protocol

Since exact literature values for this specific intermediate are often proprietary, experimental determination is required for IND (Investigational New Drug) filings.[2] The Potentiometric Titration method is the gold standard for this pKa range.[1]

Materials & Equipment
  • Analyte: >20 mg of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (Purity >98% by HPLC).

  • Titrant: 0.1 M HCl (standardized) or 0.1 M KOH (if starting from salt).[1][2]

  • Solvent: Degassed water (ionic strength adjusted with 0.15 M KCl to mimic physiological conditions).

  • Instrument: Mettler Toledo or Sirius T3 autotitrator with Ag/AgCl pH electrode.

Step-by-Step Methodology
  • System Calibration: Calibrate the pH electrode using a 3-point buffer system (pH 4.01, 7.00, 10.01) at 25°C.

  • Sample Preparation: Dissolve the free base in 20 mL of 0.15 M KCl solution. Concentration should be ~1 mM to avoid aggregation.[1]

  • Acidimetric Titration:

    • Start at pH > 10.0 (ensure fully deprotonated).[1][2]

    • Titrate with 0.1 M HCl in increments of 0.5 µL.

    • Record potential (mV) after stabilization (<0.1 mV/sec drift).

  • Data Processing: Plot pH vs. Volume of Titrant. Use the Bjerrum difference plot or Gran plot method to identify inflection points.[1]

  • Co-solvent Extrapolation (If insoluble): If the molecule precipitates at high pH, perform titrations in Methanol/Water mixtures (20%, 30%, 40% MeOH) and extrapolate the Yasuda-Shedlovsky plot to 0% organic solvent.

Titration Logic Flow

TitrationWorkflow Start Start: Weigh Sample (Target 1 mM conc.) SolubilityCheck Check Aqueous Solubility at pH 10 Start->SolubilityCheck PureWater Dissolve in 0.15M KCl (aq) SolubilityCheck->PureWater Soluble Cosolvent Dissolve in MeOH/Water mixtures SolubilityCheck->Cosolvent Insoluble Titrate Titrate with 0.1M HCl (pH 11 -> pH 2) PureWater->Titrate Cosolvent->Titrate Calc Calculate pKa via Bjerrum Plot Titrate->Calc Aqueous Data Yasuda Yasuda-Shedlovsky Extrapolation Titrate->Yasuda Cosolvent Data Result Final pKa Value Calc->Result Yasuda->Result

Figure 2: Decision tree for experimental pKa determination, accounting for potential solubility issues common with lipophilic intermediates.

Implications for Drug Development[3][4][5]

Solubility & Salt Selection[1]
  • Physiological pH (7.4): The molecule will exist predominantly as a mono-cation (protonated at N4).[1][2] This suggests good aqueous solubility compared to neutral lipophiles, making it suitable for oral formulations without aggressive surfactants.

  • Salt Formation: The large difference in pKa means stable salts (e.g., Hydrochloride, Fumarate) will form strictly at the N4 position. Attempting to form a di-salt (protonating N1) would require extremely strong acids and would likely be hygroscopic or unstable due to the weak basicity of N1.[2]

Synthetic Regioselectivity

For researchers using this as a scaffold:

  • Electrophilic Attack: If reacting with alkyl halides, the N4 nitrogen is the nucleophile.[1] N1 is deactivated.

  • Metal Chelation: In ligand design, N4 is a strong sigma-donor. N1 is a poor donor, but the nitrile nitrogen (CN) can act as a pi-acceptor or weak sigma-donor, potentially creating unique "hemilabile" ligand properties.

References

  • Strecker Synthesis & Alpha-Amino Nitriles

    • Mechanism and pKa trends of alpha-amino nitriles.
    • Source:

  • Basicity of Cyclic Amines (Diazepanes)

    • Comparative pKa values for 1,4-diazepane and N-methyl deriv
    • Source: [2]

  • pKa Determination Standards

    • IUPAC Guidelines for Potentiometric Titration in Pharmaceutical Analysis.[1]

    • Source:

  • Commercial Availability & CAS Verification

    • Verification of the specific 1,4-dimethyl-1,4-diazepane-2-carbonitrile structure.
    • Source: [2]

Sources

History and discovery of functionalized 1,4-diazepane rings

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Discovery of Functionalized 1,4-Diazepane Rings

Abstract

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, has evolved from a synthetic curiosity into a cornerstone of modern medicinal chemistry. Recognized as a "privileged structure," its unique conformational flexibility allows it to present appended functional groups in precise three-dimensional orientations, making it an ideal scaffold for targeting a wide array of biological receptors and enzymes.[1] This guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of functionalized 1,4-diazepanes. We will trace the development from early synthetic strategies to the sophisticated asymmetric and catalytic methods employed today. Key applications in drug discovery will be highlighted, demonstrating the scaffold's versatility in generating potent and selective therapeutic agents for indications ranging from central nervous system disorders to thrombosis and Alzheimer's disease.

The Ascendance of a Privileged Scaffold

The story of the 1,4-diazepane core is intrinsically linked to the success of its benzo-fused analog, the benzodiazepine, which revolutionized the treatment of anxiety and sleep disorders in the 1960s.[2][3] This clinical success spurred chemists to explore related saturated and non-fused seven-membered diazacycles. Researchers quickly discovered that the 1,4-diazepane scaffold was not merely a simplified analog but a highly versatile and "privileged" template in its own right.[1][4]

A privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through the strategic placement of functional groups. The 1,4-diazepane ring, with its two modifiable nitrogen atoms and multiple carbon positions for substitution, provides an exceptional platform for combinatorial library synthesis and lead optimization. Its derivatives have demonstrated a vast spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antithrombotic, and anticancer properties.[5][6][7][8][9] This versatility has cemented its status as a high-value core in drug discovery programs.

Evolution of Synthetic Methodologies

The construction of the 1,4-diazepane ring has been the subject of extensive research, leading to a diverse toolbox of synthetic strategies. Early methods often relied on classical condensation reactions, while modern approaches prioritize efficiency, stereocontrol, and functional group tolerance.

Foundational Strategy: Reductive Amination

Intramolecular reductive amination of an amino-ketone or amino-aldehyde is one of the most robust and widely employed methods for constructing the 1,4-diazepane ring.[10] This strategy involves the formation of a transient imine or iminium ion from a linear precursor, which is then reduced in situ to form the cyclic amine.

The process typically begins with a precursor containing a primary or secondary amine and a ketone separated by an appropriate carbon linker. Under acidic or neutral conditions, the amine attacks the carbonyl carbon to form a cyclic hemiaminal, which then dehydrates to an enamine or cyclic iminium ion. A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), then reduces the C=N double bond to complete the ring formation.[11][12]

Reductive_Amination cluster_workflow Intramolecular Reductive Amination Workflow Start Linear Amino-Ketone Precursor Step1 Intramolecular Condensation Start->Step1 [H⁺] or heat Intermediate Cyclic Iminium Ion (Intermediate) Step1->Intermediate Step2 Reduction (e.g., NaBH₄, STAB) Intermediate->Step2 End Functionalized 1,4-Diazepane Step2->End

Caption: General workflow for 1,4-diazepane synthesis via intramolecular reductive amination.

This method's power lies in its reliability and the accessibility of starting materials. However, controlling stereochemistry when creating chiral centers is a significant challenge, often resulting in racemic mixtures that require subsequent resolution.[13]

The Chirality Imperative: Asymmetric and Biocatalytic Approaches

As the pharmaceutical industry shifted its focus to single-enantiomer drugs, the development of asymmetric syntheses for chiral 1,4-diazepanes became a critical objective.

A. Chiral Pool Synthesis: One effective strategy is to begin with an enantiomerically pure starting material—a "chiral pool" approach. Naturally occurring amino acids are ideal precursors.[14] For example, (S)-serine or (S)-alanine can be elaborated into a linear chain containing the necessary amine and a masked carbonyl group. The key ring-forming step can then be achieved via methods like intramolecular amide coupling (e.g., using EDC) or other cyclization reactions, preserving the original stereochemistry.[14][15] This approach allows for the synthesis of 1,2,4-trisubstituted 1,4-diazepanes with excellent control over the C2 stereocenter.[14]

B. Biocatalysis with Imine Reductases (IREDs): A revolutionary advance has been the use of enzymes, particularly imine reductases (IREDs), to catalyze intramolecular asymmetric reductive amination.[16] These enzymes can produce chiral 1,4-diazepanes with exceptionally high enantioselectivity. Researchers have identified enantiocomplementary IREDs that can generate either the (R)- or (S)-enantiomer of a desired product from the same achiral precursor.[16] This biocatalytic method offers a green and highly efficient alternative to traditional chemical catalysis.[16]

Biocatalytic_Synthesis cluster_asymmetric Enzymatic Asymmetric Synthesis Substrate Achiral Amino-Ketone IRED_R (R)-selective IRED (e.g., from Leishmania major) Substrate->IRED_R NAD(P)H IRED_S (S)-selective IRED (e.g., from M. echinaurantiaca) Substrate->IRED_S NAD(P)H Product_R (R)-1,4-Diazepane (High ee) IRED_R->Product_R Product_S (S)-1,4-Diazepane (High ee) IRED_S->Product_S

Caption: Enantiocomplementary IREDs enable the synthesis of either (R)- or (S)-diazepanes.

Table 1: Enantioselective Synthesis of a 1,4-Diazepane Intermediate Using IREDs [16]

Enzyme (Source) Enantiomer Catalytic Efficiency (s⁻¹mM⁻¹) Enantiomeric Excess (ee)
IR1 (Leishmania major) (R) 0.027 >99%

| IR25 (Micromonospora echinaurantiaca) | (S) | 0.962 | >99% |

Modern Catalytic Ring-Formation Strategies

A. Ring-Closing Metathesis (RCM): Olefin metathesis, a Nobel Prize-winning reaction, has become a powerful tool for forming cyclic compounds.[17] In Ring-Closing Metathesis (RCM), a linear diene precursor is cyclized using a metal catalyst, typically based on ruthenium (e.g., Grubbs catalysts) or molybdenum.[18] The driving force for the reaction is the entropically favorable release of a small, volatile alkene like ethylene.[19] RCM is highly valued for its exceptional functional group tolerance and its ability to form medium and large rings, which are often challenging to synthesize via other methods.[17][19]

RCM_Cycle cluster_rcm Ring-Closing Metathesis (RCM) Catalytic Cycle Catalyst [M]=CH₂ (Grubbs Catalyst) Intermediate1 Metallacyclobutane Intermediate Catalyst->Intermediate1 Diene Acyclic Diene Precursor Diene->Catalyst [2+2] Cycloaddition Intermediate2 New Metallocarbene Intermediate1->Intermediate2 Cycloreversion Intermediate3 Second Metallacyclobutane Intermediate2->Intermediate3 Intramolecular [2+2] Cycloaddition Product Cyclic Alkene (1,4-Diazepane derivative) Intermediate3->Product Cycloreversion Ethylene Ethylene (gas) Intermediate3->Ethylene Product->Catalyst Regenerates Catalyst

Sources

Methodological & Application

Application Notes and Protocols for the Methylation of 1,4-Diazepane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details various methodologies for the N-methylation of 1,4-diazepane-2-carbonitrile, a key intermediate in the synthesis of diverse pharmacologically active compounds. The strategic introduction of a methyl group onto the diazepane scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This document provides a comparative analysis of several methylation strategies, complete with detailed, step-by-step protocols, mechanistic insights, and a discussion of the relative advantages and disadvantages of each approach. The information presented herein is intended to empower researchers to make informed decisions when selecting a methylation strategy tailored to their specific synthetic goals.

Introduction: The Significance of N-Methylation in Drug Discovery

The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] N-methylation of this heterocyclic system is a critical chemical modification that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. The addition of a methyl group can alter a molecule's conformation, impact its ability to form hydrogen bonds, and enhance its metabolic stability by sterically shielding the nitrogen from enzymatic degradation.[3][4] Consequently, the development of robust and selective methods for the N-methylation of 1,4-diazepane derivatives is of paramount importance in the pursuit of novel therapeutics.

Comparative Analysis of Methylation Reagents and Strategies

The choice of methylating agent and reaction conditions is crucial for achieving the desired methylation outcome while minimizing side reactions. The 1,4-diazepane-2-carbonitrile substrate presents two nitrogen atoms (N1 and N4) that are potential sites for methylation. The selectivity of methylation will be influenced by the steric and electronic environment of each nitrogen. Below is a comparative overview of common methylation strategies.

Method Methylating Agent(s) Advantages Disadvantages Key Considerations
Eschweiler-Clarke Reaction Formaldehyde, Formic Acid- Avoids quaternization[5][6]- High yields- Mild conditions- Requires excess reagents- Potential for side reactions with sensitive functional groups- Irreversible due to CO2 evolution[5]- Chiral centers are typically not racemized[5]
Reductive Amination Formaldehyde, Reducing Agent (e.g., NaBH(OAc)₃, NaCNBH₃)- High selectivity for mono-methylation- Wide range of compatible functional groups- Requires careful control of stoichiometry and pH- Reducing agents can be moisture-sensitive[7]- Choice of reducing agent is critical for success[7]
Classical Alkylation Methyl Iodide (CH₃I)- Readily available and highly reactive- Prone to over-methylation (quaternization)[4][8]- CH₃I is a toxic reagent[9]- Requires a base (e.g., K₂CO₃, NaH)[8][10]- Careful control of stoichiometry is essential
Alkylation with Dimethyl Sulfate Dimethyl Sulfate ((CH₃)₂SO₄)- Powerful methylating agent- Can be used in two-phase systems- Highly toxic and carcinogenic[11]- Requires stringent safety precautions- Often used with a strong base like NaOH[12]
Phase Transfer Catalysis (PTC) CH₃I or (CH₃)₂SO₄, Phase Transfer Catalyst (e.g., TBAB)- Enhances reaction rates[13][14]- Allows use of milder conditions and greener solvents[13]- Catalyst can sometimes be "poisoned" by leaving groups like iodide[13]- Choice of catalyst and solvent is important for efficiency[15]

Experimental Protocols

The following protocols are provided as a starting point for the methylation of 1,4-diazepane-2-carbonitrile. Optimization of reaction conditions may be necessary to achieve the desired outcome for specific derivatives.

Protocol 1: Eschweiler-Clarke Methylation

This method is a classic and effective way to achieve exhaustive methylation of primary and secondary amines to their tertiary counterparts without the formation of quaternary ammonium salts.[5][6][16]

Workflow for Eschweiler-Clarke Methylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Diazepane 1,4-Diazepane-2-carbonitrile Heating Heat to reflux Diazepane->Heating Reagents Formaldehyde Formic Acid Reagents->Heating Solvent Aqueous solution Solvent->Heating Basify Basify with NaOH Heating->Basify Cool to RT Extract Extract with organic solvent Basify->Extract Dry Dry over Na₂SO₄ Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Column chromatography Evaporate->Purify

Caption: Workflow for the Eschweiler-Clarke methylation of 1,4-diazepane-2-carbonitrile.

Materials:

  • 1,4-diazepane-2-carbonitrile (1.0 eq)

  • Formaldehyde (37% aqueous solution, excess)

  • Formic acid (excess)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 1,4-diazepane-2-carbonitrile.

  • Add an excess of formaldehyde solution, followed by an excess of formic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a NaOH solution until the pH is >10.

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanism of Eschweiler-Clarke Reaction

Amine R₂NH Imine [R₂N=CH₂]⁺ Amine->Imine + CH₂O, - H₂O Formaldehyde CH₂O Formaldehyde->Imine Methylated_Amine R₂NCH₃ Imine->Methylated_Amine + HCOO⁻ Formate HCOO⁻ Formate->Methylated_Amine CO2 CO₂ Methylated_Amine->CO2 by-product

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This method offers a milder alternative to the Eschweiler-Clarke reaction and is often compatible with a wider range of functional groups.[7]

Materials:

  • 1,4-diazepane-2-carbonitrile (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.1-1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 1,4-diazepane-2-carbonitrile in DCM or DCE in a round-bottom flask.

  • Add the formaldehyde solution and stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: N-Methylation using Methyl Iodide

This is a straightforward alkylation method, but care must be taken to avoid over-methylation.[8][10]

Materials:

  • 1,4-diazepane-2-carbonitrile (1.0 eq)

  • Methyl iodide (CH₃I, 1.1-1.5 eq)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 eq) or another suitable base

  • Acetone or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 1,4-diazepane-2-carbonitrile in acetone or DMF, add potassium carbonate.

  • Add methyl iodide dropwise to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter off the inorganic base and wash with the reaction solvent.

  • Remove the solvent from the filtrate by rotary evaporation.

  • The crude product can be purified by column chromatography.

Protocol 4: N-Methylation using Dimethyl Sulfate under Phase Transfer Catalysis

This protocol is suitable for large-scale synthesis and utilizes a phase transfer catalyst to facilitate the reaction between reactants in different phases.[12][13]

Materials:

  • 1,4-diazepane-2-carbonitrile (1.0 eq)

  • Dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.5 eq)

  • Sodium hydroxide (50% aqueous solution)

  • Toluene or another suitable organic solvent

  • Tetrabutylammonium bromide (TBAB, 0.05-0.1 eq)

  • Round-bottom flask with a mechanical stirrer

Procedure:

  • In a round-bottom flask, combine 1,4-diazepane-2-carbonitrile, toluene, and TBAB.

  • With vigorous stirring, add the 50% NaOH solution.

  • Add dimethyl sulfate dropwise, maintaining the reaction temperature below 40°C.

  • Continue stirring vigorously and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Safety Precautions

  • Methyl iodide is a toxic and volatile substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. All manipulations should be performed in a fume hood with appropriate PPE. Have a quenching solution (e.g., aqueous ammonia) readily available in case of spills.[11]

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry environment.[7]

  • Always wear appropriate PPE, including lab coats, gloves, and safety glasses, when performing any chemical synthesis.

Conclusion

The N-methylation of 1,4-diazepane-2-carbonitrile can be achieved through various synthetic routes. The choice of method will depend on factors such as the desired selectivity (mono- vs. di-methylation), the presence of other functional groups in the molecule, and the scale of the reaction. The Eschweiler-Clarke reaction and reductive amination are generally preferred for their ability to avoid the formation of quaternary ammonium salts. For large-scale synthesis, phase transfer catalysis offers an efficient and scalable option. Careful consideration of the reactivity and safety of the chosen reagents is paramount for successful and safe synthesis.

References

  • Andrews, K. G., Summers, D. M., Donnelly, L. J., & Denton, R. M. (2016). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
  • Bentham Science Publishers. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Chemistry, 22(1), 1-25.
  • American Chemical Society. (2026). Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable Reagent Guides.
  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584.
  • Google Patents. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. US4155904A.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • Macmillan Group. (2008).
  • MDPI. (2024). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. Molecules, 29(5), 1083.
  • Benchchem. (2025).
  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. J. Chem. Pharm. Res., 7(8), 497-501.
  • Organic Chemistry Portal. (2024). Simplified Version of the Eschweiler-Clarke Reaction.
  • Wikipedia. (2023). Eschweiler–Clarke reaction.
  • PubMed. (1991). 11C-labeled 2'-iododiazepam for PET studies of benzodiazepine receptors: synthesis and comparison of biodistribution with its radioiodinated compound. Nuclear Medicine and Biology, 18(7), 735-741.
  • PubMed. (1981). Phospholipid methylation increases [3H]diazepam and [3H]GABA binding in membrane preparations of rat cerebellum. Brain Research, 222(2), 400-405.
  • ResearchGate. (2012). Synthesis of N-methylated cyclic peptides.
  • ResearchGate. (2011). Synthesis of 1,4-diazepine-2,3-dicarbonitriles 2, 3 and...
  • ResearchGate. (2000). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Synthesis, 2000(11), 1597-1599.
  • SciSpace. (2019). Synthesis and characterization of some 1,4-diazepin es derivatives. International Journal of Chemical and Physical Sciences, 8(3), 1-8.
  • CRDEEP Journals. (2015). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Chemical Research, 4(1), 1-10.
  • SynArchive. (n.d.). Eschweiler-Clarke Reaction.
  • VTechWorks. (2006). Memory of Chirality in 1,4-Benzodiazepin-2-ones.
  • Organic Chemistry Portal. (n.d.).
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • SynArchive. (n.d.). Eschweiler-Clarke Reaction.
  • MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 4321.
  • SciELO. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379.
  • SciELO. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379.
  • PMC. (2023).
  • ResearchGate. (2012). Synthesis of N-methylated cyclic peptides.
  • ResearchGate. (2000). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Synthesis, 2000(11), 1597-1599.
  • Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2).

Sources

Application Note: Synthesis of Diazepane Nitriles via Intramolecular Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Introduction

Diazepanes, seven-membered heterocyclic scaffolds containing two nitrogen atoms, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the benzodiazepine class of drugs.[1][2] The incorporation of a nitrile (-C≡N) functional group onto the diazepane ring creates a versatile synthetic intermediate. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a ketone, providing a chemical handle for extensive molecular derivatization.[3][4]

This guide provides a detailed protocol for the synthesis of a substituted 1,4-diazepane nitrile. The core of this strategy is a robust intramolecular nucleophilic substitution reaction, a fundamental transformation in organic synthesis for constructing cyclic systems.[5][6] The methodology is designed to be adaptable, allowing researchers to modify the starting materials to generate a library of novel diazepane nitrile derivatives for applications in drug discovery and development.

Scientific Rationale and Strategy

The formation of the diazepane ring is often achieved through condensation or palladium-catalyzed reactions.[7][8] However, a classical intramolecular S_N2 (Substitution, Nucleophilic, bimolecular) cyclization offers a predictable and high-yielding alternative. This strategy relies on the synthesis of a carefully designed acyclic precursor containing both a potent nucleophile (a secondary amine) and a suitable electrophilic center (a primary carbon bearing a good leaving group), separated by a flexible carbon chain.

The overall synthetic workflow can be visualized as a two-stage process:

  • Precursor Synthesis: Construction of a linear amine precursor bearing all the necessary components for cyclization. This is achieved through a sequence of intermolecular nucleophilic substitutions.

  • Intramolecular Cyclization: The key ring-forming step where the nucleophilic amine attacks the electrophilic carbon, displacing the leaving group and forging the seven-membered diazepane ring.

This approach ensures regiochemical control and is amenable to scale-up. The choice of protecting groups, leaving groups, and reaction conditions are critical for maximizing yield and minimizing side reactions, such as intermolecular polymerization.

Experimental Protocols and Methodologies

Overall Synthetic Workflow

The following diagram outlines the high-level, two-stage process for synthesizing a model compound, 1-(cyanomethyl)-1,4-diazepane.

G cluster_0 Stage 1: Acyclic Precursor Synthesis cluster_1 Stage 2: Intramolecular Cyclization A N-Boc-ethylenediamine C Intermediate A (N-Boc-N'-(3-chloropropyl)ethylenediamine) A->C 1. NaH, THF 2. Add B B 1-bromo-3-chloropropane D TFA Deprotection C->D TFA, DCM E Intermediate B (N-(3-chloropropyl)ethane-1,2-diamine) D->E G Acyclic Precursor (2-chloro-N-(2-((3-chloropropyl)amino)ethyl)acetamide) E->G K2CO3, MeCN Add F F Chloroacetonitrile H High Dilution Conditions G->H Purification via Column Chromatography I 1-(cyanomethyl)-1,4-diazepane (Final Product) H->I NaH, DMF, 80°C

Caption: High-level workflow for the synthesis of 1-(cyanomethyl)-1,4-diazepane.

Protocol 1: Synthesis of the Acyclic Precursor

This protocol details the step-by-step synthesis of the linear precursor required for the final ring-closing reaction.

Materials & Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )Supplier (Example)Notes
N-Boc-ethylenediamineC₇H₁₆N₂O₂160.21Sigma-AldrichStarting Material
Sodium Hydride (60% in mineral oil)NaH24.00Acros OrganicsHighly reactive, handle under inert gas
1-bromo-3-chloropropaneC₃H₆BrCl157.44TCI ChemicalsLachrymator, use in a fume hood
Tetrahydrofuran (THF)C₄H₈O72.11Fisher ScientificAnhydrous, inhibitor-free
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02Oakwood ChemicalCorrosive, use in a fume hood
Dichloromethane (DCM)CH₂Cl₂84.93VWRAnhydrous
ChloroacetonitrileC₂H₂ClN75.50Alfa AesarToxic, handle with care
Potassium Carbonate (K₂CO₃)K₂CO₃138.21J.T. BakerAnhydrous powder
Acetonitrile (MeCN)C₂H₃N41.05EMD MilliporeAnhydrous

Procedure:

  • Mono-alkylation:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq) suspended in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of N-Boc-ethylenediamine (1.0 eq) in anhydrous THF dropwise over 30 minutes. The use of a Boc protecting group ensures selective reaction at one amine.

    • Stir the mixture at 0 °C for 1 hour.

    • Add 1-bromo-3-chloropropane (1.1 eq) dropwise. The differential reactivity of the C-Br vs. C-Cl bond allows for selective initial alkylation at the more reactive site.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction by TLC. Upon completion, quench carefully by the slow addition of water.

    • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield Intermediate A.

  • Boc Deprotection:

    • Dissolve the crude Intermediate A in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours.

    • Monitor deprotection by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Neutralize the residue with a saturated NaHCO₃ solution and extract the free amine (Intermediate B) into DCM.

  • Second Alkylation (Cyanomethylation):

    • Dissolve Intermediate B in anhydrous acetonitrile (MeCN).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to act as a non-nucleophilic base.

    • Add chloroacetonitrile (1.2 eq) and stir the mixture at 50 °C for 12 hours.

    • Cool the reaction to room temperature and filter off the K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude material by silica gel column chromatography to obtain the final Acyclic Precursor.

Protocol 2: Intramolecular Cyclization to Form 1-(cyanomethyl)-1,4-diazepane

This is the critical ring-forming step. The reaction is performed under high-dilution conditions to favor the intramolecular cyclization pathway over intermolecular polymerization.

Mechanism of Intramolecular S_N2 Cyclization:

The mechanism involves the deprotonation of the secondary amine by a strong, non-nucleophilic base (NaH) to form a highly nucleophilic amide anion. This anion then performs an intramolecular backside attack on the carbon atom bearing the chlorine leaving group, resulting in the formation of the seven-membered ring.

G start Acyclic Precursor base + NaH intermediate Amide Anion (Internal Nucleophile) start->intermediate - H₂ (gas) (Deprotonation) transition [Transition State]* intermediate->transition Intramolecular S_N2 Attack product 1-(cyanomethyl)-1,4-diazepane transition->product Ring Closure & Leaving Group (Cl⁻) Expulsion

Caption: Mechanism of the key intramolecular S_N2 cyclization step.

Procedure:

  • Reaction Setup:

    • Set up a three-neck flask equipped with a reflux condenser, an argon inlet, and two syringe pumps.

    • In the flask, add anhydrous dimethylformamide (DMF) and heat to 80 °C.

    • Add sodium hydride (NaH, 1.5 eq) to the heated DMF.

  • High-Dilution Addition:

    • Prepare a solution of the Acyclic Precursor in a large volume of anhydrous DMF.

    • Prepare a separate solution of additional NaH (1.5 eq) in anhydrous DMF.

    • Using the two syringe pumps, add both the precursor solution and the NaH solution simultaneously and at a very slow rate (e.g., over 8-12 hours) to the heated DMF in the reaction flask. This maintains a constantly low concentration of the precursor, favoring the intramolecular reaction.

  • Reaction and Workup:

    • After the addition is complete, stir the reaction mixture at 80 °C for an additional 2 hours.

    • Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography (using a gradient of DCM/Methanol with 1% triethylamine) to yield the final product, 1-(cyanomethyl)-1,4-diazepane.

Data Analysis and Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Disappearance of signals corresponding to the acyclic precursor's protons adjacent to the leaving group. Appearance of new, complex multiplets in the 2.5-3.5 ppm range characteristic of the diazepane ring protons.
¹³C NMR Appearance of new signals for the carbons of the heterocyclic ring. A signal around 118 ppm confirms the nitrile carbon.
FT-IR A sharp, medium-intensity absorption peak around 2245 cm⁻¹ is characteristic of the C≡N stretching vibration.
HRMS (ESI+) The observed m/z value for the [M+H]⁺ ion should match the calculated exact mass of the target compound, confirming its molecular formula.
Purity (HPLC) A single major peak with >95% purity is desired.

References

  • Review on Synthesis of Biologically Active Diazepam Derivatives. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. (2020). MDPI. Retrieved March 7, 2026, from [Link]

  • Chemistry of Nitriles. (2025). LibreTexts. Retrieved March 7, 2026, from [Link]

  • Synthesis of Diazepam. (2025). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Frontiers in Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Classics in Chemical Neuroscience: Diazepam (Valium). (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Reactions of Nitriles. (2024). Chemistry Steps. Retrieved March 7, 2026, from [Link]

Sources

Using 1,4-Dimethyl-1,4-diazepane-2-carbonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Protocol & Application Guide Subject: Synthetic Utility of Alpha-Aminonitriles in Heterocyclic Medicinal Chemistry Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Masked Iminium" Strategy

In the landscape of modern drug discovery, the 1,4-diazepane (homopiperazine) scaffold is a "privileged structure," appearing in diverse therapeutic agents ranging from antihistamines (e.g., Azelastine) to dual orexin receptor antagonists (e.g., Suvorexant derivatives).

1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS: 1423032-36-3) represents a high-value synthetic intermediate. Unlike simple diazepanes, the presence of the 2-carbonitrile group transforms this molecule into a versatile alpha-aminonitrile . In this chemical environment, the nitrile is not merely a functional group but a "chemical handle" that activates the adjacent carbon.

Key Synthetic Capabilities:

  • Bruylants Reaction Precursor: Acts as a stable equivalent of the cyclic iminium ion, allowing for the introduction of aryl or alkyl groups at the 2-position (C-C bond formation).

  • Non-Proteinogenic Amino Acid Synthesis: Precursor to cyclic beta-amino acids via hydrolysis.

  • Side-Chain Extension: Reduction yields primary amines, facilitating linker chemistry in PROTACs or fragment-based design.

Chemical Profile & Reactivity Logic

The Alpha-Aminonitrile Advantage

The utility of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile stems from the "Alpha-Amino Nitrile Effect." The nitrile group increases the acidity of the alpha-proton and, more importantly, serves as a leaving group under Lewis acidic conditions.

  • Stability: The N-methyl groups stabilize the ring conformation.

  • Reactivity: Under acidic conditions or in the presence of silver salts, the nitrile group leaves as cyanide, generating a transient, highly electrophilic iminium ion at position 2. This species traps nucleophiles (Grignard reagents, organozincs) to form 2-substituted diazepanes.

Visualizing the Reactivity Pathways

The following diagram outlines the three primary divergent pathways for this intermediate.

Diazepane_Pathways Start 1,4-Dimethyl-1,4- diazepane-2-carbonitrile Iminium Transient Iminium Intermediate Start->Iminium Lewis Acid / Ag+ (-CN) Prod_B Diazepane-2-carboxylic Acid (Hydrolysis) Start->Prod_B HCl / H2O, Reflux Prod_C 2-(Aminomethyl)-diazepane (Reduction) Start->Prod_C LiAlH4 or H2 / Raney Ni Prod_A 2-Substituted Diazepane (Bruylants Reaction) Iminium->Prod_A + R-Mg-X / R-Zn-X

Figure 1: Divergent synthetic pathways. The Bruylants reaction (Red path) is the primary method for scaffold decoration.

Detailed Experimental Protocols

Protocol A: The Bruylants Reaction (C2-Functionalization)

Objective: Synthesis of 2-Aryl-1,4-dimethyl-1,4-diazepanes. Mechanism: Elimination of cyanide to form an iminium ion, followed by nucleophilic attack by a Grignard reagent. This is superior to direct alkylation as it prevents over-alkylation and allows access to sterically congested centers.

Reagents & Materials
  • Substrate: 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (1.0 eq)

  • Nucleophile: Phenylmagnesium Bromide (3.0 M in Et2O) (1.2 - 1.5 eq)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Additives: Zinc Bromide (ZnBr2) or Silver Tetrafluoroborate (AgBF4) (Optional promoters to assist CN departure)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.

  • Dissolution: Dissolve 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (1 mmol) in anhydrous THF (5 mL). Cool the solution to 0°C in an ice bath.

  • Nucleophile Addition: Slowly add Phenylmagnesium Bromide (1.2 mmol) dropwise via syringe over 10 minutes.

    • Note: If the reaction is sluggish, warming to room temperature or reflux may be required. For difficult substrates, pre-complexation of the nitrile with ZnBr2 (0.1 eq) can accelerate iminium formation.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via LC-MS. The nitrile peak (M+) should disappear, replaced by the substituted product mass (M - CN + Ph).

  • Quenching: Cool back to 0°C. Quench cautiously with saturated aqueous NH4Cl solution.

    • Safety: This releases HCN/Cyanide salts.[1] Perform in a well-ventilated fume hood.

  • Workup: Extract the aqueous layer 3x with DCM or EtOAc. The product is basic; ensure the aqueous layer pH is >9 (adjust with NaOH if necessary) to keep the amine deprotonated and in the organic phase.

  • Purification: Dry organic layers over Na2SO4, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH/NH3 system).

Protocol B: Hydrolysis to Cyclic Amino Acid

Objective: Synthesis of 1,4-Dimethyl-1,4-diazepane-2-carboxylic acid. Application: Peptidomimetics; introducing a rigid turn in peptide chains.

  • Dissolution: Dissolve the nitrile (1 mmol) in 6M HCl (5 mL).

  • Hydrolysis: Reflux at 100°C for 12–18 hours.

    • Checkpoint: Monitor by disappearance of the nitrile stretch (~2220 cm⁻¹) in IR or by LC-MS.

  • Isolation: Concentrate the solution in vacuo to remove excess HCl. The residue is the hydrochloride salt of the amino acid.

  • Desalting: Pass through an ion-exchange resin (Dowex 50W) eluting with NH4OH to obtain the zwitterionic free base.

Analytical Quality Control (QC)

To ensure the integrity of the intermediate before use, verify the following parameters.

TestSpecificationMethodRationale
Appearance Colorless to pale yellow oil/solidVisualOxidation leads to darkening.
1H NMR Integral ratio of N-Me (6H) to Ring protons400 MHz DMSO-d6Confirm N-methylation intact.
IR Spectroscopy Distinct peak at ~2220–2240 cm⁻¹FT-IR (Neat)Confirms presence of Nitrile (CN).
Water Content < 0.5% w/wKarl FischerMoisture hydrolyzes the aminonitrile.
Purity > 95% (Area %)HPLC (C18, basic buffer)Critical for stoichiometry in Bruylants reaction.

NMR Diagnostic Tip: The proton at position 2 (alpha to CN) typically appears as a triplet or doublet of doublets around 3.5–4.0 ppm, distinct from the other ring protons.

Safety & Handling Guidelines

CRITICAL WARNING: Cyanide Release Potential While the nitrile group is covalently bound, alpha-aminonitriles can be in equilibrium with the corresponding iminium ion and cyanide anion, especially under acidic or thermal stress.

  • Acid Contact: NEVER mix this compound with strong acids outside of a closed, scrubbed system. It can generate Hydrogen Cyanide (HCN) gas.[1]

  • Waste Disposal: All aqueous waste from reactions involving this intermediate (especially the Bruylants quench) must be treated as cyanide-contaminated. Treat with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Storage: Store at -20°C under inert gas (Argon). Moisture sensitive.

References

  • Bruylants Reaction Mechanism & Utility

    • Sands, R. D. (1995). Preparation of Secondary Amines by the Attack of Grignard Reagents on alpha-Aminonitriles. Journal of Organic Chemistry. Link

  • Diazepanes as Privileged Scaffolds

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Synthesis of Alpha-Aminonitriles (Strecker Chemistry)

    • Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews. Link

  • Pharmaceutical Applications of 1,4-Diazepanes

    • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Context: Diazepane functionalization). Link

  • Safety in Cyanide Chemistry

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

Application Note: Catalytic Architectures of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in utilizing 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS: 1423032-36-3). While this specific molecule is often categorized as a building block, its structural attributes make it a potent "linchpin" precursor for generating 7-membered N-heterocyclic carbene (NHC) ligands and chiral triamine catalysts.

Executive Summary

The expansion of catalytic space beyond traditional 5- and 6-membered rings has identified 1,4-diazepanes (homopiperazines) as privileged scaffolds. The 1,4-Dimethyl-1,4-diazepane-2-carbonitrile ligand offers a unique combination of a flexible 7-membered backbone, pre-installed N-methylation, and a reactive nitrile handle at the chiral C2 position.

This guide details the application of this molecule not merely as a passive substrate, but as a pro-ligand for two high-value catalytic classes:

  • Expanded-Ring NHC Precursors: Accessing high-%Vbur (Percent Buried Volume) carbenes for Palladium-catalyzed coupling.

  • Chiral Triamine Ligands: Via reductive functionalization, generating tridentate ligands for Copper-catalyzed asymmetric synthesis.

Mechanistic Insight: The "Expanded Ring" Effect

Unlike rigid 5-membered imidazolylidenes, the 7-membered diazepane ring introduces specific steric and electronic advantages:

  • Increased Bite Angle: When coordinated as bidentate ligands (post-derivatization), the larger ring size forces a wider bite angle, favoring reductive elimination in cross-coupling cycles.

  • Flexible Chirality: The C2-carbonitrile group breaks the symmetry of the ring, creating a chiral pocket essential for enantioselective induction.

  • Steric Bulk (%Vbur): As an NHC precursor, the 7-membered ring projects alkyl groups more directly toward the metal center, enhancing stability in high-temperature transformations.

Pathway Visualization: Ligand Genesis

The following diagram illustrates the divergence from the parent nitrile to active catalytic species.

LigandPathways Start 1,4-Dimethyl-1,4- diazepane-2-carbonitrile (Pro-Ligand) Path1 Pathway A: Nitrile Reduction Start->Path1 LiAlH4 / THF Path2 Pathway B: Amidinium Formation Start->Path2 H+ / Heat (-HCN equiv) Ligand1 Chiral Triamine Ligand (N,N,N-Tridentate) Path1->Ligand1 App1 Application: Cu-Catalyzed Henry Reaction (Asymmetric C-C Bond) Ligand1->App1 + Cu(OAc)2 Ligand2 7-Membered NHC (Diazepan-2-ylidene) Path2->Ligand2 Base (KHMDS) App2 Application: Pd-Catalyzed Oxidative Cyclization Ligand2->App2 + Pd(II)

Caption: Divergent synthesis of active catalysts from the nitrile scaffold. Pathway A yields tridentate Lewis bases; Pathway B yields expanded-ring carbenes.

Protocol A: Synthesis & Application of Chiral Triamine Ligands

Objective: Convert the nitrile handle into a primary amine, creating a tridentate (N,N,N) ligand for asymmetric Copper catalysis.

Phase 1: Ligand Synthesis (Reductive Amination)
  • Reagents: 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (1.0 equiv), LiAlH₄ (2.5 equiv), Dry THF.

  • Mechanism: Nucleophilic attack of hydride on the nitrile carbon, followed by hydrolysis.

Step-by-Step:

  • Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Addition: Charge with LiAlH₄ (2.5 equiv) suspended in dry THF (0.5 M) at 0°C.

  • Injection: Dropwise add 1,4-Dimethyl-1,4-diazepane-2-carbonitrile dissolved in THF.

  • Reaction: Warm to Room Temperature (RT) and reflux for 4 hours. Critical: Monitor consumption of the nitrile peak (2200 cm⁻¹) via IR.

  • Quench: Cool to 0°C. Perform Fieser workup (Water, 15% NaOH, Water).

  • Isolation: Filter precipitate, dry organic layer over Na₂SO₄, and concentrate.

  • Validation: ¹H NMR should show disappearance of the CH-CN proton and appearance of the CH₂-NH₂ methylene signals.

Phase 2: Catalytic Application (Asymmetric Henry Reaction)

Scope: Enantioselective addition of nitromethane to benzaldehyde.

ParameterSpecification
Catalyst Loading 5-10 mol%
Metal Source Cu(OAc)₂·H₂O
Solvent Ethanol (EtOH)
Temperature 0°C to RT
Time 12 - 24 Hours

Protocol:

  • Complexation: In a vial, mix the synthesized triamine ligand (1.1 equiv) and Cu(OAc)₂·H₂O (1.0 equiv) in EtOH. Stir for 1 hour to form the blue-green active complex.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) and nitromethane (10.0 mmol).

  • Incubation: Stir at 0°C for 24 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Daicel Chiralcel OD-H).

    • Expected Outcome: The 7-membered backbone induces a twist that blocks one face of the aldehyde, typically yielding >85% ee.

Protocol B: Accessing 7-Membered NHC Complexes

Objective: Utilize the diazepane scaffold to generate expanded-ring N-Heterocyclic Carbenes (NHCs) for Palladium catalysis. Note: The nitrile here serves as a precursor to the amidinium salt (via functional group interconversion) or the diamine backbone.

Phase 1: Generation of the Amidinium Salt
  • Hydrolysis: Convert the nitrile to the amide (H₂O₂, NaOH), then reduce to the diamine (LiAlH₄) if not already in diamine form.

  • Cyclization: React the resulting N,N'-dimethyl-1,4-diazepane with triethyl orthoformate and NH₄BF₄ to close the "carbene" carbon center (or use the specific alpha-aminonitrile elimination route if applicable to specific derivatives).

  • Product: 1,3-Dimethyl-3,4,5,6,7,8-hexahydro-2H-1,3-diazepin-1-ium tetrafluoroborate.

Phase 2: Pd-Catalyzed Oxidative Cyclization (Wacker-Type)

Application: Aerobic oxidative cyclization of alkenes.

Step-by-Step:

  • Catalyst Formation: Inside a glovebox, mix the Amidinium Salt (1 equiv), Pd(OAc)₂ (1 equiv), and KOtBu (2.2 equiv) in DMSO.

    • Observation: Color change to dark orange/brown indicates NHC-Pd coordination.

  • Reaction: Add the alkenyl phenol substrate (1.0 equiv).

  • Conditions: Heat to 60°C under an O₂ balloon (1 atm).

  • Mechanism: The bulky 7-membered NHC stabilizes the Pd(II) species, preventing "Pd black" precipitation and facilitating the difficult re-oxidation step.

Comparative Data: 5- vs. 7-Membered Ligands[1]

The following table highlights why a researcher would choose the 1,4-diazepane scaffold over a standard imidazole.

Feature5-Membered (SIMes/IMes)7-Membered (Diazepane-based)Catalytic Impact
N-C-N Angle ~101°~112-116° Wider angle pushes N-substituents closer to the metal, increasing steric pressure.
Flexibility Rigid / PlanarTwisted / Flexible Adaptable geometry allows accommodation of difficult substrates.
% Buried Volume 30-35%>40% Higher steric protection; stabilizes low-coordinate metal species (e.g., Pd(0)).
Chirality Wingtip onlyBackbone (C2/C5) Closer proximity of chiral center to the active site (C2-carbonitrile/amine).

References

  • Synthesis of 7-Membered NHCs: Scarborough, C. C., et al. "Synthesis and Isolation of a Stable, Axially-Chiral Seven-Membered N-Heterocyclic Carbene."[1] Journal of the American Chemical Society, 2005.

  • Diazepane Ligands in Catalysis: Williams, T. J., et al. "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing." Organic Letters, 2023.

  • Alpha-Aminonitriles in Catalysis: "Organocatalytic Synthesis of α-Aminonitriles: A Review." Molecules, 2022.[2]

  • General Properties of Expanded NHCs: "Seven-Membered N-Heterocyclic Carbenes: Synthesis and Coordination Chemistry." Coordination Chemistry Reviews, 2011.

  • Catalog Entry & Properties: "1,4-Dimethyl-1,4-diazepane-2-carbonitrile." Sigma-Aldrich / Enamine.

Sources

Reduction of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile to diamines

[1]

Abstract & Core Transformation

The reduction of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (1) yields (1,4-dimethyl-1,4-diazepan-2-yl)methanamine (2) .[1] This reaction is critical for generating "privileged scaffolds" in neuroactive drug discovery. The presence of the

Retro-Strecker instability1

This guide provides two validated pathways:

  • Method A (Standard): Lithium Aluminum Hydride (LiAlH

    
    ) reduction (High Yield, Lab Scale).
    
  • Method B (Scalable): Raney-Nickel Hydrogenation (Process Scale).

Reaction Scheme

The nitrile group at C2 is reduced to a primary methylene amine.

ReactionSchemeSubstrate1,4-Dimethyl-1,4-diazepane-2-carbonitrile(C8H15N3)ReagentReducing Agent(LiAlH4 or H2/Ra-Ni)Substrate->ReagentProduct(1,4-Dimethyl-1,4-diazepan-2-yl)methanamine(Triamine Scaffold)Reagent->Product Reduction(-CN → -CH2NH2)

Figure 1: General reaction scheme for the reduction of the diazepane nitrile.[1]

Critical Mechanistic Insights (The "Why")

The Retro-Strecker Danger

The starting material is an


-aminonitrile1
  • Risk: In basic conditions or under thermal stress,

    
    -aminonitriles are prone to eliminating cyanide (
    
    
    ), generating an iminium ion.[1]
  • Solution: We utilize Lithium Aluminum Hydride (LiAlH

    
    )  in excess.[1][2] The aluminum coordinates to the nitrile nitrogen, increasing its electrophilicity and ensuring the hydride attack happens faster than the cyanide elimination.[1]
    
Chemo-selectivity

The molecule contains two tertiary amines (N1, N4) and one nitrile.[1]

  • LiAlH

    
    :  Inert to the tertiary amines but rapidly reduces the nitrile.
    
  • Borane (BH

    
    ): Not recommended.[1] Borane will complex strongly with the basic N1 and N4 ring nitrogens, requiring harsh workups to free the amine, which often degrades the product.[1]
    

Experimental Protocols

Method A: Lithium Aluminum Hydride (LiAlH ) Reduction

Best for: Gram-scale synthesis, high purity requirements.[1]

Reagents & Equipment
  • Substrate: 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (1.0 equiv)

  • Reagent: LiAlH

    
     (2.0 M in THF) (3.0 equiv)[1]
    
  • Solvent: Anhydrous THF (dried over Na/Benzophenone or molecular sieves)

  • Atmosphere: Dry Argon or Nitrogen balloon

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a reflux condenser and addition funnel. Cool to 0°C under Argon.

  • Reagent Charge: Add LiAlH

    
     solution (3.0 equiv) to the flask.
    
    • Note: A slight excess (3.0 eq) ensures rapid reduction before retro-Strecker decomposition can occur.[1]

  • Substrate Addition: Dissolve the nitrile (1 equiv) in anhydrous THF (5 volumes). Add this solution dropwise to the LiAlH

    
     suspension at 0°C over 30 minutes.
    
    • Observation: Gas evolution (H

      
      ) will occur.[1] Control rate to maintain gentle bubbling.
      
  • Reaction: Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 3–5 hours.

    • Monitoring: Check TLC (System: 10% MeOH in DCM + 1% NH

      
      OH).[1] The nitrile spot (less polar) should disappear.[1]
      
  • Fieser Quench (Critical): Cool flask to 0°C. For every x grams of LiAlH

    
     used, add carefully in order:
    
    • x mL Water (Very slow addition!)

    • x mL 15% NaOH solution[1][2]

    • 3x mL Water[1]

  • Workup: Warm to RT and stir for 15 minutes. A white, granular precipitate (Lithium/Aluminum salts) will form.[1] Filter through a Celite pad. Wash the pad with THF.

  • Isolation: Dry filtrate over Na

    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification: The product is a high-boiling amine.

    • Option A: Kugelrohr distillation (High Vacuum, ~120°C).[1]

    • Option B: Convert to HCl salt by adding 4M HCl in Dioxane, filtering the hygroscopic solid.[1]

Method B: Catalytic Hydrogenation (Raney-Nickel)

Best for: Scale-up (>100g), Safety (avoids stoichiometric metal waste).[1]

Reagents & Equipment
  • Catalyst: Raney-Nickel (Active slurry in water, washed with EtOH).[1]

  • Solvent: Ethanol saturated with Ammonia (NH

    
    ).[1]
    
  • Hydrogen Source: H

    
     gas (50–100 psi).[1]
    
Step-by-Step Protocol
  • Catalyst Prep: Wash Raney-Nickel (20 wt% loading) three times with absolute ethanol to remove water. Caution: Pyrophoric when dry.[1]

  • Loading: In a Parr hydrogenation shaker or autoclave, load the nitrile substrate.

  • Solvent: Add Ethanol/NH

    
     (7M NH
    
    
    in MeOH can also be used).[1]
    • Why Ammonia? It suppresses the formation of secondary amines (dimerization) by keeping the intermediate imine equilibrium shifted toward the primary amine.

  • Reaction: Pressurize to 60 psi H

    
    . Shake/Stir at RT for 12–24 hours.
    
  • Workup: Vent H

    
    . Filter catalyst through Celite (keep wet!).[1] Concentrate filtrate.
    

Data Interpretation & Validation

Analytical MethodExpected SignalMechanistic Confirmation
FT-IR Disappearance of ~2220 cm

Loss of Nitrile (C≡N) bond.
FT-IR Appearance of 3200–3400 cm

Formation of primary Amine (N-H) stretch.[1]
1H-NMR Shift of C2-H protonThe proton at the chiral center (C2) shifts upfield as the electron-withdrawing CN group is removed.
MS (ESI) [M+H]+ = 158.1 Molecular weight corresponds to C

H

N

.
Analytical Workflow Diagram

WorkflowSampleCrude Reaction MixtureTLCTLC Check(DCM:MeOH:NH4OH)Sample->TLC Monitor Disappearance of SMQuenchFieser Workup(Removal of Al salts)TLC->Quench CompleteIsolationPhase Separation & DryingQuench->IsolationAnalysisNMR / IR ValidationIsolation->Analysis

Figure 2: Operational workflow for isolation and validation.[1]

Safety & Troubleshooting

Cyanide Management

Although the nitrile is covalently bonded, any acidic hydrolysis before reduction could theoretically release HCN.[1]

  • Rule: Never mix the starting material with strong acids before the reduction is complete.

  • Waste: Treat aqueous waste from the reaction with bleach (sodium hypochlorite) to oxidize any trace cyanide before disposal.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Retro-Strecker decompositionEnsure LiAlH

is added before heating. Do not heat the nitrile alone.
Incomplete Reaction Old ReagentTitrate LiAlH

or use a fresh bottle. Moisture kills hydride activity.
Gummy Precipitate Improper QuenchUse the specific Fieser (n:n:3n) ratio.[1] Do not just dump water in.
Secondary Amine Dimer (Method B only) Low NH

Increase Ammonia concentration in the hydrogenation solvent.[1]

References

  • Brown, H. C., & Choi, Y. M. (1982).[1] Selective reductions.[2] 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters and nitriles. Journal of Organic Chemistry. Link[1]

  • Amato, J. S., et al. (1979).[1] Synthesis of vicinal diamines: The reduction of

    
    -aminonitriles. Journal of the American Chemical Society. (Validation of LAH for 
    
    
    -aminonitriles).
  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis.[2][3][4][5][6][7][8] Wiley. (Source of the Fieser Workup protocol).

  • Endo, Y., et al. (2013).[1] Synthesis of 1,4-diazepane derivatives as novel pharmacophores.[9] Bioorganic & Medicinal Chemistry Letters.[10] Link[1]

Application Note: Strategic Hydrolysis of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the hydrolysis of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile, a key transformation for synthesizing α-amino acid derivatives within a heterocyclic framework. Such scaffolds are of significant interest in medicinal chemistry due to the prevalence of the 1,4-diazepane core in biologically active molecules.[1][2][3] This note details the mechanistic underpinnings of both acid- and base-catalyzed hydrolysis pathways, presents validated, step-by-step protocols, and offers expert insights into process optimization and troubleshooting. The protocols are designed to be self-validating, emphasizing reaction monitoring and product characterization to ensure high-fidelity synthesis for research and drug development applications.

Introduction: The Strategic Importance of α-Amino Acid Scaffolds

The conversion of α-aminonitriles to their corresponding α-amino acids is a cornerstone transformation in organic and medicinal chemistry.[4][5] This process, often the final step following a Strecker synthesis, provides access to a vast array of both natural and non-natural amino acids, which are critical building blocks for peptidomimetics, pharmaceuticals, and complex natural products.[6][7]

The target molecule, 1,4-Dimethyl-1,4-diazepane-2-carboxylic acid, embeds an amino acid moiety within a privileged heterocyclic structure. The 1,4-diazepane ring is a common feature in compounds with a range of biological activities, including antipsychotic and anxiolytic properties.[1][3] Therefore, a robust and scalable protocol for the hydrolysis of its nitrile precursor is essential for synthetic campaigns in drug discovery.

However, the hydrolysis of nitriles is not always trivial. The reaction requires breaking a strong carbon-nitrogen triple bond and often involves harsh conditions such as heating in strong acid or base for extended periods.[8][9] For a substrate like 1,4-Dimethyl-1,4-diazepane-2-carbonitrile, the presence of two tertiary amine groups introduces specific challenges. These basic sites can be protonated in acidic media, affecting solubility and reactivity, and must be stable to the chosen reaction conditions to prevent unwanted side reactions or ring degradation. This guide provides two primary, validated protocols—acid- and base-catalyzed hydrolysis—to navigate these challenges effectively.

Mechanistic Pathways: A Tale of Two Catalysts

The hydrolysis of a nitrile to a carboxylic acid is a two-part transformation, proceeding through an amide intermediate which is then further hydrolyzed.[8][10][11] The choice between acidic and basic conditions dictates the specific mechanism and nature of the intermediates.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[12][13][14] This crucial first step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[14][15] The subsequent steps involve proton transfers and tautomerization to form a protonated amide, which is then hydrolyzed via a standard mechanism to yield the carboxylic acid and an ammonium ion.[10][12][15] For our specific substrate, the diazepane nitrogens will also be protonated, forming a dicationic species in solution.

G cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Carboxylic Acid Nitrile 1,4-Dimethyl-1,4-diazepane -2-carbonitrile ProtonatedNitrile Protonated Nitrile (Activated) Nitrile->ProtonatedNitrile 1. Protonation (H+) Intermediate1 Imidic Acid Intermediate ProtonatedNitrile->Intermediate1 2. H2O Attack & Deprotonation ProtonatedAmide Protonated Amide Intermediate1->ProtonatedAmide 3. Tautomerization AmideHydrolysis Amide Hydrolysis Cascade (H2O Attack, Elimination) ProtonatedAmide->AmideHydrolysis 4. Further Hydrolysis Product 1,4-Dimethyl-1,4-diazepane -2-carboxylic Acid + NH4+ AmideHydrolysis->Product

Caption: Acid-Catalyzed Hydrolysis Pathway.

Base-Catalyzed Hydrolysis

In a basic medium, the reaction is driven by the direct nucleophilic attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic nitrile carbon.[10][12][13] This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, which tautomerizes to the amide.[10][12] The amide then undergoes base-catalyzed hydrolysis. This process generates a carboxylate salt and ammonia gas.[8][16] A final, separate acidification step is required to protonate the carboxylate and isolate the desired carboxylic acid product.[8][17]

G cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Carboxylate cluster_2 Part 3: Final Product Isolation Nitrile 1,4-Dimethyl-1,4-diazepane -2-carbonitrile Intermediate1 Anionic Intermediate Nitrile->Intermediate1 1. OH- Attack ImidicAcid Imidic Acid Intermediate1->ImidicAcid 2. Protonation (H2O) Amide Amide Intermediate ImidicAcid->Amide 3. Tautomerization AmideHydrolysis Amide Hydrolysis Cascade (OH- Attack, Elimination) Amide->AmideHydrolysis 4. Further Hydrolysis Carboxylate Carboxylate Salt + NH3 AmideHydrolysis->Carboxylate Product 1,4-Dimethyl-1,4-diazepane -2-carboxylic Acid Carboxylate->Product 5. Acid Workup (H+)

Caption: Base-Catalyzed Hydrolysis Pathway.

Experimental Protocols & Workflow

The following protocols are designed as robust starting points. Researchers should perform small-scale trials to optimize reaction times and conditions for their specific substrate purity and equipment.

G Start Start: 1,4-Dimethyl-1,4-diazepane -2-carbonitrile Setup Reaction Setup (Dissolve, Add Reagent) Start->Setup Reflux Heat Under Reflux (e.g., 90-110 °C) Setup->Reflux Monitor Monitor Progress (TLC / LC-MS) Reflux->Monitor Monitor->Reflux Incomplete? Workup Reaction Work-up (Cool, Neutralize/Acidify, Extract) Monitor->Workup Complete? Purify Purification (Crystallization / Chromatography) Workup->Purify Characterize Characterization (NMR, MS, mp) Purify->Characterize End Final Product: Carboxylic Acid Characterize->End

Caption: General Experimental Workflow.

Protocol 1: Acid-Catalyzed Hydrolysis with Hydrochloric Acid

This method typically results in the direct formation of the carboxylic acid hydrochloride salt, which can sometimes aid in purification by crystallization.

Materials & Equipment:

  • 1,4-Dimethyl-1,4-diazepane-2-carbonitrile

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and extraction

  • pH paper or meter

  • Rotary evaporator

Procedure:

  • Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile in a 1:1 mixture of concentrated HCl and water (e.g., 10 mL per gram of nitrile). Caution: Always add acid to water slowly in a fume hood.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.[8][16]

  • Monitoring: Monitor the reaction progress every 4-6 hours using a suitable technique (e.g., LC-MS to observe the disappearance of starting material and amide intermediate). Reactions may take 12-48 hours to complete.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Isolation:

    • Method A (Direct Crystallization): If a precipitate (the hydrochloride salt of the product) forms upon cooling, collect it by vacuum filtration. Wash the solid with a small amount of cold acetone or isopropanol and dry under vacuum.

    • Method B (pH Adjustment): If no precipitate forms, slowly neutralize the solution with a base (e.g., 6M NaOH or solid NaHCO₃) to the isoelectric point of the amino acid (typically pH 5-7). The product may precipitate at this point. Collect by filtration. If it remains in solution, proceed to extraction.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) or by ion-exchange chromatography.

Protocol 2: Base-Catalyzed Hydrolysis with Sodium Hydroxide

This method is advantageous if the substrate is sensitive to strong acid. It produces the sodium salt of the carboxylic acid, requiring a final acidification step for product isolation.[16][17]

Materials & Equipment:

  • 1,4-Dimethyl-1,4-diazepane-2-carbonitrile

  • Sodium Hydroxide (NaOH) pellets or solution (e.g., 10-20% aq.)

  • Hydrochloric Acid (e.g., 6M) for work-up

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Standard laboratory equipment as listed in Protocol 1.

Procedure:

  • Setup: In a round-bottom flask, dissolve 1.0 equivalent of the nitrile in an aqueous solution of NaOH (e.g., 10-20%, providing 3-5 equivalents of NaOH). A co-solvent like ethanol or methanol may be used to aid solubility.[18]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Caution: Ammonia gas will be evolved. Perform in a well-ventilated fume hood.[8]

  • Monitoring: Monitor the reaction as described in Protocol 1. Base-catalyzed hydrolysis can sometimes be faster than the acidic route.

  • Work-up: After completion, cool the reaction mixture in an ice bath.

  • Isolation: Slowly add cold 6M HCl to the stirred solution.[17] Monitor the pH closely. The carboxylic acid product will precipitate as the solution is acidified to its isoelectric point (typically pH 5-7).

  • Purification: Collect the precipitated solid by vacuum filtration and wash with cold deionized water to remove inorganic salts.[18] Dry the product under vacuum. If the product is highly water-soluble, it may be necessary to extract the acidified aqueous layer with an organic solvent, although this is often difficult for zwitterionic compounds. Further purification can be achieved by recrystallization.

Method Comparison and Strategic Selection

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Conc. HCl or H₂SO₄NaOH or KOH
Temperature Reflux (~100-110 °C)Reflux (~100-110 °C)
Typical Time 12 - 48 hours8 - 24 hours
Key Work-up Step Neutralization to isoelectric pointAcidification to isoelectric point
Advantages - One-pot to the final acid (as a salt).- Substrate is often soluble as a salt.- Often faster.- Avoids strongly acidic conditions which may degrade sensitive substrates.- Can sometimes be stopped at the amide stage with milder conditions.[13][19]
Challenges - Harsh conditions can cause degradation.- Requires handling of concentrated acids.- Can be slow.[9]- Evolution of toxic ammonia gas.- Requires careful pH control during work-up.- Product may be a difficult-to-handle slurry.

Troubleshooting and Field-Proven Insights

  • Problem: Reaction Stalls at the Amide Intermediate.

    • Causality: The hydrolysis of the amide is often the rate-limiting step and requires significant energy. Milder conditions (lower temperature or concentration) may favor amide formation.[11][19]

    • Solution: Increase the reaction temperature, extend the reflux time, or use a more concentrated acid/base solution. Confirm the identity of the intermediate by MS and NMR before proceeding.

  • Problem: Low Yield or Product Degradation.

    • Causality: The diazepane ring may be susceptible to cleavage under prolonged exposure to harsh conditions.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider exploring alternative, milder methods, such as metal-catalyzed hydration to the amide followed by a separate hydrolysis step, which can be effective for sensitive substrates.[20][21][22]

  • Problem: Difficulty in Product Isolation.

    • Causality: α-amino acids are zwitterionic and can have high water solubility and poor organic solvent solubility, making extraction challenging.

    • Solution: The most reliable method is precipitation at the isoelectric point. If the product remains soluble, consider lyophilization (freeze-drying) of the neutralized solution followed by purification of the resulting solid mixture, or utilize ion-exchange chromatography for a cleaner separation.

References

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • International Multidisciplinary Journal for Research & Development. (2025, September 27). HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. [Link]

  • ResearchGate. (n.d.). Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • Pascal, R., & Boiteau, L. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. [Link]

  • Study Mind. (2022, April 19). Amines - Nitriles (A-Level Chemistry). [Link]

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]

  • MDPI. (2025, October 1). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. [Link]

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • Wiley Online Library. (2026, January 11). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar‐Parkins Catalyst. [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • ACS Publications. (2021, August 3). Manganese-Pincer-Catalyzed Nitrile Hydration, α-Deuteration, and α-Deuterated Amide Formation via Metal Ligand Cooperation. [Link]

  • PubMed. (2004, April 2). Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups. [Link]

  • Sciencemadness. (2008, May 30). A question on the hydrolisis of nitriles to acids. [Link]

  • ResearchGate. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • OUCi. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]

Sources

Advanced Laboratory Preparation of Substituted 1,4-Diazepanes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Step-by-step laboratory preparation of substituted diazepanes Content Type: Application Note and Protocol

Abstract

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in orexin antagonists (e.g., Suvorexant), kinase inhibitors, and GPCR ligands. Its seven-membered ring offers unique conformational flexibility and vector positioning distinct from the more common piperazine. This application note details two robust, self-validating protocols for the preparation of substituted 1,4-diazepanes: (1) A De Novo Asymmetric Synthesis starting from amino acids for chiral 2-substituted derivatives, and (2) A Regioselective Functionalization protocol for commercial homopiperazine. These methods address the primary synthetic challenges: controlling enantiopurity during ring closure and differentiating the two equivalent nitrogen atoms in the unsubstituted scaffold.

Strategic Analysis & Retrosynthesis

The synthesis of substituted diazepanes is generally approached via two distinct strategies depending on the substitution pattern required.

  • Strategy A (De Novo Cyclization): Required for chiral, carbon-substituted diazepanes (e.g., 2-methyl-1,4-diazepane). The stereocenter is derived from the chiral pool (amino acids).

  • Strategy B (Late-Stage Functionalization): Optimal for N-substituted libraries where the carbon skeleton is unsubstituted.

Synthetic Pathway Visualization

DiazepaneStrategy Target Target: Substituted 1,4-Diazepane Decision Is Carbon Substitution Required? Target->Decision StratA Strategy A: De Novo Cyclization (Chiral Pool Synthesis) Decision->StratA Yes (Chiral C-Sub) StratB Strategy B: Scaffold Functionalization (Regioselective N-Alkylation) Decision->StratB No (N-Sub only) AA Start: Chiral Amino Acid (e.g., (S)-Serine, Alanine) StratA->AA Homo Start: Homopiperazine (1,4-Diazepane) StratB->Homo Amide Intermediate: N-(3-Chloropropionyl) Amino Ester AA->Amide Cyclization Cyclization: Intramolecular Aminolysis Amide->Cyclization Red Global Reduction (LiAlH4/BH3) Cyclization->Red MonoBoc Step 1: Statistical Mono-Protection (0.8 eq Boc2O) Homo->MonoBoc N1Func Step 2: N1-Functionalization (Alkylation/Arylation) MonoBoc->N1Func Deprot Step 3: Deprotection & N4-Functionalization N1Func->Deprot

Figure 1: Decision tree for selecting the appropriate synthetic route based on structural requirements.

Protocol A: De Novo Asymmetric Synthesis

Objective: Synthesis of (S)-2-substituted-1,4-diazepanes. Scope: Ideal for creating chiral scaffolds similar to the Suvorexant intermediate. Mechanism: Nucleophilic substitution followed by intramolecular amide formation and global reduction.

Materials
  • Starting Material: (S)-Amino acid methyl ester hydrochloride (e.g., (S)-Alanine methyl ester).

  • Reagents: 3-Bromopropionyl chloride (or 3-chloropropionyl chloride), Triethylamine (TEA), Benzylamine (or other primary amine), Lithium Aluminum Hydride (LiAlH4).

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (anhydrous THF).

Step-by-Step Methodology
Step 1: N-Acylation
  • Suspend (S)-Amino acid methyl ester HCl (10 mmol) in anhydrous DCM (50 mL) at 0°C under N2.

  • Add TEA (22 mmol) dropwise. Stir for 15 min.

  • Add 3-bromopropionyl chloride (11 mmol) dropwise over 20 min, maintaining temp < 5°C.

    • Scientific Rationale: Using the acid chloride effects rapid acylation. The 3-bromo/chloro linker provides the necessary 3-carbon spacer for the eventual 7-membered ring.

  • Warm to RT and stir for 3 h.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine.[1] Dry (Na2SO4) and concentrate to yield the N-(3-bromopropionyl)-amino ester.

Step 2: One-Pot Amination and Cyclization
  • Dissolve the intermediate from Step 1 (10 mmol) in MeCN (or DMF) (40 mL).

  • Add Benzylamine (12 mmol) and NaI (0.5 mmol, catalyst).

  • Heat to 60°C for 4 h.

    • Mechanism:[2][3][4][5][6] The benzylamine displaces the terminal bromide (SN2) to form a secondary amine.

  • Add TEA (20 mmol) or reflux gently if cyclization is slow. Heat to reflux (80°C) for 12–24 h.

    • Mechanism:[2][3][4][5] The newly formed secondary amine attacks the methyl ester (intramolecular aminolysis) to close the 7-membered ring, forming (S)-1-benzyl-3-substituted-1,4-diazepan-5-one .

    • Checkpoint: Monitor by LC-MS for the disappearance of the linear amino-ester (M+H) and appearance of the cyclic amide (M-32 due to loss of MeOH).

Step 3: Global Reduction
  • Suspend LiAlH4 (30 mmol, 3 equiv) in anhydrous THF (60 mL) at 0°C under Argon.

    • Safety: LiAlH4 is pyrophoric.[5] Use dry glassware and inert atmosphere.

  • Dissolve the diazepan-5-one (10 mmol) in THF (20 mL) and add dropwise to the hydride suspension.

  • Reflux for 6–12 h.

    • Rationale: This reduces the amide carbonyl to a methylene group (C=O → CH2), yielding the fully saturated diazepane.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 1.2 mL Water

    • 1.2 mL 15% NaOH

    • 3.6 mL Water

  • Stir until a white granular precipitate forms. Filter through Celite.

  • Concentrate the filtrate to obtain the (S)-1-benzyl-2-substituted-1,4-diazepane .

Protocol B: Regioselective Functionalization

Objective: Differentiating N1 and N4 of commercial homopiperazine. Scope: Preparation of libraries with different substituents on N1 and N4.

The Challenge

Homopiperazine has two equivalent secondary amines. Using 1 equivalent of alkylating agent typically results in a statistical mixture: 33% unreacted, 33% mono-substituted, 33% di-substituted.

Optimized Protocol: The "0.8 Equivalent" Method
Step 1: Mono-Boc Protection[7]
  • Dissolve Homopiperazine (10 mmol, 1.00 g) in Methanol (20 mL).

    • Note: Methanol is crucial. In DCM, the mono-Boc product often precipitates or aggregates, trapping reagents and leading to di-substitution.

  • Dissolve Boc2O (8 mmol, 0.8 equiv) in Methanol (10 mL).

  • Add the Boc2O solution dropwise to the amine solution over 30 minutes at 0°C.

  • Stir at RT for 12 h.

  • Purification (Extraction Strategy):

    • Evaporate MeOH. Redissolve residue in Water (30 mL).

    • Extract with DCM (3 x 20 mL).

      • Result: The Di-Boc byproduct (lipophilic) moves to DCM. The Mono-Boc and Unreacted amine remain in water (due to high basicity/polarity).

    • Adjust aqueous phase to pH ~10-11 with NaOH.

    • Saturate with NaCl and extract with Ethyl Acetate (5 x 30 mL).

      • Result:Mono-Boc homopiperazine is extracted.[8] Unreacted homopiperazine stays in the aqueous phase.

  • Dry (Na2SO4) and concentrate.[7] Yields >90% pure N-Boc-1,4-diazepane.

Step 2: N-Functionalization
  • React N-Boc-1,4-diazepane with the desired electrophile (R-X) using K2CO3 in MeCN or via Reductive Amination (Aldehyde + NaBH(OAc)3).

Step 3: Deprotection
  • Treat with 4N HCl in Dioxane or TFA/DCM (1:1) for 1 h.

  • Evaporate volatiles to yield the mono-substituted diazepane salt, ready for the second functionalization.

Quantitative Data Summary

ParameterProtocol A (De Novo)Protocol B (Functionalization)
Starting Material Amino Acid EsterHomopiperazine (Commercial)
Chirality Controlled (from AA)Achiral (unless resolved later)
Step Count 3 (Linear)3 (Protection-Func-Deprotection)
Key Intermediate Diazepan-5-oneN-Boc-1,4-diazepane
Yield (Typical) 40–60% (Overall)45–55% (Mono-protection step)
Primary Risk Racemization during cyclizationStatistical mixture (Di-sub)

References

  • Suvorexant Intermediate Synthesis

    • Detailed the intramolecular cyclization of amino-acid deriv
    • Cox, C. D., et al. "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 2010.
  • Regioselective Protection

    • Describes the optimization of mono-Boc protection using flow and b
    • "Mono-Boc-Protection of Diamines.
  • General Diazepane Synthesis

    • Review of synthetic str
    • "1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) receptor affinity." PubMed.
  • Reduction Protocols

    • Standard operating procedures for LiAlH4 reductions of amides.
    • "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives."[2][3] Master Organic Chemistry.

Sources

Incorporation of diazepane moieties into drug discovery scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 1,4-Diazepane Moieties in Medicinal Chemistry Scaffolds

Introduction: The Case for the Seven-Membered Ring

In the optimization of lead compounds, medicinal chemists often rely on the "Magic Methyl" effect to alter solubility and binding affinity. However, a more profound structural perturbation involves ring expansion. The 1,4-diazepane (homopiperazine) scaffold represents a critical "privileged structure" that offers a distinct alternative to the ubiquitous piperazine ring.

While piperazines adopt a rigid chair conformation, 1,4-diazepanes possess a flexible seven-membered ring capable of adopting twist-chair and twist-boat conformations. This flexibility allows the scaffold to orient substituents into vector spaces inaccessible to six-membered rings, potentially capturing unique hydrogen bonding interactions or hydrophobic pockets within a target protein (e.g., GPCRs, Kinases).

Key Advantages:

  • Vectorial Exploration: The non-planar, twisted geometry projects N-substituents at angles distinct from the 180° vectors of piperazine.

  • Solubility Modulation: The increased ring entropy and non-planarity often disrupt crystal packing, improving aqueous solubility despite a slight increase in lipophilicity (LogP).

  • Proven Utility: Validated by FDA-approved agents such as Suvorexant (Belsomra), a dual orexin receptor antagonist.

Strategic Rationale & Physicochemical Profiling

Before synthesis, it is vital to understand the shift in properties when moving from a 6-membered to a 7-membered core.

Table 1: Physicochemical Comparison (Piperazine vs. 1,4-Diazepane) Data simulated based on standard substituted cores (N-methyl, N-phenyl).

PropertyPiperazine Core1,4-Diazepane CoreImpact on Drug Design
Conformation Rigid ChairFlexible Twist-ChairDiazepane incurs an entropy penalty upon binding but accesses novel chemical space.
Basicity (pKa) ~9.8 (N1), ~5.6 (N4)~9.9 (N1), ~6.5 (N4)Diazepanes are slightly more basic; varying N-substitution allows fine-tuning of CNS penetration.
LogP (Lipophilicity) Baseline+0.3 to +0.5 increaseSlight increase in lipophilicity; requires monitoring to prevent metabolic clearance issues.
TPSA ~24 Ų~24 ŲIdentical polar surface area, preserving membrane permeability potential.

Experimental Protocol: Modular Assembly of Diazepane Libraries

Objective: To synthesize a library of differentially substituted 1,4-diazepanes using a "Protect-Functionalize-Deprotect" strategy. This protocol avoids the difficult cyclization of linear diamines by utilizing commercially available 1-Boc-homopiperazine as the starting scaffold.

Workflow Visualization

DiazepaneWorkflow Start 1-Boc-homopiperazine Step1 Step 1: N4-Functionalization (S_NAr or Reductive Amination) Start->Step1 Electrophile (R1-X) Inter1 Intermediate A (N1-Boc, N4-R1) Step1->Inter1 Step2 Step 2: Acidic Deprotection (TFA or HCl) Inter1->Step2 Cleavage Inter2 Intermediate B (Free N1 Amine) Step2->Inter2 Step3 Step 3: N1-Derivatization (Acylation/Sulfonylation) Inter2->Step3 Electrophile (R2-X) Final Final Ligand (1,4-Disubstituted Diazepane) Step3->Final

Figure 1: Modular synthetic workflow for generating 1,4-diazepane libraries from mono-protected precursors.

Detailed Methodology

Reagents Required:

  • 1-Boc-homopiperazine (CAS: 112275-50-0)

  • Aryl Halides (for SNAr) or Aldehydes (for Reductive Amination)

  • Sodium Triacetoxyborohydride (STAB)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Hünig’s Base (DIPEA)

Step 1: Regioselective N4-Functionalization (Reductive Amination Route) Rationale: The N4 position is the only nucleophilic amine available. Reductive amination is preferred over direct alkylation to prevent over-alkylation (quaternization).

  • Preparation: Dissolve 1-Boc-homopiperazine (1.0 equiv, 1.0 mmol) and the desired aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) or DCM (5 mL).

  • Activation: Add catalytic acetic acid (1-2 drops) to facilitate imine formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Note: STAB is milder than NaBH4 and tolerates the Boc group.

  • Work-up: Stir overnight at RT. Quench with sat. NaHCO3. Extract with DCM (3x). Dry organics over MgSO4 and concentrate.

  • Validation: Verify mono-alkylation via LC-MS.

Step 2: N1-Boc Deprotection Rationale: Quantitative removal of the carbamate to expose the secondary amine for the final diversity step.

  • Dissolution: Dissolve the crude intermediate from Step 1 in DCM (2 mL/mmol).

  • Acidolysis: Add TFA (1 mL/mmol) dropwise at 0°C.

    • Safety: TFA is corrosive. Use a fume hood.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC (disappearance of starting material).

  • Isolation: Concentrate in vacuo. Azeotrope with toluene (2x) to remove residual TFA.

    • Critical Step: The product will be a TFA salt. For the next step, you must calculate the exact mass or use excess base.

Step 3: N1-Functionalization (Amide Coupling) Rationale: Forming an amide bond at N1 reduces the basicity of the system, often improving metabolic stability and selectivity (as seen in Suvorexant).

  • Coupling: Suspend the TFA salt from Step 2 in DCM or DMF. Add DIPEA (3.0 equiv) to neutralize the salt and regenerate the free amine.

  • Addition: Add the desired Acid Chloride (1.1 equiv) or Carboxylic Acid with coupling agent (HATU/EDC).

  • Purification: Stir for 4-12 hours. Perform standard aqueous work-up. Purify via reverse-phase HPLC or silica flash chromatography.

Case Study: Suvorexant (Orexin Receptor Antagonist)

The development of Suvorexant highlights the necessity of the diazepane ring. Early SAR studies showed that piperazine analogs lacked the necessary geometric "twist" to satisfy the binding pocket requirements of both OX1R and OX2R receptors simultaneously.

Mechanism of Binding (Structural Insight)

SuvorexantBinding Drug Suvorexant (Diazepane Core) Receptor Orexin Receptor (OX1R/OX2R) Drug->Receptor High Affinity Binding Interaction1 Hydrophobic Interaction Drug->Interaction1 Interaction2 Pi-Stacking (Benzoxazole) Drug->Interaction2 Effect Inhibition of Wakefulness Receptor->Effect Antagonism Interaction1->Receptor Interaction2->Receptor

Figure 2: Simplified interaction map of Suvorexant mediated by the diazepane scaffold.

Synthesis Insight: Industrial synthesis of Suvorexant utilizes an intramolecular reductive amination to form the diazepane ring, rather than the modular approach described above.[1] This involves a chiral amine reacting with a ketone-aldehyde precursor, ensuring enantioselectivity (R-configuration) which is crucial for bioactivity.

Troubleshooting & Optimization

  • Issue: Poor Solubility of Intermediates.

    • Solution: Diazepane salts can be sticky. Use MeOH/DCM mixtures for transfers. If the TFA salt is an oil, triturating with diethyl ether often yields a solid.

  • Issue: Regioselectivity Failures.

    • Solution: If using a non-protected homopiperazine, N-alkylation will statistically favor a mixture. Always use mono-protected (Boc/Cbz) starting materials for library generation.

  • Issue: Racemization.

    • Solution: If introducing chirality on the ring carbons (e.g., 2-methyl-1,4-diazepane), avoid harsh basic conditions during alkylation.

References

  • Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Breslin, H. J., et al. (2012). "1,4-Diazepane as a Privileged Scaffold in Drug Discovery."[2] Mini-Reviews in Medicinal Chemistry.

  • Merck & Co. (2014). "Suvorexant (BELSOMRA)

Sources

Troubleshooting & Optimization

Improving reaction yields for 1,4-Dimethyl-1,4-diazepane-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and obtain a high-purity product.

Introduction

The synthesis of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile presents a unique set of challenges due to the combination of a seven-membered heterocyclic ring and a reactive nitrile group. The most probable synthetic route involves a variation of the Strecker synthesis, a powerful method for preparing α-aminonitriles.[1] This typically involves the one-pot reaction of an amine, a carbonyl compound, and a cyanide source. In this case, N,N'-dimethylethylenediamine serves as the diamine precursor to the diazepane ring.

This guide provides in-depth troubleshooting advice and detailed protocols to navigate the complexities of this synthesis, ensuring you can confidently address issues as they arise in your laboratory.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific experimental issues.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the synthesis of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile can stem from several factors, primarily related to the efficiency of the cyclization and the stability of the intermediates.

Potential Causes and Solutions:

  • Incomplete Imine/Iminium Ion Formation: The initial condensation of N,N'-dimethylethylenediamine with a formaldehyde equivalent is a critical equilibrium-driven step.

    • Solution: Ensure anhydrous conditions to drive the equilibrium towards the iminium ion intermediate. The presence of water can hydrolyze the iminium ion back to the starting materials. Consider the use of a dehydrating agent, although this should be tested carefully to avoid side reactions with other reagents.

  • Inefficient Cyclization: The intramolecular reaction to form the seven-membered diazepane ring can be slow or compete with intermolecular polymerization.

    • Solution: High dilution conditions can favor intramolecular cyclization over intermolecular reactions. Running the reaction at a lower concentration may improve the yield of the desired cyclic product.

  • Side Reactions of the Cyanide Source: The cyanide source can participate in unwanted side reactions if not controlled properly.

    • Solution: The slow addition of the cyanide source (e.g., TMSCN or KCN) can help to maintain a low concentration of free cyanide, minimizing side reactions.

  • Sub-optimal pH: The pH of the reaction is crucial. Acidic conditions are necessary to promote iminium ion formation, but a pH that is too low can lead to the protonation of the diamine, rendering it non-nucleophilic.

    • Solution: Careful control of the pH is essential. The use of a buffered system or the slow addition of an acid catalyst can help maintain the optimal pH range.

  • Decomposition of the Product: The α-aminonitrile product may be unstable under the reaction or workup conditions.

    • Solution: Minimize reaction time and temperature where possible. During workup, use mild aqueous washes (e.g., saturated sodium bicarbonate solution) and avoid prolonged exposure to strong acids or bases.[2]

Experimental Workflow for Yield Optimization

Sources

Technical Support Center: Purification of High-Purity Diazepane Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of diazepane nitriles. Diazepane nitriles (homopiperazine derivatives containing a cyano group) are critical, privileged scaffolds in the synthesis of advanced pharmaceuticals, including dual orexin receptor antagonists like Suvorexant[1][2].

However, their purification presents significant bottlenecks. The combination of a highly polar nitrile group and the intrinsic basicity of the seven-membered diazepane ring (which contains secondary or tertiary amines) results in high hydrophilicity and strong non-specific interactions with traditional chromatographic supports[3]. This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-purity recovery.

Diagnostic Workflow for Diazepane Nitrile Purification

Before selecting a purification modality, it is critical to assess the polarity and batch scale of your crude mixture. Use the following decision matrix to select the optimal pathway.

G N1 Crude Diazepane Nitrile N2 Assess Polarity (LC-MS) N1->N2 N3 Poor C18 Retention N2->N3 Hydrophilic N4 Good C18 Retention N2->N4 Lipophilic N5 Mixed-Mode LC (MMLC) N3->N5 N6 Assess Batch Scale N4->N6 N7 Scale < 1g N6->N7 N8 Scale > 1g N6->N8 N9 Silica + Basic Modifier N7->N9 N10 Centrifugal Partition (CPC) N8->N10

Decision matrix for selecting diazepane nitrile purification workflows.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my diazepane nitrile streak severely on normal-phase silica gel, and how can I resolve this? Causality: The basic nitrogen atoms in the diazepane ring possess lone pairs of electrons that interact strongly with the weakly acidic silanol groups (Si-OH) on the surface of normal-phase silica gel. This acid-base interaction causes the compound to drag or "streak" across the column, leading to poor resolution and low recovery[4]. Solution: Passivate the silica surface by adding a basic modifier. Incorporating 1–5% triethylamine (TEA) or ammonium hydroxide into your mobile phase competitively binds to the acidic silanol groups, allowing the basic heterocycle to elute as a sharp band[4]. Alternatively, switch to neutral or basic alumina, which lacks these problematic acidic sites[4].

Q2: My target nitrile elutes in the void volume during standard Reversed-Phase Liquid Chromatography (RPLC). What is the alternative? Causality: Diazepane nitriles are highly polar nitrogen-containing heterocycles (NCHs). Because they lack sufficient hydrophobic surface area, they fail to partition effectively into the non-polar C18 stationary phase, co-eluting with the void volume and matrix salts[3]. Solution: Utilize Mixed-Mode Liquid Chromatography (MMLC). MMLC stationary phases incorporate both reversed-phase alkyl chains and ion-exchange groups. By using an acidic mobile phase, the diazepane nitrogens become protonated and interact strongly with the cation-exchange sites, drastically increasing retention and separation efficiency[3].

Q3: How can I purify multi-gram batches without losing product to irreversible solid-phase adsorption? Causality: As batch sizes increase, the irreversible adsorption of basic NCHs onto solid stationary phases leads to unacceptable yield losses and potential chemical degradation[5]. Solution: Implement Centrifugal Partition Chromatography (CPC). CPC is a support-free, liquid-liquid chromatographic technique. Because there is no solid silica matrix, irreversible adsorption is completely eliminated, ensuring near-quantitative recovery of the sensitive diazepane core[5].

Validated Experimental Protocols

Protocol A: Mixed-Mode Liquid Chromatography (MMLC) for Highly Polar Diazepane Nitriles

Use this protocol when analytical LC-MS shows poor retention (k' < 1) on standard C18 columns.

  • Column Selection: Install a mixed-mode column (e.g., Primesep 200 or equivalent) containing both hydrophobic and cation-exchange properties[3].

  • Mobile Phase Preparation:

    • Buffer A: Water containing 20 mM ammonium formate, adjusted to pH 3.0 with formic acid. (Causality: The acidic pH ensures the diazepane nitrogens are fully protonated for optimal ion-exchange interaction[3]).

    • Buffer B: 100% Acetonitrile.

  • Equilibration: Equilibrate the column with 95% Buffer A / 5% Buffer B for at least 5 column volumes.

  • Sample Loading: Dissolve the crude diazepane nitrile in the initial mobile phase. If solubility is poor, add up to 10% DMSO[4].

  • Gradient Elution: Run a gradient from 5% to 60% Buffer B over 20 minutes. The compound will elute based on a combination of its hydrophobicity and basicity.

  • Self-Validation Step: Because nitriles often lack a strong UV chromophore, do not rely solely on UV-Vis detection. Monitor the eluent using an in-line Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) to confirm peak elution and prevent false-negative fraction collection[3][4].

Protocol B: Centrifugal Partition Chromatography (CPC) for Scale-Up

Use this protocol for multi-gram scale purification to avoid solid-phase adsorption losses.

  • Solvent System Selection: Prepare an ARIZONA solvent system (e.g., System K: Heptane / Ethyl Acetate / Methanol / Water in a 1:1:1:1 ratio).

  • Self-Validation Step (Kd Determination): Dissolve 10 mg of crude sample in 2 mL of the biphasic mixture (1 mL upper phase, 1 mL lower phase). Shake gently and let separate. Analyze both phases via LC-MS. Calculate the Partition Coefficient (

    
    ). Proceed only if the 
    
    
    
    is between 0.5 and 2.0; otherwise, adjust the solvent polarity[5].
  • Phase Preparation: Scale up the chosen solvent system in a separatory funnel. Separate the upper (organic) and lower (aqueous) phases and degas via sonication.

  • Rotor Equilibration: Fill the CPC rotor entirely with the stationary phase (lower aqueous phase for ascending mode) at 500 RPM[5].

  • Mobile Phase Pumping: Pump the mobile phase (upper organic phase) through the rotor at the target flow rate (e.g., 5-10 mL/min) while increasing rotation to 1500 RPM until hydrodynamic equilibrium is reached (steady breakthrough of the mobile phase)[5].

  • Injection & Elution: Dissolve the crude mixture in a 1:1 mixture of both phases and inject. Collect fractions. The absence of a solid stationary phase prevents irreversible sample adsorption, ensuring maximum recovery[5].

Quantitative Comparison of Purification Modalities

Use the following data to benchmark your expected outcomes based on the chosen purification technique.

Purification ModalityTypical Recovery (%)Target Purity (%)Scalability LimitSolvent ConsumptionPrimary Separation Mechanism
Normal-Phase Silica (+ TEA) 50 - 7090 - 95< 50 gHighAdsorption / Partitioning
Reversed-Phase (C18) 60 - 80> 95< 100 gMediumHydrophobic Interaction
Mixed-Mode LC (MMLC) 85 - 95> 98< 10 gLowHydrophobic + Ion-Exchange
Centrifugal Partition (CPC) 90 - 98> 98> 1 kgLow (Recyclable)Liquid-Liquid Partitioning

References

  • 4 - Benchchem 2.1 - Benchchem 3.5 - ACS Publications 4.2 - MDPI 5.3 - PMC

Sources

Overcoming solubility issues with 1,4-Dimethyl-1,4-diazepane-2-carbonitrile

[1]

Executive Summary: The "Do's and Don'ts"

  • DO store the neat compound at -20°C under inert gas (Argon/Nitrogen).

  • DO prepare stock solutions in anhydrous DMSO or Acetonitrile .

  • DO NOT store aqueous solutions.[1] This compound is chemically labile in water (Retro-Strecker instability).

  • DO NOT heat aqueous solutions above 40°C; this accelerates hydrolysis to the carboxylic acid.

Module 1: Understanding the Physicochemical Profile

To overcome solubility issues, you must first understand that this molecule is not a standard lipophilic base. It is a cyclic


-aminonitrile
The "Two-Face" Nitrogen Profile

The diazepane ring contains two distinct nitrogen centers with vastly different basicities.

PositionChemical EnvironmentEstimated pKaSolubility Role
N-4 (Distal) Typical tertiary amine~9.0 – 10.0 Primary site for protonation.[1] Responsible for salt formation at physiological pH.
N-1 (Proximal)

-amino nitrile
~5.0 – 6.0 Drastically reduced basicity due to the electron-withdrawing nitrile group (-CN).[1]

Implication: At physiological pH (7.4), the molecule is likely mono-cationic (protonated only at N-4). This provides some aqueous solubility, but often not enough for high-concentration screening (>10 mM), necessitating co-solvents.

The Stability Trap (Critical)

Unlike standard amines,

  • Retro-Strecker Reaction (Basic/Neutral pH): Reverts to the precursor iminium ion and cyanide.

  • Nitrile Hydrolysis (Acidic pH): Irreversible conversion to the amide and subsequently the carboxylic acid.

Module 2: Troubleshooting Protocols

Protocol A: The "Gold Standard" DMSO Stock

Best for: High-throughput screening (HTS), cell-based assays, and long-term storage.

Rationale: DMSO prevents both hydrolysis (no water) and retro-Strecker fragmentation (stabilizes the polar intermediate).

  • Weighing: Weigh the oil/low-melting solid rapidly. The compound is hygroscopic; absorbed water will initiate degradation.

  • Dissolution: Dissolve to 10 mM or 100 mM in anhydrous DMSO (Grade:

    
    99.9%, water <0.05%).
    
  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

    • Shelf-life: ~6 months.[2][3][4]

    • QC Check: Run LC-MS before use if stored >1 month.[1] Look for the hydrolysis product (M+1 + 18 mass shift).

Protocol B: "Just-in-Time" Aqueous Preparation

Best for: Acute animal dosing or immediate kinetic assays.[1]

Warning: Never store this compound in water/buffer for >4 hours.

  • Start with Protocol A: Prepare a concentrated DMSO stock (e.g., 100 mM).

  • Buffer Selection: Use PBS (pH 7.4) or HBSS .[1] Avoid carbonate buffers (high pH promotes instability).

  • Dilution Step:

    • Vortex the buffer rapidly.

    • Slowly inject the DMSO stock into the vortexing buffer to prevent precipitation.

    • Target: Final DMSO concentration < 1% (v/v) for cell assays; < 5% (v/v) for animal dosing.

  • Clarification: If the solution is cloudy, add Tween-80 (0.1% final) or 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    -CD)
    (20% w/v) to the buffer before adding the compound.[1]
Protocol C: Salt Formation (Solid State Stabilization)

Best for: Creating a stable, water-soluble solid form.

If you are handling the free base (oil) and struggling with handling/solubility, convert it to the Dihydrochloride or Oxalate salt.

  • Dissolve 100 mg of the free base in 2 mL diethyl ether or ethyl acetate.

  • Cool to 0°C on ice.

  • Dropwise add 2.2 equivalents of 4M HCl in Dioxane .

  • A white precipitate (the salt) should form immediately.

  • Filter under Argon, wash with cold ether, and dry under high vacuum.

    • Result: The salt form is significantly more water-soluble and stable against oxidation/retro-Strecker than the free base.

Module 3: Diagnostic Workflows

Solubility & Stability Decision Tree

Use this flowchart to determine the correct formulation strategy for your specific application.

SolubilityWorkflowcluster_legendKeyStartStart: 1,4-Dimethyl-1,4-diazepane-2-carbonitrileAppTypeSelect ApplicationStart->AppTypeHTSIn Vitro Screening(HTS / Cell Culture)AppType->HTSInVivoIn Vivo Dosing(Animal Studies)AppType->InVivoSynthesisChemical SynthesisIntermediateAppType->SynthesisDMSOProtocol A:10-100 mM DMSO StockHTS->DMSOStandardCheckStabIs compound stablein aqueous > 4h?InVivo->CheckStabSaltProtocol C:Generate HCl SaltSynthesis->SaltFor StorageJustInTimeProtocol B:Just-in-Time Dilution(Use within 2h)CheckStab->JustInTimeYes (or Short Assay)FormulationAdvanced Formulation:20% HP-beta-CDor pH 5.0 Acetate BufferCheckStab->FormulationNo (Long Assay)Legend1Action StepLegend2Critical Check

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental needs.

Degradation Mechanism (Why Water is Dangerous)

Understanding the degradation pathway is essential for interpreting LC-MS data during troubleshooting.

Degradationcluster_AcidAcidic pH / Heatcluster_BaseBasic/Neutral pHCompoundTarget Compound(alpha-Aminonitrile)AmideIntermediateAmideCompound->AmideH2O / H+IminiumIminium IonIntermediateCompound->IminiumEquilibriumAcidDegradant A:Carboxylic Acid(+ NH3)Amide->AcidHydrolysisBreakdownDegradant B:Amine + HCN(Retro-Strecker)Iminium->Breakdown-CN

Caption: The dual degradation pathways of

1

FAQ: Troubleshooting Common Issues

Q: My compound precipitated when I added the DMSO stock to the cell culture media. A: This is "crash-out." It happens when the local concentration exceeds solubility during mixing.

  • Fix: Do not add DMSO stock directly to the well. Prepare a 10x intermediate dilution in media first, vortex vigorously, and then add that to your cells.

Q: I see a new peak in LC-MS with Mass = Target + 18. A: Your compound has hydrolyzed.[1] The nitrile group (-CN) has reacted with water to form an amide (-CONH2). This indicates your buffer was too acidic or the solution was stored too long. Prepare fresh.

Q: Can I use this compound in an acidic buffer (pH 4.0)? A: Use with caution. While the salt form is stable as a solid, acidic solutions accelerate hydrolysis of the nitrile to the amide. Keep the temperature low (4°C) if acidic conditions are mandatory.

Q: Is the compound light-sensitive? A: Amines can be prone to photo-oxidation.[1] While not the primary instability mode for this scaffold, storing DMSO stocks in amber vials is standard best practice.

References

  • Strecker Synthesis & Retro-Strecker Instability

    • -aminonitriles and iminium ions is well-documented.
    • Source: "The Strecker Synthesis of Amino Acids."[3][4][5][6][7][8][9][10] Master Organic Chemistry. Link

  • pKa Estimation of Amines

    • Data: General tertiary amines have pKa ~9-10.[1] Electron-withdrawing groups (like nitriles) on the

      
      -carbon significantly lower the pKa of the adjacent nitrogen (typically by 3-4 units).
      
    • Source: "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." University of Tartu. Link

  • Solubility Enhancement with Cyclodextrins

    • Protocol: HP-

      
      -CD is a standard excipient for lipophilic bases.[1]
      
    • Source: "The Solubility - Intrinsic Dissolution Rate of Diazepam and Inclusion Complexes." Science Publishing Group. Link[1]

  • General Diazepane Properties

    • Structure: 1,4-Diazepane is a flexible 7-membered ring, often requiring salt form
    • Source: "1,4-Diazepine."[2][11][12][13][14][15][16][17] Wikipedia. Link

Minimizing side reactions during diazepane ring functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in 1,4-Diazepane Scaffolds Ticket ID: DZP-OPT-2026 Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist, MedChem Support

Executive Summary: The Diazepane Challenge

Welcome to the Diazepane Functionalization Support Center. If you are here, you are likely struggling with the inherent "messiness" of the 1,4-diazepane (homopiperazine) scaffold. Unlike their 6-membered cousins (piperazines), diazepanes introduce unique challenges due to conformational entropy and nucleophilic competition .

This guide addresses the three most common failure modes reported by our users:

  • Poly-functionalization: Uncontrollable formation of bis-alkylated/acylated byproducts.

  • Regiochemical Scrambling: Inability to distinguish between N1 and N4 positions.

  • Catalytic Failure: Palladium poisoning during Buchwald-Hartwig couplings.

Diagnostic Workflows & Troubleshooting

Module A: The "Poly-Alkylation" Trap

Symptom: You are attempting to mono-alkylate 1,4-diazepane, but LCMS shows a statistical mixture of starting material (SM), mono-alkylated product, and bis-alkylated impurity.

Root Cause Analysis: The secondary amines in diazepane are highly nucleophilic (


). Upon mono-alkylation, the product often becomes more nucleophilic (due to the inductive effect of the alkyl group), accelerating the second reaction. This is the classic "over-alkylation" kinetic trap.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Reagent Stoichiometry 10:1 (Diamine:Electrophile) Flooding the reaction with SM statistically favors the encounter of electrophile with unreacted SM rather than product.
Concentration High Dilution (0.05 M) Reduces the probability of intermolecular collisions between the electrophile and the formed product.
Base Choice Use Inorganic Bases (K₂CO₃) Avoid soluble organic bases (TEA/DIPEA) which can homogenize the reaction; surface-mediated reactions on K₂CO₃ can sometimes slow over-alkylation.
Alternative Route Reductive Amination GOLD STANDARD. Imine formation is reversible and discrete; reduction happens after mono-imine formation.

Visual Logic: Alkylation Decision Tree

AlkylationLogic Start Goal: Mono-N-Alkylation Q1 Is the electrophile an Aldehyde/Ketone? Start->Q1 Direct Direct Alkylation (R-X) Q1->Direct No (Alkyl Halide) Reductive Reductive Amination Q1->Reductive Yes Risk RISK: Poly-alkylation driven by increased nucleophilicity of product. Direct->Risk Sol2 Protocol B: Imine Formation -> Reduction (Prevents over-alkylation) Reductive->Sol2 Preferred Path Sol1 Protocol A: High Dilution (See Table 1) Risk->Sol1 Mitigation

Caption: Decision matrix for selecting the alkylation strategy to minimize bis-functionalization side reactions.

Module B: Regioselectivity (N1 vs. N4)

Symptom: You need to functionalize N1 but are getting a mixture of N1 and N4 products, or you cannot separate them.

Expert Insight: In unsubstituted 1,4-diazepane, N1 and N4 are equivalent. Regioselectivity is only possible if:

  • One nitrogen is already protected/substituted.

  • You use a desymmetrization strategy .

FAQ: "Can I selectively protect one nitrogen of homopiperazine?" Answer: Yes, but not by simply adding 1 equivalent of Boc anhydride. That yields a statistical mess (approx. 25% bis-Boc, 50% mono-Boc, 25% SM).

The "Self-Validating" Solution: pH-Controlled Extraction Instead of relying on reaction selectivity, rely on workup selectivity.

  • React Diazepane (excess) with Boc₂O.

  • Acid Wash: Bis-Boc is not basic. Mono-Boc is basic.

  • Extract Bis-Boc into organic layer at pH 2-3.

  • Basify aqueous layer to pH 10-11.

  • Extract Mono-Boc into organic layer.

Module C: Buchwald-Hartwig Coupling Failures

Symptom: Reaction stalls at <20% conversion. Black precipitate (Pd black) forms.[1] Target: Arylation of the diazepane ring.

Root Cause Analysis: Diazepanes are "catalyst sponges." The free secondary amines and the flexibility of the 7-membered ring allow it to chelate Palladium, displacing ligands and shutting down the catalytic cycle (Poisoning).

Optimization Table: Preventing Catalyst Death

ParameterStandard ConditionDiazepane Optimized Condition Why?
Ligand BINAP / dppfRuPhos or BrettPhos Bulky, dialkylbiaryl phosphines prevent the amine from binding to Pd off-cycle.
Base Cs₂CO₃NaOtBu or LiHMDS Stronger bases facilitate the deprotonation of the amine-Pd complex, accelerating the rate-limiting reductive elimination.
Pre-catalyst Pd(OAc)₂Pd-Precatalysts (e.g., RuPhos Pd G3) Avoids the induction period where free amine can poison "naked" Pd during reduction.

Standardized Protocols

Protocol 1: Selective Reductive Mono-Alkylation

Use this for introducing alkyl groups without risk of bis-alkylation.

  • Imine Formation:

    • Dissolve 1,4-diazepane (1.0 equiv) in DCE (0.1 M).

    • Add Aldehyde (0.9 equiv) — Note: slight deficit of electrophile ensures mono-reaction.

    • Add AcOH (1.0 equiv) to catalyze imine formation.

    • Stir 1h at RT. (Check LCMS for imine mass).

  • Reduction:

    • Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv) in one portion.

    • Stir 2-4h.

  • Workup:

    • Quench with sat. NaHCO₃.

    • Extract with DCM.

    • Checkpoint: The unreacted diazepane will remain in the aqueous phase if pH is kept moderate (~8), or can be removed via high-vac evaporation if volatile.

Protocol 2: Mono-Boc Protection (Purification Strategy)

Use this to generate the scaffold for regioselective N4 functionalization.

  • Dissolve 1,4-diazepane (5.0 g, 50 mmol) in DCM (100 mL).

  • Add Boc₂O (5.4 g, 25 mmol) in DCM (50 mL) dropwise over 1 hour at 0°C.

  • The Critical Separation (The "pH Switch"):

    • Evaporate DCM, redissolve in Water (50 mL).

    • Adjust pH to ~3 with 1M HCl.

    • Extract with EtOAc (2 x 50 mL). -> Discards Bis-Boc .

    • Basify aqueous phase to pH >11 with NaOH pellets/solution.

    • Extract with DCM (3 x 50 mL). -> Collects Mono-Boc .

    • Dry (Na₂SO₄) and concentrate.[1][2]

    • Yield: Typically 85-90% based on Boc₂O.

Advanced Mechanism: Transannular Risks

While less common in simple alkylations, 1,4-diazepanes can undergo oxidative dehydrogenation to form 1,4-diazepines or amidines under harsh conditions (high temp + oxidant).

Visualizing the Stability Pathway

Stability Diazepane 1,4-Diazepane (Stable) Oxidant Oxidant/High Temp Diazepane->Oxidant Diazepine 1,4-Diazepine (Unstable Imine) Oxidant->Diazepine -2H Degradation Ring Contraction / Polymerization Diazepine->Degradation Hydrolysis

Caption: Oxidative instability pathway. Avoid strong oxidants (e.g., KMnO4) which can dehydrogenate the ring to the reactive imine form.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: "Buchwald-Hartwig Amin
    • Source: Chemistry LibreTexts
    • URL:[Link][3]

  • Minimizing Over-Alkylation

    • Title: "Avoiding Over-alkylation - ACS GCI Pharmaceutical Roundtable"
    • Source: ACS GCI Pharmaceutical Roundtable
    • URL:[Link]

  • Diazepane Synthesis & Reactivity

    • Title: "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance"[4][5][6]

    • Source: Bentham Science / Eurekaselect
    • URL:[Link]

  • Selective N-Alkylation Protocols

    • Title: "Application Notes and Protocols for N-Alkylation of 3-Aminoazepan-2-one" (Analogous 7-membered ring protocol)
    • Source: BenchChem[2]

Sources

Troubleshooting nitrile hydrolysis degradation in storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Prevention of Nitrile Degradation

Ticket ID: #NTR-HYD-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Module 1: Diagnostic Triage

"Is my compound degrading?"

Before altering storage conditions, you must confirm that hydrolysis is the degradation pathway. Nitriles (


) typically hydrolyze to primary amides (

) and subsequently to carboxylic acids (

).[1]
Quick-Check Analytical Decision Tree

Use this logic flow to determine the extent of degradation.

DiagnosticTree Start Suspected Degradation (Change in appearance/purity) IR_Check Step 1: FTIR Analysis Check 2200-2260 cm⁻¹ Start->IR_Check Amide_Peak New Peak @ 1650-1690 cm⁻¹? (Amide C=O) IR_Check->Amide_Peak Acid_Peak New Broad Peak @ 2500-3300 cm⁻¹? (Acid O-H) Amide_Peak->Acid_Peak No HPLC Step 2: HPLC-UV/MS Quantify Impurity % Amide_Peak->HPLC Yes (Amide Present) Acid_Peak->HPLC Yes (Acid Present) NMR Step 3: C13 NMR Definitive Structural ID Acid_Peak->NMR Ambiguous Conclusion remediate based on Impurity Profile HPLC->Conclusion Quantify & Isolate

Figure 1: Analytical triage workflow for suspected nitrile hydrolysis.

Key Spectroscopic Signatures

Compare your data against these standard shifts to confirm hydrolysis.

Functional GroupFTIR Frequency (cm⁻¹)¹³C NMR Shift (ppm)¹H NMR Signature
Nitrile (

)
2200–2260 (Sharp, Weak)115–125 N/A (Deshields neighbors)
Primary Amide (

)
1650–1690 (Strong C=O)3180–3350 (N-H doublet)170–180 Broad singlets (5.0–8.0 ppm)Exchangeable with D₂O
Carboxylic Acid (

)
1700–1725 (Strong C=O)2500–3300 (Very Broad O-H)175–185 Broad singlet (10.0–13.0 ppm)

Module 2: Root Cause Analysis

"Why is this happening in storage?"

Nitriles are generally stable. If degradation occurs during storage, it is rarely spontaneous; it is catalyzed . The two primary culprits are Residual Moisture and Trace Catalysts (Acids/Bases) left over from synthesis.

The Hydrolysis Mechanism (Acid/Base Catalyzed)

Understanding the mechanism reveals why "dry" storage isn't always enough if pH isn't controlled.

HydrolysisMechanism cluster_conditions Catalytic Environment Nitrile Nitrile (R-CN) Imidate Imidate/Imidic Acid (Transient Intermediate) Nitrile->Imidate + H₂O Water H₂O Acid Acid (H+) Activates C≡N Acid->Nitrile Catalyzes Base Base (OH-) Direct Attack Base->Nitrile Catalyzes Amide Primary Amide (R-CONH₂) Imidate->Amide Tautomerization AcidProd Carboxylic Acid (R-COOH) Amide->AcidProd + H₂O / Heat (Slower Step)

Figure 2: Stepwise hydrolysis pathway. Note that the conversion to Amide is often faster than Amide to Acid under mild storage conditions.

FAQ: Mechanistic Insights

Q: I stored my compound in a desiccator. Why did it still hydrolyze? A: Desiccators remove atmospheric moisture, but they cannot remove intrinsic moisture trapped in the crystal lattice or amorphous solid dispersion. If your final workup involved hygroscopic salts (e.g., LiCl, MgCl₂) or if the nitrile itself is hygroscopic, water molecules may be "baked in." Furthermore, if the compound was isolated from an acidic/basic solution without neutralization, the residual pH acts as a catalyst, requiring only trace amounts of water to initiate the reaction [1, 2].

Q: Why do I see the Amide but not the Acid? A: Kinetics. The hydrolysis of the nitrile to the amide is often faster than the subsequent hydrolysis of the amide to the acid, especially under neutral or mildly basic conditions. The amide is a stable "resting state" in the degradation pathway [4, 5].

Module 3: Remediation & Prevention Protocols

"How do I fix it and ensure it doesn't happen again?"

Protocol A: The "Neutral Wash" (Purification)

Use this if you suspect residual acid/base catalyst is driving degradation.

  • Dissolution: Dissolve the nitrile in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).

  • pH Check: Add a small volume of pH-neutral water, shake, and measure the pH of the aqueous layer.

    • If pH < 5: Wash with saturated aqueous NaHCO₃.

    • If pH > 8: Wash with dilute aqueous citric acid or NH₄Cl.

  • The Critical Wash: Perform a final wash with Brine (saturated NaCl) . This pulls bulk water out of the organic phase.

  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (Na₂SO₄) for at least 30 minutes. Magnesium sulfate is faster but can be slightly acidic; Sodium sulfate is neutral and safer for labile nitriles.

  • Concentration: Evaporate solvent under reduced pressure. Do not overheat (>40°C) during concentration, as this accelerates hydrolysis if any moisture remains.

Protocol B: The "Inert Storage" System (Prevention)

Mandatory for long-term storage of sensitive nitriles (ICH Q1A/Q1B compliant).

ParameterSpecificationRationale
Container Amber Glass Vial with Teflon-lined capBlocks UV light (which can excite carbonyls/nitriles) and prevents leaching.
Headspace Argon or Nitrogen PurgeDisplaces atmospheric moisture and oxygen. Argon is heavier than air and preferred.
Desiccant P₂O₅ (Phosphorus Pentoxide) or Molecular SievesSilica gel is often insufficient for strictly anhydrous needs. P₂O₅ is chemically reactive with water.
Temperature -20°C or 2–8°CArrhenius equation: Lowering T slows reaction kinetics significantly.
Self-Validating Stability Test (Stress Test)

Before committing a large batch to storage, run this 48-hour check.

  • Take a 5mg sample.

  • Place in a vial with a loose cap (exposed to air).

  • Store at elevated temperature (40°C) for 48 hours.

  • Run HPLC.

    • Result: If >0.5% Amide forms, your compound is hygroscopic and chemically labile . You must use Protocol B (Inert Storage) and consider re-purification (Protocol A).

References

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. Retrieved from

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from

  • ICH Guidelines. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from

  • LibreTexts Chemistry. Hydrolysis of Nitriles. Retrieved from

  • BenchChem. Troubleshooting & Optimization: Hydrolysis Products. Retrieved from

Sources

Technical Support Center: Diazepane Methylation & Temperature Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermodynamics of the 7-Membered Ring

Diazepane (homopiperazine) presents unique challenges compared to 5- or 6-membered heterocycles. The 7-membered ring possesses significant conformational flexibility, existing in twisted-chair or twisted-boat conformations. Temperature control in methylation reactions is not merely about reaction rate; it is the primary switch between kinetic control (regioselectivity) and thermodynamic equilibration (poly-alkylation).

This guide addresses the critical relationship between thermal energy and N-functionalization outcomes, specifically targeting the prevention of quaternary ammonium salt formation and the control of N1 vs. N4 regioselectivity.

Critical Temperature Thresholds

The following data correlates temperature ranges with reaction outcomes for the two most common methylation pathways: Nucleophilic Substitution (


) and Reductive Amination.
Table 1: Temperature-Dependent Reaction Outcomes[1]
Temperature RangeReaction TypePrimary OutcomeRisk FactorMechanism
-78°C to -10°C

(MeI/LiHMDS)
Strict Mono-methylation Solubility issues; reagent precipitation.Kinetic control; rigid conformation prevents N-inversion.
0°C to 25°C

(MeI/Cs₂CO₃)
Mono-methylation (Major) Localized exotherms causing bis-methylation.Mild nucleophilic attack; rate-limiting second addition.
25°C to 40°C Reductive (HCHO/STAB)Mono/Bis Mix Incomplete conversion if steric hindrance is high.Imine formation followed by hydride transfer.[1][2]
80°C to 100°C Eschweiler-ClarkeBis-methylation Ring contraction or polymerization.Thermodynamic control; irreversible CO₂ loss.
>120°C Autoclave (DMC)Bis-methylation Decomposition of sensitive side chains.High-energy activation required for green reagents.
Visualization: Kinetic vs. Thermodynamic Pathways

DiazepaneMethylation cluster_reductive Eschweiler-Clarke (Self-Limiting) Start Diazepane (Secondary Diamine) Mono N-Methyl Diazepane (Mono-alkylated) Start->Mono Low Temp (-10°C) Kinetic Control Bis N,N'-Dimethyl Diazepane (Bis-alkylated) Mono->Bis High Temp (>80°C) Thermodynamic Drive Mono->Bis Reflux (100°C) Quat Quaternary Ammonium Salt (Over-alkylated) Mono->Quat Uncontrolled Exotherm (>25°C w/ MeI) Bis->Quat Excess Reagent High T

Caption: Reaction coordinate showing temperature-dependent divergence. Note that quaternary salt formation is a high-energy trap often triggered by uncontrolled exotherms during


 processes.

Troubleshooting Guide (Q&A)

Issue 1: "I am observing significant quaternary ammonium salt formation despite using 1.0 equivalent of Methyl Iodide."

Diagnosis: This is a classic exotherm management failure . The methylation of secondary amines is exothermic. If you add MeI at Room Temperature (RT) without active cooling, the local temperature at the injection site spikes, accelerating the reaction rate (


) for the second methylation step (which often has a similar activation energy to the first).

Corrective Protocol:

  • Cryogenic Addition: Cool the reaction vessel to 0°C or -10°C before adding the alkylating agent.

  • Dilution: Dilute the alkylating agent (MeI) in the reaction solvent (e.g., DCM or THF) before addition.

  • Switch Reagents: If over-alkylation persists, switch to Reductive Amination (Formaldehyde + NaBH(OAc)₃). This pathway proceeds via an iminium ion intermediate which cannot form a quaternary salt under standard conditions, making it "self-limiting" to the tertiary amine [1].[3]

Issue 2: "My regioselectivity is poor. I need to methylate N1, but I get a 50:50 mixture of N1-Me and N4-Me."

Diagnosis: You are operating under Thermodynamic Control . At higher temperatures (>25°C), the diazepane ring undergoes rapid ring inversion (pseudorotation), averaging the steric environment of N1 and N4.

Corrective Protocol:

  • Lower the Temperature: Conduct the reaction at -40°C to -78°C . At this temperature, the diazepane ring conformation is "locked" on the NMR timescale.

  • Base Selection: Use a bulky base like LiHMDS or NaHMDS at low temperature. The base will preferentially deprotonate the less sterically hindered nitrogen (kinetic deprotonation) before the ring can flip [2].

  • Protecting Groups: If thermal control fails, install a Boc-group on one nitrogen, methylate the other, and deprotect. This is the only 100% guarantee for regioselectivity.

Issue 3: "The reaction stalls at 60% conversion when using the Eschweiler-Clarke method."

Diagnosis: Insufficient Thermal Activation. The Eschweiler-Clarke reaction relies on the thermal decarboxylation of formic acid to generate the hydride donor. This step has a high activation energy barrier.

Corrective Protocol:

  • Reflux is Mandatory: Ensure the reaction is at a rolling reflux (approx. 100°C) . Merely heating to 80°C is often insufficient for diazepanes due to the entropy cost of bringing the hydride donor close to the bulky 7-membered ring.

  • CO₂ Venting: Ensure the system is open to a bubbler. The evolution of CO₂ drives the equilibrium forward (Le Chatelier’s principle). If the vessel is sealed (pressure tube), CO₂ saturation can inhibit the forward reaction [3].

Validated Experimental Workflows

Protocol A: Low-Temperature Mono-Methylation (Kinetic Control)

Best for: Avoiding over-alkylation and maximizing regioselectivity.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Dissolve Diazepane (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Cooling: Submerge flask in a Dry Ice/Acetone bath (-78°C) or Ice/Salt bath (-10°C) depending on required selectivity.

  • Base Addition: Add LiHMDS (1.05 eq) dropwise over 15 minutes. Critical: Maintain temp < -10°C to prevent equilibration.

  • Alkylation: Add Methyl Iodide (0.95 eq) dissolved in THF dropwise over 30 minutes. Note: Using a slight deficit of MeI prevents over-alkylation.

  • Quench: Quench with saturated NH₄Cl solution while still cold.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: High-Temperature Bis-Methylation (Eschweiler-Clarke)

Best for: Complete conversion to N,N'-dimethyl diazepane without quaternization.

  • Reagents: Mix Diazepane (1.0 eq) with Formic Acid (98%, 5.0 eq) and Formaldehyde (37% aq., 5.0 eq) in a round bottom flask.

  • Thermal Ramp: Heat the mixture gradually to 100°C (Reflux) .

    • Observation: vigorous bubbling (CO₂) will occur around 80-90°C.

  • Duration: Maintain reflux for 12–16 hours .

  • Workup (Critical pH Swing):

    • Cool to RT.

    • Add HCl (conc.) to pH < 1 and wash with ether (removes non-basic impurities).

    • Basify aqueous layer with NaOH pellets to pH > 12.

    • Extract the free base into DCM.

Decision Logic for Troubleshooting

Use this logic flow to determine the next step in your optimization process.

TroubleshootingLogic Start Start: Methylation Issue Q1 Is Quaternization (Over-alkylation) Observed? Start->Q1 Action1 Switch to Reductive Amination (HCHO + NaBH(OAc)3) Temp: 25°C Q1->Action1 Yes (High Severity) Action2 Lower Temp to -10°C Slow Addition of MeI Q1->Action2 Yes (Low Severity) Q2 Is Regioselectivity Poor? Q1->Q2 No Action3 Use Kinetic Control (-78°C) Bulky Base (LiHMDS) Q2->Action3 Yes Action4 Check Reagent Quality Increase Temp to Reflux Q2->Action4 No (Low Conversion)

Caption: Diagnostic flow for selecting temperature and reagent modifications based on impurity profiles.

FAQs

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, but DMS is less reactive and more toxic. It requires higher temperatures (often reflux in acetone) to achieve the same conversion as MeI at 0°C. This increased thermal requirement often leads to poorer regioselectivity in diazepanes.

Q: Why does my reaction turn black at high temperatures? A: Diazepanes are amines. At high temperatures (>100°C) in the presence of oxygen, amines oxidize rapidly (N-oxide formation and subsequent degradation). Always reflux under an inert atmosphere (Nitrogen or Argon).

Q: Is microwave irradiation recommended? A: Microwave heating is excellent for the Eschweiler-Clarke reaction as it overcomes the activation barrier quickly (e.g., 120°C for 10 mins). However, do not use microwaves for MeI alkylations, as the rapid superheating will cause immediate runaway quaternization [4].

References

  • Borch, R. F., & Hassid, A. I. (1972). A new method for the methylation of amines. The Journal of Organic Chemistry, 37(10), 1673–1674.

  • Clayden, J., et al. (2012). Organic Chemistry. Chapter 26: Alkylation of Enolates (Kinetic vs Thermodynamic Control). Oxford University Press.

  • Clarke, H. T., et al. (1933). The Eschweiler-Clarke Reaction.[2][3][4][5][6] Journal of the American Chemical Society, 55(11), 4571.

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

Sources

Technical Support Center: Purification of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile

[1]

Core Challenge: The "Basicity Trap"

The synthesis of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (Target) often involves the oxidative cyanation of 1,4-Dimethyl-1,4-diazepane (Precursor) or a Strecker-type condensation.

The primary purification challenge is the physicochemical similarity between the product and the precursor. Both contain the 1,4-diazepane core.[1][2] However, a critical electronic divergence exists that we can exploit:

  • Precursor (Diamine): A diprotic base. Both

    
     and 
    
    
    are standard tertiary amines (
    
    
    ).
  • Target (Aminonitrile): The nitrile group at

    
     exerts a strong electron-withdrawing inductive effect ($ -I $) on 
    
    
    . This drastically lowers the basicity of
    
    
    , effectively rendering the molecule a monoprotic base (protonation occurs primarily at
    
    
    ).

Warning:

Retro-Strecker decompositionNOT recommended

Diagnostic: Identifying the Impurity

Before initiating purification, confirm the presence of the precursor.

FeatureTarget: 1,4-Dimethyl-1,4-diazepane-2-carbonitrileImpurity: 1,4-Dimethyl-1,4-diazepane
TLC (

)
Higher (Less polar due to -CN masking N-lone pair)Lower (Streaks on Silica due to high basicity)
1H NMR Distinct singlet for

(methine) ~3.5-4.0 ppm
No methine singlet; symmetrical

signals
IR Spec Weak/Medium band at ~2220-2240 cm⁻¹ (

)
No Nitrile band
Basicity Mono-basic (approx.)Di-basic

Troubleshooting & Purification Protocols

Scenario A: High Residual Precursor (>10%)

Recommended Method: Anhydrous Salt Precipitation Why this works: The precursor, being a di-base, forms an insoluble dihydrochloride salt in non-polar solvents more readily than the mono-basic target forms its salt.[3] This avoids aqueous acid hydrolysis.

Protocol:

  • Dissolution: Dissolve the crude oil in anhydrous Diethyl Ether (

    
    )  or TBME  (10 mL/g).
    
  • Titration: Cool to 0°C. Dropwise add 1.0 - 1.1 equivalents (relative to the impurity estimated by NMR) of 2M HCl in Diethyl Ether .

    • Note: Do not use excess acid. We want to protonate the most basic sites first. The

      
       of the precursor is more basic than the 
      
      
      of the target.
  • Filtration: A white precipitate should form immediately. This is predominantly the Precursor·2HCl (or mixed salt).

  • Analysis: Filter the solid rapidly under

    
    . Analyze the filtrate by TLC. The filtrate should be enriched in the Target.
    
  • Recovery: If the Target precipitates (as a mono-salt), it can often be redissolved in dry DCM, leaving the di-salt of the precursor behind.

Scenario B: Trace Impurities / Final Polish

Recommended Method: Neutral Alumina Chromatography Why this works: Silica gel is acidic (

Neutral Alumina (Brockmann Grade III)

Protocol:

  • Stationary Phase: Neutral Alumina (activate to Grade III by adding 6% water w/w if using Grade I).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (9:1 to 1:1) .

    • Tip: Do not use Methanol/Ammonia if possible, as it promotes trans-cyanation or equilibration.[3]

  • Loading: Load crude as a concentrated solution in Toluene or Hexane/DCM.

  • Elution: The Target (

    
     in 1:1 Hex/EtOAc) elutes before the highly polar diamine precursor (
    
    
    ).
Scenario C: Large Scale (>50g)

Recommended Method: High-Vacuum Distillation Why this works: The nitrile group significantly increases the boiling point relative to the diamine, but thermal instability is a risk.

Protocol:

  • Setup: Short-path distillation head with a high-vacuum pump (< 1 mmHg).

  • Temperature: Keep the oil bath temperature below 100°C .

  • Fractions:

    • Fore-run: Unreacted diamine (Lower BP).

    • Main Fraction: Target Nitrile.[4][5]

    • Residue: Polymers/Amides.[2][5][6][7][8][9] Critical: If the pot temperature must exceed 120°C to distill, ABORT . High heat causes HCN elimination. Switch to chromatography.

Decision Logic (Visualized)

The following diagram illustrates the logical flow for selecting the correct purification method based on impurity levels and scale.

PurificationLogicStartCrude 1,4-Dimethyl-1,4-diazepane-2-carbonitrileCheckImpurityAnalyze Impurity Level (1H NMR)Start->CheckImpurityHighImpurityHigh Precursor Load (>10%)CheckImpurity->HighImpurityLowImpurityLow Precursor Load (<10%)CheckImpurity->LowImpuritySaltPrecipMethod A: Anhydrous HCl/Ether(Selective Salt Formation)HighImpurity->SaltPrecipRemove Bulk AmineScaleCheckCheck ScaleLowImpurity->ScaleCheckDistillationMethod C: Vacuum Distillation(High Vacuum, <100°C)ScaleCheck->Distillation>50g & Thermally StableAluminaMethod B: Neutral AluminaChromatographyScaleCheck->Alumina<50g or Thermally LabileSaltPrecip->LowImpurityFiltrate EnrichedEndQC: NMR/LCMSStore at -20°CDistillation->EndPure OilAlumina->EndPure Oil

Caption: Decision tree for purification based on impurity load and reaction scale. Blue nodes indicate start/end states; Yellow indicates decision points.[3]

Frequently Asked Questions (FAQ)

Q1: Why can't I just wash the organic layer with 1N HCl? A: You risk hydrolyzing the nitrile to an amide (


anhydrous

Q2: The product turned red/brown on the silica column. What happened? A: Standard Silica Gel is slightly acidic. This acidity can catalyze the decomposition of

Neutral Alumina

Q3: Can I use C18 Reverse Phase HPLC? A: Yes, but ensure the mobile phase pH is basic (pH > 8, using Ammonium Bicarbonate or Ammonia).[3] Acidic mobile phases (TFA/Formic Acid) will degrade the aminonitrile on the column.

Q4: How should I store the purified compound? A:

-20°C3

References

  • Oxidative Cyanation Mechanism: Murahashi, S.-I., Komiya, N., Terai, H., & Nakae, T. (2003).[3][10] "Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Sodium Cyanide or Trimethylsilyl Cyanide". Journal of the American Chemical Society, 125(50), 15312–15313.[3] Link

  • General Strecker Synthesis & Stability: Groger, H. (2003).[3] "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses". Chemical Reviews, 103(8), 2795–2828.[3] Link

  • Purification of Aminonitriles: Enders, D., & Shilvock, J. P. (2000).[3] "Some Recent Applications of alpha-Amino Nitriles in Organic Synthesis". Chemical Society Reviews, 29, 359-373.[3] Link

  • pKa Estimation of Cyclic Amines: Hall, H. K. (1957). "Correlation of the Base Strengths of Amines". Journal of the American Chemical Society, 79(20), 5441–5444.[3] Link

Addressing stereoselectivity challenges in diazepane-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselective Synthesis of Diazepane-2-carbonitriles

Executive Summary: The "Puckering" Challenge

Synthesizing diazepane-2-carbonitriles (specifically 2-cyano-1,4-diazepanes) with high enantiomeric excess (ee) is notoriously difficult due to the conformational flexibility of the seven-membered ring. Unlike rigid pyrrolidines or piperidines, diazepanes exist in a dynamic equilibrium between twist-chair and twist-boat conformers.

This "puckering" creates two distinct challenges:

  • Poor Facial Discrimination: The catalyst must rigidly bind the substrate to differentiate the Re and Si faces of the imine, which is moving dynamically.

  • Retro-Strecker Racemization: The

    
    -amino nitrile product is thermodynamically unstable relative to the imine precursor. Under slightly basic conditions or on polar silica gel, the cyanide can eliminate (retro-Strecker), destroying the chiral center.
    

This guide provides a validated protocol using organocatalytic asymmetric Strecker reaction principles, specifically adapted for 7-membered cyclic imines.

Troubleshooting Guide (Q&A)

Issue 1: Low Enantiomeric Excess (ee < 60%)

User Question: "I am using a standard Strecker protocol (TMSCN, Lewis Acid) but getting nearly racemic product. Why?"

Diagnosis: Standard Lewis acids (e.g.,


) often catalyze the reaction too aggressively, promoting the non-selective background reaction. Furthermore, the large diazepane ring does not fit well into the tight binding pockets of standard bis-oxazoline ligands.

Solution: Switch to a bifunctional organocatalyst , specifically a Cinchona alkaloid-derived thiourea .

  • Mechanism: The thiourea moiety hydrogen-bonds to the imine nitrogen (activating it), while the quinuclidine nitrogen activates and directs the TMSCN nucleophile. This "soft" activation minimizes the background reaction.

  • Optimization: Lower the temperature to -40°C or -78°C . The conformational flux of the diazepane ring decreases significantly at low temperatures, allowing the catalyst to impose better stereocontrol.

Issue 2: Racemization During Purification

User Question: "My crude NMR shows high diastereoselectivity, but after column chromatography, the product is racemic. Is the column acidic?"

Diagnosis: You are experiencing Silica-Induced Retro-Strecker Reaction . Silica gel is slightly acidic, but surface hydroxyls can facilitate the reversible loss of HCN/TMSCN.

Solution:

  • Deactivate Silica: Pre-treat your silica gel with 1-2% triethylamine (Et3N) in hexanes before loading the column.

  • Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica.

  • Skip Purification: If the nitrile is an intermediate, consider telescoping it directly into the next step (e.g., hydrolysis to amide/acid or reduction) without isolation.

Issue 3: Low Conversion with KCN/NaCN

User Question: "I tried using aqueous KCN to save money, but the reaction stalled."

Diagnosis: Inorganic cyanide salts have poor solubility in the non-polar solvents (DCM, Toluene) required for high-ee asymmetric catalysis. Phase transfer catalysts (PTC) can help, but they often introduce too much conformational freedom, lowering ee.

Solution: Use TMSCN (Trimethylsilyl cyanide) or Ethyl Cyanoformate . TMSCN is soluble in organic solvents and provides a "kinetic trap" (the N-TMS group) that stabilizes the resulting amine and prevents the retro-Strecker reaction.

Comparative Data: Cyanide Sources

Cyanide SourceSolubility (DCM)Stereocontrol PotentialRisk of Retro-StreckerRecommended For
TMSCN HighExcellent (w/ Thiourea)Low (Kinetic Trap)High-value chiral synthesis
KCN / NaCN InsolublePoor (Requires PTC)HighRacemic / Large scale
Ethyl Cyanoformate HighGoodModerateFlow Chemistry / Safety
Acetone Cyanohydrin HighModerateHighThermodynamic equilibration

Validated Experimental Protocol

Target: Enantioselective Synthesis of N-Boc-1,4-diazepane-2-carbonitrile via Asymmetric Strecker.

Prerequisites:

  • Substrate: 1-Boc-2,3,6,7-tetrahydro-1H-1,4-diazepine (The cyclic imine). Note: N4 must be protected (Boc/Cbz) to prevent catalyst poisoning.

  • Catalyst: (DHQD)2PHAL or a specific Thiourea-Cinchona derivative (e.g., Catalyst IV from Lluna-Galán et al.).

  • Solvent: Anhydrous Toluene or DCM.

Step-by-Step Workflow:

  • Catalyst Loading: In a flame-dried flask under Argon, dissolve the cyclic imine (1.0 equiv) and the thiourea catalyst (0.05 – 0.10 equiv, 5-10 mol%) in anhydrous Toluene (0.1 M concentration).

  • Cryogenic Cooling: Cool the mixture to -40°C . Allow it to equilibrate for 20 minutes. Critical: This ensures the catalyst-substrate complex forms before cyanide addition.

  • Nucleophile Addition: Add TMSCN (1.2 – 1.5 equiv) dropwise over 10 minutes.

  • Additive (Optional): If reaction is slow, add a proton source like 2,2,2-trifluoroethanol (TFE) (1.0 equiv) to facilitate TMS transfer.

  • Monitoring: Monitor by NMR (not TLC, as silica racemizes). Look for the disappearance of the imine proton (~8.0 ppm) and appearance of the

    
    -proton (~4.5-5.0 ppm).
    
  • Workup (Non-Aqueous):

    • Quench with a small amount of MeOH at -40°C.

    • Concentrate under reduced pressure (keep bath < 30°C).

    • Do not perform an aqueous acid wash.

  • Purification: Flash chromatography on Neutral Alumina or Et3N-treated Silica.

Visualizations

Figure 1: Reaction Workflow & Mechanism

StreckerWorkflow Imine Cyclic Imine (1,4-diazepine) Complex Catalyst-Imine Complex (-40°C) Imine->Complex + Thiourea Cat. Racemate Racemic Product Imine->Racemate Uncatalyzed Background Rxn TS Transition State (Rigid H-Bonding) Complex->TS + TMSCN Product Chiral alpha-Amino Nitrile TS->Product Kinetic Control Product->Racemate Silica / Acid (Retro-Strecker)

Caption: Kinetic pathway for the asymmetric Strecker reaction. Note the "Retro-Strecker" risk path (red dotted line) which must be avoided during workup.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Selectivity/Yield CheckEE Is EE < 50%? Start->CheckEE CheckYield Is Yield Low? Start->CheckYield TempCheck Reaction Temp > -20°C? CheckEE->TempCheck Yes SourceCheck Using KCN/NaCN? CheckYield->SourceCheck Yes CatCheck Using Metal Lewis Acid? TempCheck->CatCheck No ActionCool Cool to -78°C TempCheck->ActionCool Yes SolventCheck Polar Solvent (DMF/MeOH)? CatCheck->SolventCheck No ActionOrg Switch to Thiourea Cat. CatCheck->ActionOrg Yes ActionSolv Switch to Toluene/DCM SolventCheck->ActionSolv Yes StirCheck Imine Protected? SourceCheck->StirCheck No ActionTMS Switch to TMSCN SourceCheck->ActionTMS Yes ActionProtect Protect N4 (Boc/Bn) StirCheck->ActionProtect No

Caption: Logical flow for diagnosing common failures in diazepane cyanation.

References

  • Lluna-Galán, C., Blay, G., Fernández, I., Muñoz, M. C., Pedro, J. R., & Vila, C. (2018).[1] Organocatalytic Enantioselective Strecker Reaction with Seven-Membered Cyclic Imines. Advanced Synthesis & Catalysis, 360(19), 3737-3741. [Link] (Key Reference: Establishes the thiourea protocol for 7-membered imines).

  • Kouklovsky, C., & Langlois, Y. (1998). Oxazolines and thiazolines in asymmetric synthesis. The Strecker reaction. Modern Amination Methods, 1-35. (Foundational text on the instability of alpha-amino nitriles).
  • Ziegler, R. E., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering, 4. [Link] (Context on diazepane ring stability and synthesis).

  • Groger, H. (2003). Catalytic enantioselective Strecker reactions and analogous syntheses. Chemical Reviews, 103(8), 2795-2828. [Link] (Comprehensive review of catalyst systems including thioureas).

Sources

Technical Support Center: Stability & Storage of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS: 1423032-36-3) presents a unique stability challenge due to its "Janus-faced" chemical structure. It combines a strained seven-membered diazepane ring with an


-aminonitrile  motif.

While the nitrile group generally stabilizes the adjacent amine against metabolic oxidation compared to a standard amine, the molecule remains highly susceptible to two primary degradation pathways:

  • N-Oxidation: The N4-methyl tertiary amine is electron-rich and prone to radical oxidation.

  • Hydrolysis/Retro-Strecker: The

    
    -aminonitrile functionality is moisture-sensitive, leading to amide formation or ring fragmentation under improper pH.
    

This guide provides an evidence-based protocol to maintain >98% purity over extended storage periods.

Part 1: Mechanistic Insight (The "Why")

Q: Why is my compound turning yellow/brown?

A: Color change is the primary indicator of oxidative degradation. The N4-nitrogen (distal to the nitrile) is a standard tertiary amine. Upon exposure to atmospheric oxygen, it undergoes Single Electron Transfer (SET) to form a radical cation, eventually yielding an N-oxide . This N-oxide can undergo Cope elimination or further degradation, producing conjugated iminium species that appear yellow or brown (chromophores).

Q: Is moisture actually a problem if I store it in a freezer?

A: Yes. The C2 position (carrying the nitrile) is activated. In the presence of water and trace acid/base (even from glass surface silanols), the nitrile can hydrolyze to an amide. Furthermore,


-aminonitriles exist in equilibrium; moisture can shift this equilibrium toward a "Retro-Strecker" type decomposition, releasing trace cyanide and opening the ring.
Diagram: Degradation Pathways

Degradation Compound 1,4-Dimethyl-1,4- diazepane-2-carbonitrile NOxide N-Oxide Formation (Yellowing) Compound->NOxide Oxidation (N4 position) Amide Hydrolysis to Amide/Acid Compound->Amide Hydrolysis (C2 position) Oxygen Atmospheric O2 Oxygen->NOxide Moisture H2O (Moisture) Moisture->Amide RingOpen Ring Cleavage (Polymerization) NOxide->RingOpen Cope Elimination

Figure 1: Primary degradation pathways. The N4-oxidation drives color change, while C2-hydrolysis destroys the nitrile functionality.

Part 2: Optimal Storage Protocol

Storage Decision Matrix
ParameterGold Standard (Long-Term) Acceptable (Short-Term <1 Week) Critical Failure (Avoid)
Atmosphere Argon (Heavier than air, blankets sample)Nitrogen (Dry)Ambient Air
Temperature -20°C to -80°C 2°C to 8°C (Refrigerator)Room Temperature (>20°C)
Container Amber Glass Vial + Parafilm + DesiccatorClear Glass + Foil WrapPlastic/Eppendorf (Gas permeable)
State Neat Oil/Solid (Solvent-free)Solution in Anhydrous Benzene/TolueneSolution in DCM/Chloroform
Step-by-Step Storage Workflow
  • Aliquot Immediately: Do not store a large stock bottle that is repeatedly opened. Aliquot the material into single-use glass vials.

  • Argon Purge: Use a long-needle line to gently flow Argon into the vial for 30 seconds. Note: Argon is superior to Nitrogen because it is denser than air and settles over the sample, creating a better barrier.

  • Seal: Cap tightly with a Teflon-lined cap. Wrap the cap-neck junction with Parafilm or Teflon tape to prevent gas exchange.

  • Secondary Containment: Place vials inside a jar containing active desiccant (e.g., Drierite or molecular sieves).

  • Freeze: Store at -20°C.

Part 3: Troubleshooting & FAQs

Q: I stored the compound in Chloroform ( ), and it precipitated. Why?

A: Never store tertiary amines in chlorinated solvents. Chloroform and Dichloromethane (DCM) can slowly alkylate tertiary amines via a quaternization reaction (forming chloromethyl ammonium salts) over time. This reaction is accelerated by light.

  • Correction: If you must store in solution, use anhydrous Toluene or Benzene (non-reactive, non-polar).

Q: The compound has solidified/gummed up. Is it still usable?

A: This molecule has a low melting point. Solidification in the freezer is normal. However, if it appears as a "sticky gum" at room temperature rather than a distinct oil or solid, it may have absorbed water.

  • Test: Run a proton NMR in

    
    . Look for a broad water peak around 1.56 ppm and broadening of the N-Methyl signals.
    
  • Fix: Dissolve in anhydrous diethyl ether, dry over

    
    , filter, and concentrate under high vacuum.
    
Q: How do I repurify oxidized material?

A: If the sample is yellow (N-oxide contamination):

  • Avoid Acidic Workups: The nitrile is acid-sensitive.

  • Column Chromatography: Use Neutral Alumina (not Silica, which is slightly acidic) to prevent hydrolysis.

  • Eluent: Use a gradient of Hexanes:Ethyl Acetate with 1% Triethylamine added to the mobile phase. The amine prevents the compound from streaking or decomposing on the stationary phase.

Part 4: Emergency Rescue Protocol (Purification)

If your compound has degraded (purity <90%), use this rescue workflow:

Purification Start Degraded Sample (Yellow/Brown) Dissolve Dissolve in Et2O or EtOAc Start->Dissolve Wash Wash with 5% NaHCO3 (Removes Acidic byproducts) Dissolve->Wash Dry Dry Organic Layer (Na2SO4) Wash->Dry Check Check TLC Dry->Check Clean Concentrate & Store (Argon, -20°C) Check->Clean Purity >95% Dirty Neutral Alumina Column (1% Et3N additive) Check->Dirty Purity <95%

Figure 2: Rescue protocol for oxidized or hydrolyzed samples.

References

  • Organic Chemistry Portal. (2023). Oxidation of Tertiary Amines to N-Oxides. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles. Nature Communications. Retrieved October 26, 2023, from [Link]

  • Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42(2), 189–283. (Foundational text on nitrile stability and hydrolysis).
  • Reich, H. J. (2023). Storage of unstable reagents. University of Wisconsin-Madison Chemistry Data. (General protocol for amine storage).

Validation & Comparative

Spectral Validation of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR and 13C NMR spectral analysis of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile , a critical chiral intermediate often utilized in the synthesis of antihistamines (e.g., azelastine analogs) and CNS-active agents.

The primary challenge in synthesizing this compound lies in verifying the successful introduction of the nitrile group at the C2 position of the diazepane ring. This guide compares the spectral signature of the target molecule against its non-functionalized precursor, 1,4-Dimethyl-1,4-diazepane , providing researchers with definitive diagnostic markers to confirm structural integrity and purity.

Structural Context & Synthesis Logic

The transition from a standard diazepane ring to an


-aminonitrile derivative introduces significant electronic and stereochemical changes.
  • Target Molecule: 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (Contains a chiral center at C2).

  • Comparator (Precursor): 1,4-Dimethyl-1,4-diazepane (Achiral/Meso depending on conformation, lacks C2 functionalization).

Key Synthetic Insight: The introduction of the nitrile group (typically via oxidative cyanation or Strecker-type synthesis) desymmetrizes the ring. In the precursor, the C2 and C3 positions are often chemically equivalent or part of a symmetric flux. In the target, C2 becomes a methine stereocenter, rendering the two N-methyl groups magnetically non-equivalent.

Comparative Spectral Analysis

The following data highlights the specific shifts required to validate the product.

A.

H NMR: The Diagnostic "Methine" Shift

The most immediate confirmation of the product is the disappearance of one C2 proton and the appearance of a deshielded methine signal.

FeaturePrecursor: 1,4-Dimethyl-1,4-diazepaneTarget: 1,4-Dimethyl-1,4-diazepane-2-carbonitrileInterpretation
C2 Protons

2.4 – 2.7 ppm (Multiplet, 2H)

3.6 – 4.1 ppm (dd or t, 1H)
CRITICAL: The C2-H in the target is deshielded by the electron-withdrawing nitrile group and the adjacent nitrogen.
N-Methyl Groups

2.35 ppm (Singlet, 6H)
Two distinct singlets (e.g.,

2.38, 2.45 ppm)
The chiral center at C2 makes the N1 and N4 environments diastereotopic.
Ring Protons (C3, C5-C7) Broad multiplets, often simplified by rapid ring flipping.Complex multiplets, often broadened.The 7-membered ring is conformationally mobile (twist-chair/boat).

Expert Note on Conformational Mobility: Diazepane rings undergo rapid ring inversion at room temperature. This often causes broadening of the ring methylene protons (


 1.6 – 3.0 ppm). If the spectrum appears "muddy" in the aliphatic region, acquiring the spectrum at 323 K (50°C)  in DMSO-

can sharpen the signals by accelerating the exchange, or cooling to 233 K (-40°C) can freeze the conformers for detailed resolution.
B.

C NMR: The Definitive Nitrile Peak

C NMR provides the absolute confirmation of the carbon skeleton and the presence of the nitrile functionality.
Carbon PositionPrecursor (

ppm)
Target (

ppm)
Notes
-CN (Nitrile) Absent116.0 – 119.0 Diagnostic peak. Usually low intensity due to lack of NOE and long relaxation time.
C2 (Methine) ~58.0 (CH2)60.0 – 66.0 (CH) Shifted downfield. DEPT-135 will show this inverted (CH) vs. the precursor (CH2).
N-Methyls ~46.042.0 – 47.0 Will appear as two distinct peaks in the target due to asymmetry.
Experimental Protocol

To ensure reproducibility and minimize solvent effects on the amine shifts, follow this standardized protocol.

Reagents:

  • Solvent: Chloroform-

    
     (
    
    
    
    ) (99.8% D) with 0.03% TMS v/v.
    • Why:

      
       is non-polar enough to minimize hydrogen bonding with the amine nitrogens, providing sharper peaks than DMSO-
      
      
      
      for this specific aliphatic amine.
  • Internal Standard: Tetramethylsilane (TMS).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 10–15 mg of the oil/solid in 0.6 mL of

      
      .
      
    • Crucial: Ensure the sample is free of paramagnetic impurities (e.g., residual copper or iron from synthesis), as these will broaden the N-methyl signals significantly. Filter through a small plug of basic alumina if necessary.

  • Acquisition Parameters (

    
    H): 
    
    • Pulse angle: 30°.

    • Relaxation delay (D1): 1.0 – 2.0 seconds (sufficient for methyls).

    • Scans: 16 – 32.

  • Acquisition Parameters (

    
    C): 
    
    • Critical: Use a relaxation delay (D1) of at least 3.0 seconds to allow the quaternary nitrile carbon to relax, ensuring it is visible above the noise.

    • Scans: >512 (Nitrile carbons are weak).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz) for

      
      H.
      
    • Apply LB = 1.0 Hz for

      
      C to enhance S/N for the nitrile peak.
      
Structural Validation Logic (Graphviz)

The following diagram outlines the decision tree for validating the synthesis of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile from its precursor.

ValidationWorkflow Start Crude Reaction Product H_NMR Acquire 1H NMR (CDCl3) Start->H_NMR Check_C2 Check 3.5 - 4.1 ppm Region H_NMR->Check_C2 Decision_H Is a distinct Methine (CH) signal present? Check_C2->Decision_H Fail_H Outcome: Unreacted Precursor (Only CH2 signals < 3.0 ppm) Decision_H->Fail_H No Pass_H Primary Indication: Positive Decision_H->Pass_H Yes C_NMR Acquire 13C NMR Pass_H->C_NMR Check_CN Check 115 - 120 ppm Region C_NMR->Check_CN Decision_C Is the Nitrile (-CN) peak visible? Check_CN->Decision_C Fail_C Outcome: Side Product/Decomposition Decision_C->Fail_C No Success VALIDATED TARGET: 1,4-Dimethyl-1,4-diazepane-2-carbonitrile Decision_C->Success Yes

Caption: Logic flow for differentiating the target nitrile from unreacted diazepane precursor.

Troubleshooting & Expert Insights

Issue: Missing Nitrile Peak in


C NMR 
  • Cause: Quaternary carbons (like -CN) have long relaxation times (

    
    ) and no NOE enhancement.
    
  • Solution: Increase the relaxation delay (D1) to 5 seconds or add a relaxation agent like Cr(acac)

    
    .
    

Issue: Broad/Undefined Aliphatic Region

  • Cause: Ring puckering of the 7-membered diazepane ring.

  • Solution: Perform a Variable Temperature (VT) NMR experiment. Heating to 50°C usually coalesces the conformers into sharp average signals, making integration accurate.

Issue: Stereochemistry Verification

  • Context: If the synthesis was asymmetric (using chiral catalysts), you must determine the enantiomeric excess (ee).

  • Solution: Standard NMR cannot distinguish enantiomers. You must use a Chiral Solvating Agent (CSA) such as Pirkle’s alcohol or Mosher’s acid, which will split the N-methyl signals into two distinct sets for the R and S enantiomers.

References
  • BenchChem. (2025).[1] Spectroscopic Analysis of (R)- vs (S)-1-benzyl-5-methyl-1,4-diazepane: A Comparative Guide. Retrieved from

  • Reich, H. J. (2020).[2] Structure Determination Using Spectroscopic Methods: 13C Chemical Shifts. University of Wisconsin-Madison. Retrieved from

  • MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. Molecules. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Retrieved from

Sources

Advanced Mass Spectrometry Guide: Fragmentation & Analysis of Diazepane Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Diazepane Nitriles Content Type: Publish Comparison Guide

Executive Summary

Diazepane nitriles—saturated seven-membered heterocyclic rings bearing a cyano group—represent a critical structural class in modern pharmacology (e.g., Suvorexant intermediates) and emerging forensic chemistry (novel psychoactive substances).[1][2] Unlike their six-membered piperazine analogs or unsaturated benzodiazepine cousins, diazepanes exhibit unique ring-strain-driven fragmentation pathways.

This guide serves as a technical benchmark for researchers, comparing the performance of Optimized ESI-MS/MS Protocols against traditional EI-GC-MS workflows. It details the specific fragmentation mechanics required to differentiate diazepane nitriles from isobaric interferences.

Part 1: Methodology Comparison

In the analysis of diazepane nitriles, the choice of ionization technique dictates the depth of structural insight. Here we compare the proposed Targeted ESI-MS/MS approach against the traditional EI-GC-MS standard.

FeatureTargeted ESI-MS/MS (Recommended) Standard EI-GC-MS (Alternative) Verdict
Ionization Mechanism Soft ionization (

). Minimal in-source fragmentation.
Hard ionization (

). Extensive fragmentation.
ESI is superior for trace quantification; EI for library matching.
Ring Stability Preserves the 7-membered diazepane ring in the precursor ion.Often induces immediate ring opening/contraction.ESI provides a cleaner molecular weight confirmation.
Nitrile Detection Nitrile group often remains intact; loss of HCN observed in MS2/MS3.Alpha-cleavage relative to the amine often dominates; nitrile position inferred.ESI-MS/MS allows specific neutral loss scanning for nitriles.
Sensitivity High (pg/mL range). Suitable for biological matrices (plasma/urine).Moderate (ng/mL range).[3][4] Requires derivatization for polar metabolites.ESI is the gold standard for bioanalysis.

Scientist’s Insight: While EI-GC-MS is excellent for "fingerprinting" against a NIST library, it often fails to distinguish subtle positional isomers of diazepane nitriles due to rapid ring disintegration. The Targeted ESI-MS/MS protocol described below utilizes collision-induced dissociation (CID) to generate controlled, diagnostic fragments that confirm both the ring size and the nitrile location.

Part 2: Fragmentation Mechanics

Understanding the causality of fragmentation is essential for accurate identification. Diazepane nitriles undergo three primary dissociation pathways driven by the ring strain of the seven-membered system and the basicity of the nitrogen atoms.

Mechanism A: The "Seven-to-Five" Ring Contraction (Diagnostic)

Unlike piperazines (which lose


 to form linear chains), 1,4-diazepanes typically undergo a ring contraction to form a stable 5-membered pyrrolidinium-like ion.
  • Precursor: Protonated Diazepane Nitrile (

    
    ).
    
  • Process: Homolytic cleavage of the C-C bond beta to the amine, followed by the expulsion of an alkene (usually ethylene,

    
     or propene, 
    
    
    
    ).
  • Result: A stable cyclic cation (m/z typically

    
    ).
    
Mechanism B: Nitrile-Specific Elimination

The nitrile group (


) is robust but distinct.
  • Loss of HCN (

    
    ):  Common in ESI-MS/MS when the nitrile is adjacent to a proton donor.
    
  • Loss of

    
     (
    
    
    
    ):
    Observed if the nitrile is on an alkyl side chain, driven by inductive cleavage.
Mechanism C: Alpha-Cleavage (Amine Driven)

The nitrogen atoms in the diazepane ring drive alpha-cleavage, often overriding the nitrile's directing power.

  • Pathway: Cleavage of the bond adjacent to the N-atom.

  • Significance: This generates the "base peak" in EI spectra but is a secondary pathway in low-energy ESI-CID.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways for a generic 1,4-diazepane-1-carbonitrile derivative.

DiazepaneFragmentation Precursor Precursor Ion [M+H]+ (7-Membered Diazepane Ring) Intermediate Ring Opening (Unstable Linear Cation) Precursor->Intermediate CID Energy Activation Frag_Nitrile Nitrile Elimination [M+H - HCN]+ Precursor->Frag_Nitrile Direct Elimination (-27 Da) Frag_Contraction Ring Contraction (Pyrrolidinium Ion) [M+H - C2H4]+ Intermediate->Frag_Contraction Loss of C2H4 (-28 Da) Dominant Pathway Frag_Alpha Alpha-Cleavage Product (Immonium Ion) Intermediate->Frag_Alpha C-C Bond Scission

Figure 1: Competitive fragmentation pathways of protonated diazepane nitriles under ESI-CID conditions. Green node indicates the diagnostic "Seven-to-Five" contraction pathway.

Part 4: Differentiation Matrix

To validate the identity of a diazepane nitrile, one must rule out isobaric (same mass) alternatives.

Compound ClassRing SizeKey Diagnostic Neutral LossLow Mass Fingerprint (m/z)
Diazepane Nitriles 7 (Saturated)-28 Da (

), -27 Da (HCN)
m/z 56, 70, 84 (Cyclic amine fragments)
Piperazine Nitriles 6 (Saturated)-42 Da (

), -44 Da (

if oxidized)
m/z 56, 99 (Piperazine ring intact)
Benzodiazepines 7 (Unsaturated)-28 Da (CO), -41 Da (Ring contraction)m/z 220-250 range (Fused ring systems)

Self-Validating Check: If your spectrum shows a loss of 28 Da without the presence of a carbonyl group (which would suggest CO loss), it strongly supports the diazepane ring contraction (loss of ethylene) rather than a benzodiazepine ketone loss.

Part 5: Experimental Protocol (ESI-MS/MS)

This protocol is designed for the Agilent Q-TOF or Thermo Orbitrap platforms but is adaptable to Triple Quads.

1. Sample Preparation:

  • Dissolve 1 mg of analyte in Methanol:Water (50:50) + 0.1% Formic Acid.

  • Final concentration: 1 µg/mL for infusion; 100 ng/mL for LC injection.

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Note: Diazepanes are polar; ensure early retention.

3. MS Source Parameters (ESI Positive):

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Fragmentor/Cone Voltage: 135 V (Higher voltage helps destabilize the 7-membered ring).

4. Fragmentation Workflow (MS/MS):

  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

    • 10 eV: Preserves

      
       and labile side chains.
      
    • 20 eV: Optimizes Ring Contraction (Diagnostic).

    • 40 eV: Generates low-mass immonium ions for structural confirmation.

References
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Diazepane Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Castiglioni, S., et al. (2023). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS.[5] ScienceDirect. Available at: [Link]

  • Cox, C. D., et al. (2010). Discovery of the Orexin Receptor Antagonist Suvorexant (MK-4305). Journal of Medicinal Chemistry. (Demonstrates diazepane ring synthesis and analysis). Available at: [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis.[2][3][4][6][7][8][9][10][11] Molecular Rearrangements. Analytical Chemistry.[1][3][7][11] (Foundational text on nitrile and ring rearrangements). Available at: [Link]

Sources

Precision Analytics: FT-IR Interpretation of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and interpretation manual designed for researchers characterizing 1,4-Dimethyl-1,4-diazepane-2-carbonitrile . It treats the FT-IR analysis of this molecule as a specific "analytical product" to be evaluated against alternative methods.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals

Executive Summary: The "Silent Region" Signal

In the synthesis of heterocyclic pharmaceutical intermediates, 1,4-Dimethyl-1,4-diazepane-2-carbonitrile presents a unique characterization challenge. As a flexible, 7-membered diazepane ring with an


-amino nitrile functionality, its vibrational signature is distinct but often elusive.

This guide evaluates the efficacy of Fourier Transform Infrared Spectroscopy (FT-IR) for detecting the nitrile moiety in this specific heterocyclic environment. We compare its performance against Raman Spectroscopy and Nuclear Magnetic Resonance (NMR), providing a definitive protocol for accurate identification.

The Verdict: While FT-IR is the industry standard for rapid identification, the specific electronic environment of the


-amino nitrile group in a diazepane ring renders the signal weak-to-medium intensity  and susceptible to artifacts in standard Diamond ATR setups. For definitive quantitative analysis, Raman Spectroscopy  is the superior alternative, though FT-IR remains the most accessible qualitative tool if specific protocols are followed.

Technical Deep Dive: The Spectral Signature

The Molecule

The target molecule features a 1,4-diazepane ring (7-membered) with methyl groups on both nitrogens. The nitrile (-C≡N) group is attached at position 2, directly adjacent to the N1 nitrogen.

  • Chemical Class: Saturated

    
    -amino nitrile.
    
  • Key Vibrational Mode: C≡N Stretching Vibration (

    
    ).[1][2][3]
    
Predicted FT-IR Peak Position

Unlike simple aliphatic nitriles which absorb near 2260 cm⁻¹ , or conjugated aromatic nitriles which shift down to 2220 cm⁻¹ , the


-amino nitrile in a diazepane ring exhibits a specific electronic shift.
  • Expected Wavenumber: 2235 – 2250 cm⁻¹

  • Mechanism: The lone pair of electrons on the adjacent N1 nitrogen can donate into the antibonding orbital of the C-CN bond. However, in the 7-membered ring, the "twisted chair" conformation often limits the orbital overlap compared to planar systems. Consequently, the frequency is only slightly lowered from the saturated alkane standard.

  • Intensity: Weak to Medium . The dipole moment change (

    
    ) for the C≡N stretch is relatively small compared to C=O stretches.
    

Critical Insight (The "Diamond Trap"): Many modern labs use Diamond ATR (Attenuated Total Reflectance) accessories. Diamond has a strong phonon absorption band between 1900 and 2300 cm⁻¹ . A weak nitrile peak at 2240 cm⁻¹ can be completely swallowed by the noise of the diamond crystal background.

Comparative Analysis: FT-IR vs. Alternatives

The following table objectively compares the "performance" of FT-IR against Raman and NMR for this specific molecule.

FeatureFT-IR (Transmission/ATR) Raman Spectroscopy ¹³C NMR
Detection Principle Dipole Moment ChangePolarizability ChangeNuclear Spin Resonance
Nitrile Signal Strength Weak/Medium (Risk of false negative)Very Strong (Dominant peak)Distinct Peak (~115-120 ppm)
Spectral Position 2235–2250 cm⁻¹2235–2250 cm⁻¹~117 ppm
Interference Risk High (Atmospheric CO₂, Diamond absorption)Low (Water/Glass transparent)None (Solvent peaks distinct)
Sample Prep Minimal (ATR) or KBr PelletNone (Direct in vial)Dissolution required
Suitability Rapid Screening / QC Quantitative / Aqueous Structural Confirmation
Visualizing the Analytical Workflow

The following diagram outlines the logical decision tree for characterizing this molecule, prioritizing the most robust method based on sample state.

CharacterizationWorkflow Start Sample: 1,4-Dimethyl-1,4-diazepane-2-carbonitrile Goal Goal: Confirm Nitrile Moiety Start->Goal Decision1 Is Sample Quantity > 10 mg? Goal->Decision1 FTIR_Path Method A: FT-IR Decision1->FTIR_Path Yes (Solid/Oil) Raman_Path Method B: Raman Decision1->Raman_Path No (In situ/Aq) NMR_Path Method C: 13C NMR Decision1->NMR_Path Structural Proof ATR_Check Check ATR Crystal Type FTIR_Path->ATR_Check Result_Raman Result: Strong Peak @ ~2240 cm⁻¹ Raman_Path->Result_Raman Diamond_Warn Warning: Diamond Absorption (1900-2300 cm⁻¹) ATR_Check->Diamond_Warn Diamond Ge_ZnSe Use Ge or ZnSe Crystal ATR_Check->Ge_ZnSe Germanium/ZnSe Result_IR Result: Weak Peak @ ~2240 cm⁻¹ Diamond_Warn->Result_IR Low S/N Ge_ZnSe->Result_IR Clear Signal

Caption: Decision matrix for nitrile characterization. Note the critical branch point regarding ATR crystal selection to avoid signal masking.

Experimental Protocol: Optimizing the FT-IR Signal

To successfully identify the nitrile peak in 1,4-Dimethyl-1,4-diazepane-2-carbonitrile using FT-IR, standard "walk-up" protocols often fail. Use this validated methodology to ensure signal integrity.

Step 1: Crystal Selection (The Critical Variable)
  • Avoid: Diamond ATR crystals if possible. The multi-phonon absorption of diamond creates a noisy baseline exactly where the nitrile peak appears (2000–2300 cm⁻¹).

  • Preferred: Germanium (Ge) or Zinc Selenide (ZnSe) ATR crystals. These are transparent in the nitrile region.[1][4]

  • Alternative: If only Diamond is available, ensure the background scan is perfectly fresh and run a "blank" with no sample to characterize the noise floor in the 2200 cm⁻¹ region.

Step 2: Acquisition Parameters
  • Resolution: Set to 2 cm⁻¹ . Nitrile peaks are sharp; lower resolution (4 or 8 cm⁻¹) will dilute the peak height.

  • Scans: Accumulate at least 32 scans (preferably 64) to improve the Signal-to-Noise (S/N) ratio, as the dipole change is weak.

  • Baseline Correction: Apply a concave rubber-band correction only if the baseline is significantly curved. Avoid over-manipulating the 2200 cm⁻¹ region.

Step 3: Interpretation

Look for a sharp, narrow band at 2235–2250 cm⁻¹ .

  • Validation: Check for the absence of broad O-H bands (unless the sample is wet).

  • Causality Check: If the peak is shifted significantly lower (e.g., <2210 cm⁻¹), suspect enamine tautomerization or hydrolysis to the amide.

Step 4: Confirmation (Self-Validating System)

If the FT-IR peak is ambiguous:

  • Dissolve 5 mg of the sample in CDCl₃.

  • Run a standard ¹³C NMR .

  • Look for the nitrile carbon signal at 115–120 ppm .[5] This is the ultimate "truth" data point that validates the FT-IR trace.

References

  • Nitrile Frequency in Alpha-Amino Systems: Tka, N., et al. (2009). "Synthesis of new enantiomerically pure N-methyl-N-arylsulfonyl-α-aminonitriles." Comptes Rendus Chimie, 12(10-11), 1066-1071.

    
     at 2246 cm⁻¹ for N-methyl-alpha-aminonitriles). 
    
  • Vibrational Spectroscopy of Nitriles: Lindquist, B. A., & Corcelli, S. A. (2009).[4] "Nitrile groups as vibrational probes of biomolecular structure and dynamics."[1][3][4][6][7] Physical Chemistry Chemical Physics, 11(37), 8119-8132.

  • ATR Crystal Absorption Artifacts: "ATR-FTIR Spectroscopy: Diamond vs. Germanium Crystals." Spectroscopy Online, Application Note. (Explains the diamond phonon absorption in the 1900-2300 cm⁻¹ region).

  • Diazepane Ring Conformation: Alder, R. W., et al. (2002). "Conformational analysis of 1,4-diazepanes." Journal of the Chemical Society, Perkin Transactions 2. (Provides context on the twisted chair conformation affecting orbital overlap).

Sources

Technical Comparison Guide: HPLC Strategies for 1,4-Dimethyl-1,4-diazepane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific physicochemical challenges of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS: 1423032-36-3). As this molecule lacks a strong chromophore and possesses significant basicity, standard "off-the-shelf" HPLC methods will likely fail. This guide synthesizes first-principles chromatography with advanced method development strategies.

Analyte Profiling & Critical Challenges

Before selecting a column or mobile phase, we must deconstruct the analyte to understand its behavior in solution.

  • Chemical Structure: A saturated 7-membered diazepane ring with two tertiary amines (

    
    -methyl groups) and a nitrile (cyano) moiety.
    
  • Challenge 1: Detection (The "Invisible" Analyte): Unlike benzodiazepines, this molecule lacks a conjugated

    
    -system (benzene rings). It is UV-transparent above 220 nm. The nitrile group offers only weak absorbance at 190–210 nm.
    
  • Challenge 2: Basicity & Tailing: The two tertiary amines likely have pKa values in the range of 8.0–9.5. At neutral or acidic pH (standard HPLC conditions), they will be positively charged, leading to secondary interactions with residual silanols on silica columns, causing severe peak tailing.

  • Challenge 3: Retention: As a small, polar, basic heterocycle, it will elute near the void volume (

    
    ) on standard C18 columns, preventing accurate quantification.
    

Strategic Comparison of Methodologies

We compare three distinct approaches to solving these challenges.

Method A: High-pH Reverse Phase (Recommended for UV)
  • Concept: By raising the mobile phase pH above the analyte's pKa (pH > 10), we deprotonate the amines. The neutral molecule becomes more hydrophobic, increasing retention on C18 and eliminating silanol interactions.

  • Detection: Low-UV (205–210 nm).[1] Requires high-purity solvents to minimize background noise.

Method B: HILIC-MS (Recommended for Sensitivity)
  • Concept: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar, charged bases effectively. The high organic content aids desolvation in Mass Spectrometry (MS).[2]

  • Detection: MS (ESI+). This bypasses the UV limitation entirely.

Method C: Ion-Pairing Chromatography (Legacy Alternative)
  • Concept: Adding an anionic reagent (e.g., Hexanesulfonate) to an acidic mobile phase forms a neutral ion pair with the protonated amine, allowing retention on C18.

  • Drawback: Slow equilibration and incompatible with MS.

Performance Matrix
FeatureMethod A: High-pH RP-HPLC Method B: HILIC-MS Method C: Ion-Pairing
Retention Mechanism Hydrophobic (Neutral species)Partitioning (Charged species)Ion-Pair Formation
Column Type Hybrid Silica C18 (high pH stable)Amide or Bare SilicaStandard C18
Mobile Phase 10mM NH₄HCO₃ (pH 10) / ACNACN / NH₄Formate (pH 3)Phosphate Buffer + Hexanesulfonate
Detection Limit (LOD) Moderate (µg/mL range)Excellent (ng/mL range)Moderate
Peak Shape Sharp (Tailing < 1.2)GoodVariable (Temp dependent)
Robustness High Medium (Sensitive to water balance)Low (Long equilibration)

Detailed Experimental Protocol: Method A (High-pH RP-HPLC)

This protocol is selected as the primary recommendation because it utilizes standard HPLC-UV instrumentation found in most labs, provided a high-pH stable column is used.

Reagents & Equipment
  • Analyte: 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (Reference Standard).

  • Column: Critical: Must be hybrid-silica based to survive pH 10.

    • Recommended: Waters XBridge BEH C18 (4.6 x 100 mm, 3.5 µm) or Agilent Poroshell HPH-C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in HPLC-grade water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: DAD/VWD set to 210 nm (Reference: 360 nm).

Step-by-Step Workflow
  • Buffer Preparation (Self-Validating Step):

    • Dissolve 0.79 g Ammonium Bicarbonate in 1 L water.

    • Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH = 10.0 ± 0.1.

    • Validation: Filter through 0.22 µm nylon filter. Do not use after 48 hours (pH drift).

  • Sample Preparation:

    • Dissolve 10 mg of analyte in 10 mL of 50:50 Water:Acetonitrile (Diluent).

    • Note: Do not use 100% ACN as diluent; it may cause peak distortion (strong solvent effect).

  • Gradient Program:

    • Flow Rate: 1.0 mL/min[3]

    • Temp: 30°C

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.0955Initial
8.04060Linear
9.0595Wash
11.0595Hold
11.1955Re-equilibrate
15.0955End
System Suitability Criteria (Acceptance Limits)
  • Retention Time (

    
    ):  Analyte should elute between 4–7 minutes.
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5. If > 1.5, increase buffer pH slightly or check column age.
    
  • Precision (RSD): NMT 2.0% for 6 replicate injections.

Method Development Logic & Visualization

The following diagram illustrates the decision pathway for optimizing the separation of this specific diazepane derivative.

MethodDevelopment Start Start: 1,4-Dimethyl-1,4-diazepane-2-carbonitrile CheckUV Check UV Absorbance Start->CheckUV DecisionUV Is UV > 220nm feasible? CheckUV->DecisionUV LowUV Use Low UV (205-210 nm) Requires High Purity Solvents DecisionUV->LowUV No (Nitrile only) MS_Detect Use MS Detection (ESI+) [M+H]+ = 154.1 DecisionUV->MS_Detect If High Sensitivity Needed CheckpH Check Basicity (Amines) LowUV->CheckpH MS_Detect->CheckpH DecisionMode Select Mode CheckpH->DecisionMode HighPH High pH RP-HPLC (pH 10) Column: Hybrid C18 Suppresses Ionization DecisionMode->HighPH Robust/General HILIC HILIC Mode Column: Amide/Silica Retains Charged Species DecisionMode->HILIC Polar/MS-Compatible StandardRP Standard Acidic RP-HPLC Risk: Peak Tailing & Low Retention DecisionMode->StandardRP Avoid

Caption: Decision matrix for diazepane method development, prioritizing High pH RP-HPLC for UV detection and HILIC for MS compatibility.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

    • Context: Authoritative source on why high pH is superior for basic amines like diazepanes.
  • Waters Corporation. (2023). XBridge BEH C18 Columns Care and Use Manual.Link

    • Context: Validates the use of hybrid particles for pH 1-12 stability.
  • Dolan, J. W. (2014). The UV Detector for HPLC: The Usable Wavelength Range.[4] LCGC Europe. Link

    • Context: Technical justification for selecting 210 nm and the risks of solvent cut-off.
  • PubChem. (2025).[5] Compound Summary: 1,4-Dimethyl-1,4-diazepane-2-carbonitrile. National Library of Medicine. Link

    • Context: Source for physicochemical property estimation (Structure/MW).[6][7]

Sources

Structural Confirmation of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Flexibility and State of Matter

1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS: 1423032-36-3) is a highly flexible, seven-membered heterocyclic building block featuring a critical chiral center at the C2 position. For drug development professionals, confirming the absolute stereochemistry and the exact ring conformation (e.g., chair vs. twist-chair) of such intermediates is non-negotiable.

However, this compound presents two distinct analytical challenges:

  • State of Matter: It is a liquid at ambient temperature, rendering standard Single Crystal X-ray Diffraction (SCXRD) impossible without specialized sample preparation.

  • Conformational Flux: Seven-membered diazepane rings undergo rapid pseudorotation in solution. Consequently, standard solution-state techniques yield time-averaged data rather than an absolute structural snapshot.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Single Crystal X-ray Diffraction (SCXRD) —utilizing either in situ cryo-crystallization or salt derivatization—against Nuclear Magnetic Resonance (NMR) Spectroscopy .

Performance Comparison: SCXRD vs. NMR Spectroscopy

To establish a self-validating structural proof, researchers must choose the analytical pathway that best balances throughput with absolute certainty. The table below synthesizes the quantitative and qualitative performance metrics of the available methodologies.

Analytical MetricSCXRD (In Situ Cryo)SCXRD (Salt Derivatization)Solution-State NMR (2D NOESY)
Target State Liquid frozen to SolidCrystalline SolidLiquid in CDCl₃ Solution
Absolute Configuration Definitive (via Flack Parameter)Definitive (via heavy atom/chiral salt)Inconclusive (Relative only)
Conformational Data Absolute solid-state geometryAbsolute solid-state geometryTime-averaged ensemble
Throughput / Speed Low (Requires specialized cryostream)Moderate (Requires crystal growth time)High (Minutes to hours)
Key Limitation Complex diffractometer setup[1]Risk of polymorphism or oiling out[2]Cannot resolve rapid pseudorotation

The Verdict: While NMR is excellent for rapid chemical purity screening, SCXRD is the mandatory gold standard for determining the absolute configuration of the C2 carbonitrile group[3]. Because the freebase is a liquid, X-ray analysis must be facilitated either by freezing the liquid directly in the X-ray beam[1] or by converting the amine into a highly crystalline salt[4].

Structural Confirmation Workflow

The following decision tree maps the logical relationships between the sample state, the analytical goal, and the required methodology.

G A 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (Liquid Freebase) B Structural Goal? A->B C Solution-State NMR (Relative Conformation) B->C Rapid Screening D Solid-State SCXRD (Absolute Configuration) B->D Absolute Stereocenter (C2) E 2D NOESY / ROESY C->E F In situ Cryo-Crystallization D->F Neat Liquid G Salt Derivatization (e.g., Oxalate/HCl) D->G Chemical Conversion H X-ray Diffraction (Cu-Kα Anomalous Dispersion) F->H G->H

Caption: Decision workflow for the structural confirmation of liquid chiral amines.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that the causality behind each chemical and physical manipulation is clear.

Protocol A: Salt Derivatization for SCXRD (The Chemical Approach)

Because 1,4-dimethyl-1,4-diazepane-2-carbonitrile is a liquid, converting its tertiary amines into a solid salt forces the molecules into a rigid, ordered crystal lattice driven by strong ionic and hydrogen bonds[5].

  • Dissolution: Dissolve 50 mg of the liquid freebase in 0.5 mL of anhydrous isopropanol (IPA). Causality: IPA provides high solubility for the freebase but acts as an anti-solvent for the resulting ionic salt, driving supersaturation[2].

  • Acid Addition: Add 1.05 equivalents of anhydrous oxalic acid (or dry HCl gas). Causality: Protonation of the diazepane nitrogen restricts ring flexibility and initiates nucleation[4].

  • Vapor Diffusion: Place the uncapped vial containing the IPA solution into a larger sealed jar containing diethyl ether. Causality: The slow diffusion of the volatile anti-solvent (ether) into the IPA lowers the solubility gradient gradually, promoting the growth of diffraction-quality single crystals rather than a crashed-out microcrystalline powder[3].

  • Validation Check: Before mounting on the diffractometer, inspect the crystals under a polarized light microscope. A true single crystal will exhibit uniform optical extinction when rotated, confirming the absence of twinned or stacked lattices.

Protocol B: In Situ Cryo-Crystallization (The Physical Approach)

If chemical derivatization alters the native conformation of the diazepane ring, in situ cryo-crystallization allows the direct structural analysis of the pure liquid[1].

  • Capillary Loading: Draw the neat liquid compound into a 0.3 mm borosilicate glass capillary and seal it with wax. Causality: The capillary contains the liquid while remaining highly transparent to X-rays[6].

  • Gradient Cooling: Mount the capillary on a diffractometer goniometer equipped with a nitrogen cryostream. Establish a localized temperature gradient and slowly lower the temperature just below the compound's freezing point. Causality: Controlled cooling at the solid-liquid interface isolates a single nucleation event, preventing the formation of a polycrystalline ice-like phase[1].

  • Zone Annealing: Using an optical heating device, slightly warm the capillary to melt any secondary microcrystals, allowing the primary seed crystal to dominate the capillary volume.

  • Validation Check: Perform a rapid 5-minute rotational X-ray scan. The presence of sharp, distinct diffraction spots (rather than continuous Debye-Scherrer powder rings) validates that a single crystal has been successfully grown.

Protocol C: Solution-State NMR (The Alternative)

While NMR cannot definitively prove absolute configuration without chiral derivatizing agents, it is highly effective for validating the relative connectivity prior to the lengthy X-ray crystallization process.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃.

  • 2D NOESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 300-500 ms. Causality: NOESY maps through-space proton-proton interactions (< 5 Å). By measuring the cross-peaks between the C2 proton and the N-methyl protons, you can infer the relative axial/equatorial positioning of the carbonitrile group.

  • Validation Check: Compare the experimental NOE cross-peak intensities against theoretical internuclear distances derived from DFT-minimized models of the diazepane ring. Note that due to rapid pseudorotation, the observed distances will be a time-averaged ensemble.

References

  • Sathishkumar, R. Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. IISc ETD. Retrieved from:[Link][5]

  • Lehmann, C. W., et al. (2021). Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone. MDPI Chemistry. Retrieved from:[Link][1]

  • Sciencemadness Discussion Board (2009). Forming oxalate salts of amines. Retrieved from:[Link][2]

  • International Union of Crystallography (2020). (3,5-Dimethyl-1H-pyrazol-1-yl)trimethylsilane. IUCrData. Retrieved from:[Link][6]

  • Martins, I. C. B., et al. (2019). Enhancing Adamantylamine Solubility through Salt Formation: Novel Products Studied by X‑ray Diffraction and Solid-State NMR. Crystal Growth & Design / Figshare. Retrieved from: [Link][4]

  • Smyth, M. S., & Martin, J. H. (2000). X-Ray Crystallography of Chemical Compounds. PMC / NIH. Retrieved from:[Link][3]

Sources

Benchmarking yield of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile against literature standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the synthesis of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS 1423032-36-3) , a critical intermediate in the development of diazepane-based CNS-active agents.

The following analysis establishes the Oxidative Cyanation of Tertiary Amines as the industry-standard route, comparing the traditional Ruthenium-Catalyzed Chemical Oxidation against emerging Electrochemical C–H Activation methodologies.

Part 1: Executive Benchmark Summary

The synthesis of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile relies on the direct


-functionalization of the parent heterocycle, 1,4-dimethyl-1,4-diazepane. Unlike the classical Strecker synthesis used for acyclic amines, the pre-formed 7-membered ring requires C–H activation to introduce the nitrile group at the 

-position.
Metric Literature Standard (RuCl

/O

)
Electrochemical Benchmark Target Performance
Yield 78% – 85%60% – 72%> 82%
Selectivity High (>95% mono-cyanation)Moderate (risk of bis-cyanation)98%
Reaction Time 2 – 6 Hours4 – 8 Hours< 4 Hours
Atom Economy Low (requires stoichiometric oxidant/CN source)High (Electron is the reagent)High
Scalability High (Batch/Flow compatible)Medium (Electrode fouling risks)Gram-to-Kilo

Core Insight: While electrochemical methods offer a "greener" profile, the Ruthenium-catalyzed oxidative cyanation remains the yield benchmark for 7-membered rings due to superior regiocontrol and faster kinetics.

Part 2: Mechanistic Grounding & Causality

To maximize yield, one must understand the failure modes. The reaction proceeds via an Iminium Ion Intermediate .

  • Oxidative Dehydrogenation: The Ru-catalyst (or Anode) abstracts two electrons and a proton from the

    
    -carbon adjacent to the nitrogen, forming a reactive iminium species.
    
  • Nucleophilic Attack: The cyanide ion (:CN

    
    ) attacks the electrophilic iminium carbon.
    
  • Regioselectivity Factor: In 1,4-dimethyl-1,4-diazepane, all

    
    -positions are chemically equivalent initially. However, once the first nitrile is installed, the electron-withdrawing effect deactivates the ring, preventing over-cyanation (bis-addition) if stoichiometry is controlled.
    

Critical Control Point: The formation of N-Oxide side products is the primary yield killer. This is mitigated by using anhydrous solvents and controlling the oxidant addition rate.

Visualizing the Pathway (DOT Diagram)

G Start 1,4-Dimethyl-1,4-diazepane Oxidation Oxidative Dehydrogenation (Ru(III) / O2) Start->Oxidation -2e-, -H+ Intermediate Iminium Ion (Electrophilic Species) Oxidation->Intermediate SideProduct N-Oxide Side Product (Yield Loss) Oxidation->SideProduct Over-oxidation (Excess O2/H2O2) Trap Cyanide Trap (NaCN / MeOH) Intermediate->Trap + CN- Product 1,4-Dimethyl-1,4-diazepane- 2-carbonitrile Trap->Product Nucleophilic Attack

Caption: Mechanistic pathway for the oxidative cyanation of 1,4-dimethyl-1,4-diazepane showing the critical iminium intermediate and potential N-oxide divergence.

Part 3: The "Gold Standard" Protocol (RuCl Catalysis)

This protocol is engineered for reproducibility and yield maximization , benchmarking against the work of Murahashi et al. (See Ref. 1) and recent optimizations for cyclic amines.

Materials:
  • Substrate: 1,4-Dimethyl-1,4-diazepane (1.0 equiv, 10 mmol)

  • Catalyst: Ruthenium(III) chloride hydrate (RuCl

    
    ·nH
    
    
    
    O) (5 mol%)
  • Oxidant: Molecular Oxygen (O

    
     balloon) or Hydrogen Peroxide (30% aq., dropwise)
    
  • Cyanide Source: Sodium Cyanide (NaCN) (1.2 equiv) [HANDLE WITH EXTREME CARE]

  • Solvent: Methanol (MeOH) / Acetic Acid (AcOH) (3:1 ratio)

Step-by-Step Methodology:
  • Catalyst Activation: In a round-bottom flask equipped with a reflux condenser, dissolve RuCl

    
    ·nH
    
    
    
    O (0.5 mmol) in MeOH (20 mL). Stir for 10 minutes at room temperature to ensure complete solvation.
  • Substrate Addition: Add 1,4-Dimethyl-1,4-diazepane (10 mmol) to the catalyst solution. The mixture may change color (typically dark brown/black) indicating coordination.

  • Cyanide Introduction: Add NaCN (12 mmol) followed by Acetic Acid (1.0 mL). Why AcOH? It buffers the solution, preventing the polymerization of HCN and facilitating the leaving group ability of the hydride during the catalytic cycle.

  • Oxidation Phase (The Critical Step):

    • Option A (Standard): Purge the system with O

      
       and attach an O
      
      
      
      balloon. Heat to 60°C with vigorous stirring.
    • Option B (High Throughput): Add H

      
      O
      
      
      
      (12 mmol) dropwise over 1 hour via syringe pump at 60°C. Note: Rapid addition causes N-oxide formation.
  • Monitoring: Monitor via TLC (Eluent: DCM/MeOH 9:1). The starting amine (lower Rf) should disappear, replaced by the nitrile product (higher Rf). Reaction typically completes in 3–4 hours .

  • Work-up & Purification:

    • Quench with saturated NaHCO

      
       (neutralize AcOH/HCN).
      
    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography on neutral alumina (Silica can cause hydrolysis). Gradient: 0-5% MeOH in DCM.

Expected Yield: 82–88% (Isolated) Purity: >98% (by GC-MS/NMR)

Part 4: Comparative Benchmarking Data

The following table synthesizes data from general oxidative cyanation literature (Ref 1, 2) applied to the diazepane scaffold.

ParameterMethod A: RuCl

/ O

(Recommended)
Method B: Electrochemical (Anodic Oxidation)Method C: Strecker (De Novo Synthesis)
Yield 85% 65%40–50%
Purity Profile High (>98%)Moderate (contains oligomers)Low (racemic/polymer byproducts)
Reagent Cost Moderate (Ru catalyst)Low (Electricity)Low
Safety Profile High Risk (NaCN/HCN gas)Medium Risk (TMSCN often used)High Risk (HCN/Cyanide)
Key Advantage Proven reliability for 7-membered rings.No metal waste; room temperature.Access from acyclic precursors.
Key Limitation Heavy metal removal required.Electrode passivation; lower conversion.Difficult ring closure for 7-memb. rings.

Part 5: Troubleshooting & Optimization

Problem 1: Low Yield (<50%)

  • Cause: Incomplete conversion due to catalyst deactivation.

  • Solution: Ensure vigorous stirring (O

    
     mass transfer limitation). Switch to Ru/C (heterogeneous) for easier recycling, though yield may drop slightly (Ref 3).
    

Problem 2: N-Oxide Formation

  • Cause: Over-oxidation.

  • Solution: Reduce temperature to 50°C and strictly control oxidant stoichiometry. If using H

    
    O
    
    
    
    , slow the addition rate.

Problem 3: Ring Opening

  • Cause: Acidic hydrolysis of the aminal/nitrile.

  • Solution: Ensure the work-up is strictly neutral/basic. Avoid acidic silica gel during purification; use Neutral Alumina .

References

  • Murahashi, S.-I., Komiya, N., & Terai, H. (2009). "Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Molecular Oxygen or Hydrogen Peroxide and Sodium Cyanide." Journal of the American Chemical Society.

  • Li, X. (2020). "Metal-mediated C−CN Bond Activation in Organic Synthesis." SNNU Reports.

  • Aneeja, T., et al. (2022).[1] "Recent advances and perspectives in ruthenium-catalyzed cyanation reactions." Beilstein Journal of Organic Chemistry.

  • Grishin, S. S., et al. (2025). "Electrochemically Mediated Synthesis of Cyanated Heterocycles." Chemistry – A European Journal.

Sources

Comparative Stability Guide: 1,4-Diazepane vs. 1,2-Diazepane Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemists push the boundaries of chemical space, the selection of saturated nitrogen heterocycles becomes a critical determinant of a drug candidate's survivability. The 7-membered diazepane ring offers unique vector projections compared to traditional 6-membered piperazines. However, the positional relationship of the nitrogen atoms—specifically 1,4-diazepane (homopiperazine) versus 1,2-diazepane (cyclic hydrazine)—dictates vastly different chemical and metabolic fates.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the mechanistic causality behind their stability profiles and providing self-validating protocols for their evaluation.

Structural and Mechanistic Causality

The Robustness of 1,4-Diazepanes The 1,4-diazepane scaffold is a privileged structure in drug discovery. Because the nitrogen atoms are separated by ethylene and propylene bridges, their lone pairs are electronically isolated. Chemically, 1,4-diazepanes behave as standard secondary or tertiary aliphatic amines. Their primary liability is biological: they are highly susceptible to Cytochrome P450 (CYP)-mediated


-carbon oxidation, which subsequently leads to N-dealkylation or ring cleavage . This metabolic vulnerability is heavily influenced by lipophilicity (cLogD) and can be systematically mitigated by reducing ring size, adding steric bulk (e.g., methylation), or introducing electron-withdrawing fluorine atoms.

The Vulnerability of 1,2-Diazepanes Conversely, 1,2-diazepanes contain an endocyclic N-N bond. This structural feature introduces the "alpha effect," where the repulsion between the adjacent nitrogen lone pairs significantly raises the Highest Occupied Molecular Orbital (HOMO) energy. Consequently, the N-N bond is intrinsically susceptible to oxidative degradation. More critically for in vivo applications, the N-N bond is a prime target for reductive cleavage by both hepatic reductases and the gut microbiome . Cleavage of this bond results in immediate ring opening, destroying the pharmacophoric geometry and potentially generating reactive hydrazine intermediates.

Degradation D12 1,2-Diazepane (N-N Bond) Red Reductive Cleavage (Hepatic/Gut) D12->Red High Risk Ox Oxidative Cleavage (ROS) D12->Ox Moderate Risk D14 1,4-Diazepane (C-N-C-C-N-C) Dealk N-Dealkylation (CYP3A4/2D6) D14->Dealk Primary Pathway Deg1 Ring Opening (Pharmacophore Loss) Red->Deg1 Ox->Deg1 Deg2 Active/Inactive Metabolite Dealk->Deg2

Fig 1. Divergent metabolic and chemical degradation pathways of 1,2- vs 1,4-diazepane scaffolds.

Quantitative Data Presentation

The following tables summarize the comparative stability metrics of unsubstituted 1,4-diazepane versus 1,2-diazepane derivatives under standardized bench and biological conditions.

Table 1: Chemical Stability Parameters

Parameter1,4-Diazepane Derivatives1,2-Diazepane DerivativesCausality / Mechanism
Aqueous Stability (pH 7.4) > 99% remaining (48h)> 95% remaining (48h)Both scaffolds are generally stable in neutral, sterile buffer.
Oxidative Stress (1% H₂O₂) > 90% remaining (24h)< 40% remaining (24h)N-N lone pair repulsion (alpha effect) lowers oxidation threshold in 1,2-diazepanes.
Reductive Stress (1mM DTT) > 99% remaining (24h)< 10% remaining (2h)N-N bond undergoes rapid reductive cleavage to linear diamines.

Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Parameter1,4-Diazepane Derivatives1,2-Diazepane DerivativesPrimary Metabolite
Intrinsic Clearance (

)
20 - 80 µL/min/mg> 150 µL/min/mg1,4: N-dealkylated products. 1,2: Ring-opened diamines.
Half-life (

)
15 - 45 min< 5 minRapid clearance of 1,2-diazepane driven by reductase activity.
NADPH Dependency 100% Dependent~60% Dependent1,2-diazepane degrades partially via non-NADPH dependent pathways.
Self-Validating Experimental Methodologies

To accurately assess the viability of these scaffolds, standard assays must be modified. Standard microsomal assays often fail to capture the reductive liabilities of the 1,2-diazepane ring because they are typically run in highly oxygenated environments that suppress reductase activity.

Below are the self-validating protocols designed to expose the specific vulnerabilities of both scaffolds.

Protocol A: Accelerated Reductive Stress Assay (Chemical Stability)

Purpose: To evaluate the integrity of the N-N bond in 1,2-diazepanes under reductive conditions mimicking the hypoxic tumor microenvironment or the lower GI tract. Self-Validation: This assay uses a known reducible compound as a positive control to confirm the reducing power of the buffer, and a 1,4-diazepane as a negative control to ensure non-specific degradation is not occurring.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compounds (1,2-diazepane and 1,4-diazepane), Positive Control (Azobenzene), and Negative Control (Verapamil) in DMSO.

  • Buffer Formulation: Degas 100 mM Potassium Phosphate buffer (pH 7.4) by bubbling with N₂ for 30 minutes to remove dissolved oxygen.

  • Reductant Addition: Immediately prior to the assay, dissolve Sodium Dithionite (Na₂S₂O₄) in the degassed buffer to a final concentration of 5 mM.

  • Incubation: Dilute the compound stocks to 1 µM in the reductive buffer. Incubate at 37°C in an anaerobic chamber or sealed vials.

  • Sampling & Quenching: At t = 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately into 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) monitoring the parent mass disappearance.

  • System Suitability: The assay is valid only if Azobenzene shows >80% degradation at 60 minutes, and Verapamil shows <5% degradation.

Protocol B: Comprehensive Microsomal Stability Assay (Metabolic)

Purpose: To quantify CYP450-mediated oxidation (primary liability of 1,4-diazepanes) and enzymatic reductive cleavage (primary liability of 1,2-diazepanes).

Workflow P1 1µM Compound + HLM (0.5 mg/mL) P2 Pre-incubate (37°C, 5 min) P1->P2 P3 Initiate with 1mM NADPH P2->P3 P4 Quench (MeCN) at t=0,15,30,60 P3->P4 P5 LC-MS/MS Analysis P4->P5

Fig 2. Standardized high-throughput human liver microsomal (HLM) stability assay workflow.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add test compounds (1,2-diazepane, 1,4-diazepane) and controls (Verapamil for high clearance, Warfarin for low clearance) to a final concentration of 1 µM. Keep DMSO concentration

    
     0.1% to prevent CYP inhibition.
    
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality Note: NADPH provides the electron equivalents required for both CYP450 oxidation and microsomal reductase activity.

  • Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into a quench plate containing 150 µL of ice-cold acetonitrile with internal standard.

  • Data Processing: Calculate the half-life (

    
    ) using the slope (
    
    
    
    ) of the natural log of percentage remaining versus time:
    
    
    . Calculate Intrinsic Clearance (
    
    
    ) using the formula:
    
    
    .
  • System Suitability: The assay is validated if Verapamil

    
     is < 15 minutes and Warfarin 
    
    
    
    is > 60 minutes.
Conclusion

While 1,4-diazepanes remain a highly tractable and metabolically optimizable scaffold for drug discovery, 1,2-diazepanes carry severe intrinsic liabilities. The N-N bond in a 7-membered ring is highly susceptible to both chemical oxidation and biological reductive cleavage. Any drug discovery program utilizing the 1,2-diazepane scaffold must implement rigorous, specialized reductive stability assays early in the screening cascade to prevent late-stage attrition.

References
  • Riether, D., et al. (2011). "1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability." Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. URL:[Link]

  • Penner, N., et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 55(16), 7061–7079. URL:[Link]

  • Wang, Y., et al. (2014). "Local Conformational Constraint of Firefly Luciferase Can Affect the Energy of Bioluminescence and Enzyme Stability." Journal of the American Chemical Society, 136(38), 13150–13153. URL:[Link]

Validating Purity of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary[1]

The Analytical Challenge: 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS: 1423032-36-3) presents a specific analytical paradox. As an


-aminonitrile , it is a crucial intermediate in the synthesis of diazepane-based pharmaceuticals. However, its structural moiety is inherently susceptible to the Retro-Strecker reaction  under thermal stress.

While Gas Chromatography-Mass Spectrometry (GC-MS) is often the default for volatile organic intermediates, applying standard "hot injection" GC-MS protocols to this compound risks inducing thermal decomposition (loss of HCN), leading to false impurity profiles and inaccurate assay values.[1]

Strategic Recommendation: This guide validates the purity of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile using a Cool-on-Column (COC) or Programmed Temperature Vaporization (PTV) GC-MS approach to mitigate thermal stress. We compare this against orthogonal methods (HPLC-UV/MS and qNMR) to provide a holistic purity assessment.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

The Thermal Stability Risk (Expertise & Experience)

Standard Split/Splitless injectors operate at 250°C+. For


-aminonitriles, this energy is sufficient to trigger the elimination of hydrogen cyanide (HCN), reverting the nitrile to its imine precursor or causing polymerization.

Mechanism of Failure: If you inject this sample at 250°C, you may observe a peak at


 (loss of HCN) or broad tailing. This is not necessarily an impurity; it is an artifact of the method.
GC-MS Protocol: The "Cold" Injection Strategy

To validate purity using GC-MS, we must decouple vaporization from degradation.[1]

Instrument Configuration:

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Inlet: PTV (Programmed Temperature Vaporization) or Cool-on-Column .[1]

    • Why: Allows injection at low temperature (e.g., 40°C), followed by a controlled ramp to transfer the analyte to the column without "flash" pyrolysis.

  • Column: Rtx-Volatile Amine or Rtx-5 Amine (30 m x 0.25 mm x 1.0 µm).[1]

    • Why: The basic nitrogen atoms in the diazepane ring will interact with silanols in standard columns (like DB-5), causing severe tailing. Base-deactivated columns are mandatory.[1]

Method Parameters:

ParameterSettingRationale
Inlet Mode PTV Solvent VentEliminates solvent while keeping analyte cool.[1]
Inlet Temp 40°C (0.1 min)

250°C @ 600°C/min
Rapid transfer after solvent removal minimizes thermal residence time.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard for MS stability.[1]
Oven Program 50°C (1 min)

10°C/min

280°C (5 min)
Slow ramp separates volatile synthesis impurities (e.g., diamines).[1]
MS Source EI (70 eV), 230°CStandard ionization.
Scan Range 35–350

Covers parent ion (

approx 153) and fragments.[1]
Workflow Visualization

The following diagram illustrates the critical decision pathway for validating this specific compound, highlighting the Retro-Strecker risk.

ValidationWorkflow Start Sample: 1,4-Dimethyl-1,4- diazepane-2-carbonitrile RiskCheck Risk Assessment: Alpha-Aminonitrile Moiety Start->RiskCheck MethodChoice Select Injection Technique RiskCheck->MethodChoice Identify Thermal Lability HotInj Standard Split/Splitless (250°C Isothermal) MethodChoice->HotInj Incorrect ColdInj PTV / Cool-on-Column (Start 40°C -> Ramp) MethodChoice->ColdInj Recommended Degradation Artifact Formation: Retro-Strecker (Loss of HCN) HotInj->Degradation Thermal Stress ValidResult Intact Analyte Transfer ColdInj->ValidResult Controlled Vaporization Validation ICH Q2(R2) Validation: Specificity (Peak Purity) Linearity (R² > 0.99) Degradation->Validation Fails Specificity ValidResult->Validation

Caption: Decision logic for preventing thermal degradation artifacts during GC-MS analysis of alpha-aminonitriles.

Part 3: Comparative Analysis (GC-MS vs. Alternatives)

While GC-MS provides structural identification of volatile impurities, it is not always the superior quantitative tool for this class of compounds.

Method Performance Matrix
FeatureGC-MS (PTV Injection) HPLC-UV / LC-MS qNMR (Quantitative NMR)
Primary Use Volatile impurity profiling (solvents, starting diamines).[1]Purity Assay & Non-volatile impurities.[1][2]Absolute Purity Assay (Gold Standard).[1]
Thermal Risk Moderate/High (Requires optimization).[1]None (Ambient temperature).[1]None .
Specificity High (Mass spectral fingerprint).[1]Moderate (UV) to High (MS).[1]Very High (Structural certainty).[1]
Sensitivity High (ppm level impurities).[1]High.Low (Limit of Quantitation ~0.1%).
Throughput Medium (30 min run).[1]Medium (15-30 min run).[1]Fast (5-10 min).[1]
Recommendation Use for Impurity Profiling only. Use for Routine QC/Purity. Use for Reference Standard Certification.
Supporting Experimental Data (Simulated Case Study)

Scenario: A crude synthesis batch containing residual N,N'-dimethylethylenediamine (starting material) and toluene (solvent).[1]

Table 1: Comparative Impurity Detection

ImpurityGC-MS DetectionHPLC-UV Detection (210 nm)Notes
Toluene Excellent (RT: 3.5 min)Poor (Co-elutes/solvent front)GC is superior for residual solvents.[1]
N,N'-Dimethylethylenediamine Good (RT: 5.2 min)Poor (No chromophore)GC detects non-UV active amines well.[1]
Target Analyte Good (RT: 12.4 min)ExcellentRequires PTV inlet to prevent degradation.[1]
Degradant (Imine) Artifact Risk (RT: 11.8 min)Not ObservedGC may create this impurity if temp is too high.[1]

Part 4: Validation Protocol (ICH Q2(R2) Aligned)

To claim "Validated Purity," you must demonstrate the method is suitable for its intended purpose.

Specificity (Thermal Stability Check)
  • Test: Inject the standard at three inlet temperatures: 150°C, 200°C, and 250°C.

  • Acceptance Criteria: The area ratio of the parent peak (

    
     153) to the degradation peak (
    
    
    
    ) should remain constant. If the degradation peak grows with temperature, the method is not specific at that temperature. Use the PTV method described above.
Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50, 75, 100, 125, 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Accuracy (Recovery)
  • Protocol: Spike the analyte into a blank matrix (or solvent) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.[1]

Part 5: References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3] [Link]

  • National Institute of Standards and Technology (NIST). (2016).[1] Development of a GC-MS method for determination of Benzodiazepine Series Drugs. (Discusses thermal instability of diazepine rings). [Link][1]

  • European Medicines Agency. (2024).[1] ICH Q2(R2) Validation of analytical procedures. [Link]

  • PubChem. (2025).[1] Compound Summary: 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS 1423032-36-3).[1] [Link][1]

Sources

A Comparative Guide to Bioassay Validation for Diazepane-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of bioassay validation methods tailored for diazepane-based compounds. Grounded in scientific integrity, this document offers in-depth, field-proven insights into experimental choices, self-validating protocols, and data interpretation, supported by authoritative references.

Diazepane-based compounds, a class of molecules characterized by a fused benzene and diazepine ring, are pivotal in neuroscience research and clinical applications.[1] The most prominent members of this class, benzodiazepines like diazepam, exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Consequently, robust and validated bioassays are critical for accurately characterizing the potency and efficacy of these compounds.

The Foundation: Principles of Bioassay Validation

Before delving into specific assay formats, it is crucial to understand the universal principles of bioassay validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide a framework to ensure that an analytical method is suitable for its intended purpose.[3][4][5][6] The harmonized ICH M10 guideline is a key resource for bioanalytical method validation.[3][4][7]

Key validation parameters include:

  • Specificity & Selectivity: The ability to unequivocally measure the analyte in the presence of other components.[3][8] For diazepanes, this means distinguishing the compound's effect from that of matrix components or other potential modulators.

  • Accuracy: The closeness of the measured value to the true value.[3][8][9]

  • Precision: The degree of agreement among a series of measurements, expressed as repeatability (intra-assay) and intermediate precision (inter-assay).[3][8][9][10]

  • Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[3][10] The range is the interval between the upper and lower concentrations where the method is shown to be accurate, precise, and linear.[3]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.[5][9]

  • Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

These parameters are not mere checklist items; they form a self-validating system. For instance, demonstrating high precision and accuracy over a defined range inherently supports the assay's linearity and robustness.

Workflow for Bioassay Validation

The following diagram illustrates the logical flow of a comprehensive bioassay validation process, from initial development to full validation, in line with regulatory expectations.

Bioassay_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Pre-Validation & Qualification cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Routine Use & Monitoring Dev Assay Development & Optimization (e.g., cell density, reagent concentration) Fit Fit-for-Purpose Assessment (Initial Specificity, Precision, Range) Dev->Fit Characterize performance Qual Assay Qualification (Accuracy, Precision, Linearity) Fit->Qual Refine method Robust Robustness & Ruggedness Testing (Varying parameters) Qual->Robust Stress test FullVal Full Validation Protocol Execution (Based on ICH/FDA Guidelines) Robust->FullVal Finalize protocol Report Validation Report Generation (Data, Analysis, Acceptance Criteria) FullVal->Report Document results Routine Routine Sample Analysis (System Suitability Checks) Report->Routine Implement method Monitor Life Cycle Management (Trending, Re-validation if needed) Routine->Monitor Ongoing monitoring

Caption: General workflow for bioassay validation.

Comparative Analysis of Bioassay Formats

The choice of bioassay for diazepane-based compounds depends on the specific research question, desired throughput, and required level of biological complexity. The primary target, the GABA-A receptor, is a ligand-gated ion channel, offering multiple avenues for interrogation.[2][12]

Mechanism of Action at the GABA-A Receptor

This diagram illustrates how diazepane-based compounds (benzodiazepines) allosterically modulate the GABA-A receptor to enhance inhibitory neurotransmission.

GABA_A_Receptor_Mechanism cluster_receptor GABA-A Receptor (Pentameric Ion Channel) cluster_action Modulatory Action cluster_result Cellular Effect Receptor GABA-A Receptor (α, β, γ subunits) GABA_Site GABA Binding Site (Orthosteric) Channel_Open Increased Frequency of Chloride (Cl-) Channel Opening GABA_Site->Channel_Open BZD_Site Benzodiazepine Site (Allosteric) BZD_Site->GABA_Site Enhances GABA Affinity GABA GABA (Neurotransmitter) GABA->GABA_Site Binds Diazepam Diazepam Compound Diazepam->BZD_Site Binds Hyperpolarization Neuronal Hyperpolarization Channel_Open->Hyperpolarization Inhibition Enhanced Inhibitory Neurotransmission Hyperpolarization->Inhibition

Caption: Mechanism of diazepane action on GABA-A receptors.

2.1. Binding Assays

Binding assays measure the direct interaction of a compound with the receptor. They are fundamental for determining a compound's affinity (Kd) and for screening large libraries.[2][13]

Assay Type Principle Pros Cons Typical Use Case
Radioligand Binding Measures the displacement of a radiolabeled ligand (e.g., [3H]Flunitrazepam) from the benzodiazepine site by the test compound.[2][13]High sensitivity, well-established, provides direct affinity data (Ki).[2]Requires radioactive materials, lower throughput, generates radioactive waste.Gold standard for affinity determination and mechanism of action studies.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled ligand upon binding to the receptor. Displacement by a test compound reduces polarization.Non-radioactive, homogeneous (no-wash) format, amenable to automation.Can be prone to interference from fluorescent compounds, requires careful optimization.High-throughput screening (HTS) for identifying compounds that bind to the target.[14][15]

2.2. Functional Assays

Functional assays measure the biological consequence of compound binding, providing insights into efficacy (agonist, antagonist, inverse agonist) and potency (EC50/IC50).

Assay Type Principle Pros Cons Typical Use Case
Electrophysiology (Patch-Clamp) Directly measures the flow of ions (chloride) through the GABA-A channel in response to compound application.[16][17][18]Gold standard for functional characterization, provides detailed mechanistic data (e.g., channel kinetics).[16]Very low throughput, technically demanding, high cost per data point.In-depth characterization of lead compounds, validation of hits from HTS.[16][19]
FLIPR Assays (Membrane Potential) Uses voltage-sensitive dyes to measure changes in membrane potential resulting from chloride influx through the GABA-A channel in a cell population.[19][20]High throughput, cell-based, provides functional data (potency and efficacy).[19][21][22] Results are comparable to electrophysiology.[19][21]Indirect measure of channel activity, susceptible to off-target effects that alter membrane potential.Primary and secondary screening, structure-activity relationship (SAR) studies.[19][22]
YFP-Based Assays (Chloride Flux) Utilizes a Yellow Fluorescent Protein (YFP) that is sensitive to halide concentration. Chloride influx quenches the YFP fluorescence.[23]Non-radioactive, ratiometric, good signal-to-noise ratio, inexpensive.[23]Requires stable cell line co-expressing YFP and the receptor, potential for phototoxicity.HTS and lead optimization for modulators of chloride channel function.[23]
Detailed Experimental Protocols

The following protocols are provided as templates. Researchers must perform their own validation according to internal and regulatory standards.[3][5][24]

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adapted from standard methods for determining compound affinity at the benzodiazepine site of the GABA-A receptor.[2][25][26]

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace [3H]Flunitrazepam.

Materials:

  • Biological Sample: Rat brain membranes or membranes from cell lines expressing recombinant GABA-A receptors (e.g., α1β2γ2).[2][19]

  • Radioligand: [3H]Flunitrazepam (Specific Activity: 70-90 Ci/mmol).[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2][26]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]

  • Non-specific Binding (NSB) Control: 10 µM Diazepam.[2]

  • Test Compound: Diazepane-based compound of interest, serially diluted.

  • 96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in buffer, followed by centrifugation steps to isolate a membrane pellet. Resuspend the final pellet in assay buffer and determine protein concentration.[25][26]

  • Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:

    • Total Binding (TB): 150 µL membrane prep, 50 µL assay buffer, 50 µL [3H]Flunitrazepam (final concentration ~1 nM).[2]

    • Non-specific Binding (NSB): 150 µL membrane prep, 50 µL 10 µM Diazepam, 50 µL [3H]Flunitrazepam.

    • Competitor Wells: 150 µL membrane prep, 50 µL serially diluted test compound, 50 µL [3H]Flunitrazepam.

  • Incubation: Incubate the plate for 60-90 minutes at 4°C or on ice to reach equilibrium.[26][27]

  • Termination: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[2][27]

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.[2][26]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[2]

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: High-Throughput FLIPR-Based Functional Assay

This protocol outlines a cell-based functional assay to measure the positive allosteric modulation of the GABA-A receptor by a test compound.[19][21]

Objective: To determine the potency (EC50) of a test compound for enhancing a sub-maximal GABA response.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing a GABA-A receptor subtype (e.g., α1β2γ2).[19][21][28]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • FLIPR Membrane Potential Assay Kit: Commercially available voltage-sensitive dye (e.g., FMP-Red-Dye).[19][21]

  • Agonist: GABA.

  • Test Compound: Diazepane-based compound of interest.

  • 384-well black-walled, clear-bottom plates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the cells into 384-well plates 24-48 hours prior to the assay to form a confluent monolayer.

  • Dye Loading: Remove culture medium and add assay buffer containing the membrane potential dye. Incubate for 30-60 minutes at 37°C according to the manufacturer's instructions.

  • Compound Pre-incubation: Transfer the plate to the FLIPR instrument. Add varying concentrations of the test compound (or vehicle control) to the wells and incubate for 5-15 minutes.[23]

  • GABA Addition & Measurement:

    • Establish a baseline fluorescence reading.

    • Add a sub-maximal concentration of GABA (e.g., EC20, predetermined from a separate dose-response experiment) to all wells.

    • Immediately begin recording the change in fluorescence over time (typically 2-5 minutes). The influx of chloride ions will cause membrane hyperpolarization, leading to a change in the dye's fluorescence.[22][29]

  • Data Analysis:

    • Calculate the response as the peak fluorescence change minus the baseline.

    • Normalize the data to the vehicle control (0% potentiation) and a maximal response control (e.g., a saturating concentration of Diazepam, 100% potentiation).

    • Plot the normalized response against the log concentration of the test compound.

    • Use non-linear regression to determine the EC50 value for potentiation.

Validation Data and Acceptance Criteria

The validation of any bioassay requires demonstrating that it meets predefined acceptance criteria. The table below provides a typical example for a cell-based functional assay.

Parameter Method Acceptance Criteria
Precision (Intra-assay) Analyze ≥5 replicates of Low, Mid, and High QC samples in a single run.Coefficient of Variation (CV) ≤ 15%
Precision (Inter-assay) Analyze Low, Mid, and High QC samples in ≥3 separate runs on different days.[3]CV ≤ 20%
Accuracy Compare the mean calculated concentration of QC samples to their nominal concentration.Mean value should be within 80-120% of the nominal value.
Linearity Perform a dilution series of a high-concentration sample and plot observed vs. expected values.R² ≥ 0.98
Robustness Introduce small, deliberate changes to assay parameters (e.g., incubation time ±10%, temperature ±2°C).Assay performance (e.g., EC50, Z'-factor) remains within established ranges.
System Suitability Calculate the Z'-factor for each plate using positive and negative controls.Z' ≥ 0.5

Acceptance criteria should be established based on the assay's intended purpose and relevant regulatory guidelines.[5][8]

Conclusion

The selection and validation of bioassays for diazepane-based compounds are critical for successful drug discovery and development. Binding assays, such as radioligand displacement, remain the gold standard for affinity determination. However, for higher throughput and functional characterization, cell-based methods like FLIPR membrane potential assays are indispensable.[19] The choice of assay should be guided by a phase-appropriate strategy, where simpler, higher-throughput assays are used for initial screening, and more complex, physiologically relevant assays like patch-clamp electrophysiology are reserved for in-depth characterization of lead candidates.[11][16]

Ultimately, a rigorous validation process, grounded in the principles of accuracy, precision, and robustness, is paramount. By adhering to established guidelines and employing a logical, data-driven approach, researchers can ensure the generation of reliable and reproducible data, accelerating the journey from compound discovery to potential therapeutic application.

References

  • Joesch, M., et al. (2008). Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor. PubMed. Available at: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Diazepam - Some Pharmaceutical Drugs. NCBI Bookshelf. Available at: [Link]

  • Enna, S.J. & Möhler, H. (n.d.). Characterization of GABA Receptors. PubMed Central. Available at: [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. Available at: [Link]

  • Current Protocols in Pharmacology. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Wiley Online Library. Available at: [Link]

  • Faleschini, M.T., et al. (2019). Discovery of GABAA receptor modulators of natural origin – validation of a FLIPR assay for screening and HPLC-based activity profiling. ResearchGate. Available at: [Link]

  • Peilot-Sjögren, H., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]

  • Lee, J.W., et al. (n.d.). A Practical Guide to Immunoassay Method Validation. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin. ResearchGate. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • BioAgilytix. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix. Available at: [Link]

  • BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]

  • Wallace, J.E., et al. (1980). Evaluation of an enzyme immunoassay for determining diazepam and nordiazepam in serum and urine. PubMed. Available at: [Link]

  • Logan, S.M., et al. (n.d.). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. PubMed Central. Available at: [Link]

  • Liu, J., et al. (2008). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. PubMed. Available at: [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Skanda Life Sciences. Available at: [Link]

  • FyoniBio. (n.d.). EMA ICH Guideline M10 On Bioanalytical Method Validation And Study Sample Analysis. FyoniBio. Available at: [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation. EMA. Available at: [Link]

  • Baines, K. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. Available at: [Link]

  • ResearchGate. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. ResearchGate. Available at: [Link]

  • Sterling Pharma Solutions. (n.d.). Analytical method validation for cell-based potency assays. Sterling Pharma Solutions. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

  • Cortvrindt, R., et al. (2005). Ovarian follicle bioassay reveals adverse effects of diazepam exposure upon follicle development and oocyte quality. PubMed. Available at: [Link]

  • El-Hawary, W.F., et al. (n.d.). Spectrophotometric Determination of Diazepam in Pure Form, Tablets and Ampoules. ResearchGate. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Marin Biologic Laboratories. Available at: [Link]

  • ResearchGate. (n.d.). A High-Throughput Functional Assay for Characterization of γ -Aminobutyric Acid A Channel Modulators Using Cryopreserved Transiently Transfected Cells. ResearchGate. Available at: [Link]

  • BioProcess International. (n.d.). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. BioProcess International. Available at: [Link]

  • SAS Publishers. (2017). Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). SAS Publishers. Available at: [Link]

  • Mortensen, M., et al. (n.d.). Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings. PubMed Central. Available at: [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie. Available at: [Link]

  • Krall, J., et al. (n.d.). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. Available at: [Link]

  • European Pharmaceutical Review. (2005). Patch clamp electrophysiology steps up a gear. European Pharmaceutical Review. Available at: [Link]

  • Negrusz, A. & Gaensslen, R.E. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central. Available at: [Link]

  • Hearing, M.C. (n.d.). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. Available at: [Link]

  • Molecular Devices. (n.d.). Patch clamp electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. Available at: [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Wikipedia. (n.d.). Patch clamp. Wikipedia. Available at: [Link]

  • Biocompare. (2013). High-throughput Electrophysiology with Planar Patch Clamping. Biocompare. Available at: [Link]

  • Wildey, C., et al. (n.d.). Maximizing Drug Discovery with High-Throughput and High-Content Screening. Benchling. Available at: [Link]

  • Schierz, A.C., et al. (n.d.). High-Throughput Screening Assay Datasets from the PubChem Database. PubMed Central. Available at: [Link]

  • Kim, J.J. & Hibbs, R.E. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. PubMed Central. Available at: [Link]

  • Zaugg, J., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Available at: [Link]

Sources

Safety Operating Guide

1,4-Dimethyl-1,4-diazepane-2-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 1,4-Dimethyl-1,4-diazepane-2-carbonitrile

As a Senior Application Scientist, establishing rigorous, causality-driven safety and disposal protocols is paramount when integrating novel building blocks into drug development workflows. 1,4-Dimethyl-1,4-diazepane-2-carbonitrile (CAS: 1423032-36-3) is a liquid, nitrogen-rich seven-membered heterocyclic compound utilized extensively in pharmaceutical synthesis due to the broad biological activity of the diazepine scaffold[1].

Because this compound features both a tertiary amine system and a nitrile moiety, its handling and disposal require specific chemical logic to mitigate risks of toxicity, environmental contamination, and hazardous byproducts during degradation.

Chemical Profile and Hazard Causality

To design a self-validating disposal system, we must first understand the physicochemical behavior of the molecule. The diazepane ring imparts basicity, making the liquid a potential irritant to skin and mucous membranes. More critically, the carbonitrile (-C≡N) group dictates the disposal methodology. Under extreme acidic conditions or incomplete combustion, nitriles can hydrolyze or decompose to release hydrogen cyanide (HCN) or toxic nitrogen oxides (NOx). Therefore, standard aqueous drain disposal is strictly prohibited.

Table 1: Physicochemical and Logistical Data Summary

ParameterSpecificationOperational Implication
Chemical Name 1,4-Dimethyl-1,4-diazepane-2-carbonitrileRequires specific nitrile/amine handling protocols.
CAS Number 1423032-36-3Use for manifest and waste tracking.
Molecular Formula C8H15N3High nitrogen content; dictates incineration parameters.
Physical State LiquidSpill risk; requires liquid absorbents for containment.
Primary Hazards Irritant, potentially toxicMandates strict PPE and engineering controls (fume hood).
Waste Classification Organic Liquid WasteMust be segregated from strong oxidizers and acids.

Operational Handling and Spill Mitigation Protocol

Before discussing end-of-life disposal, the operational environment must be secured. Every step in this protocol is designed to prevent the compound from entering the ambient laboratory environment.

Step-by-Step Spill Response Methodology:

  • Isolate the Area: Immediately evacuate non-essential personnel from the immediate vicinity of the spill.

  • Don Appropriate PPE: Ensure you are wearing heavy-duty nitrile gloves (standard latex offers insufficient protection against organic amines), safety goggles, and a chemically resistant lab coat.

  • Neutralize and Absorb: Do not use combustible materials like sawdust. Apply an inert, inorganic absorbent such as vermiculite, dry sand, or a proprietary universal chemical binder directly to the liquid. Causality: Inert absorbents prevent exothermic reactions that could occur if the basic diazepane interacts with reactive spill kits.

  • Mechanical Collection: Using non-sparking tools, sweep the absorbed mixture into a high-density polyethylene (HDPE) or glass wide-mouth container.

  • Seal and Label: Seal the container tightly. Label it explicitly as "Hazardous Spill Residue: Contains 1,4-Dimethyl-1,4-diazepane-2-carbonitrile" and move it to the satellite accumulation area.

Standard Operating Procedure (SOP) for Routine Disposal

The disposal of 1,4-Dimethyl-1,4-diazepane-2-carbonitrile must follow a strict segregation and destruction pathway. The ultimate goal is high-temperature incineration, which ensures the complete oxidation of the carbonitrile group into harmless N2, CO2, and H2O, preventing the formation of toxic intermediates.

Step-by-Step Disposal Workflow:

  • Waste Segregation:

    • Determine if the waste is pure/dissolved in non-halogenated solvents (e.g., ethanol, ethyl acetate) or halogenated solvents (e.g., dichloromethane, chloroform).

    • Causality: Halogenated waste requires different incineration scrubber systems to handle acidic byproducts (like HCl). Mixing them increases disposal costs and facility risks.

  • Primary Containment:

    • Transfer the liquid waste into an approved, chemically compatible container (typically a 4L to 20L HDPE carboy). Do not use metal containers, as trace water combined with the amine can cause slow corrosion.

  • Secondary Containment:

    • Place the primary container within a secondary containment tray capable of holding 110% of the primary container's volume. Store in a well-ventilated satellite accumulation area.

  • Manifesting and Labeling:

    • Attach a hazardous waste tag immediately upon adding the first drop of waste. Check the boxes for "Toxic" and "Irritant". List "1,4-Dimethyl-1,4-diazepane-2-carbonitrile" and the exact solvent composition.

  • Contractor Transfer for Incineration:

    • Transfer the accumulated waste to your institution's Environmental Health and Safety (EHS) department or a licensed commercial hazardous waste vendor. Specify that the waste contains nitriles and requires high-temperature rotary kiln incineration .

Waste Segregation and Disposal Logic

The following diagram illustrates the logical decision tree for safely processing this chemical waste.

G Start Generate Liquid Waste: 1,4-Dimethyl-1,4-diazepane-2-carbonitrile Check Is the solvent matrix Halogenated? Start->Check Halogenated Route to: Halogenated Organic Waste Stream Check->Halogenated Yes (e.g., DCM, Chloroform) NonHalogenated Route to: Non-Halogenated Organic Waste Stream Check->NonHalogenated No (e.g., EtOAc, MeOH) Store Accumulate in HDPE Container (Secondary Containment) Halogenated->Store NonHalogenated->Store Incinerate High-Temperature Incineration (Licensed Facility) Store->Incinerate EHS Transfer

Waste segregation and disposal workflow for 1,4-Dimethyl-1,4-diazepane-2-carbonitrile.

References

  • Ramajayam, R., et al. "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance." Current Organic Chemistry, EurekaSelect. Available at: [Link]

Sources

Personal protective equipment for handling 1,4-Dimethyl-1,4-diazepane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized bifunctional organic compounds like 1,4-Dimethyl-1,4-diazepane-2-carbonitrile requires moving beyond generic laboratory safety guidelines. As a liquid at room temperature, this reagent presents unique logistical and safety challenges.

This guide provides a self-validating, step-by-step operational framework designed for drug development professionals and researchers, ensuring that every safety measure is rooted in the mechanistic causality of the chemical's properties.

Chemical Profiling & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first deconstruct the chemical structure to understand why specific hazards exist. 1,4-Dimethyl-1,4-diazepane-2-carbonitrile features a dual-hazard profile:

  • The Diazepane Core (Amine Basicity): The cyclic diamine structure acts as a strong organic base. Upon contact with biological tissues, basic amines disrupt lipid bilayers through the saponification of fats. This leads to deep tissue penetration, severe skin irritation, and immediate, potentially irreversible ocular damage[1][2].

  • The Carbonitrile Group (Systemic Toxicity): Nitrile-containing compounds introduce significant acute toxicity risks via oral, dermal, and inhalation routes[3]. Furthermore, if exposed to strong acids or extreme heat, the carbonitrile group can undergo hydrolysis or thermal decomposition, liberating highly toxic hydrogen cyanide (HCN) gas or nitrogen oxides (NOx)[4][5].

Quantitative Chemical Profile

Table 1: Physicochemical properties and their operational implications.

PropertyValueClinical/Safety Implication
CAS Number 1423032-36-3Unique identifier for SDS and regulatory tracking.
Molecular Formula C8H15N3High nitrogen content dictates NOx emissions upon combustion.
Molecular Weight 153.22 g/mol [6]Low molecular weight facilitates rapid dermal absorption.
Physical State LiquidHigh splash and aerosolization hazard; requires stringent eye/face protection compared to solid reagents.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves and basic safety glasses are insufficient. The following PPE is selected based on the specific permeation and reactivity profiles of liquid aminonitriles.

Table 2: PPE Specifications and Mechanistic Causality

PPE CategorySpecificationMechanistic Causality
Hand Protection Double-gloved: Inner Nitrile (min 0.11mm), Outer Butyl Rubber (min 0.3mm).Nitriles can permeate thin latex rapidly. Butyl rubber provides superior chemical resistance to basic amines and organic nitriles[3].
Eye Protection ANSI Z87.1 Chemical splash goggles + full face shield.The liquid state and strong basicity can cause immediate corneal saponification upon splashing[1].
Body Protection Flame-resistant (FR) lab coat with knit cuffs, chemical-resistant apron.Prevents capillary action of the liquid up the sleeves and protects against highly flammable thermal decomposition products[4].
Respiratory NIOSH-approved full-face respirator with Organic Vapor (OV) cartridges.Mitigates inhalation of volatile amine vapors and respiratory tract irritation (STOT SE 3) if handled outside a closed system[2][7].

Visualizing the Operational Logic

The following diagram illustrates the self-validating workflow designed to isolate the operator from the chemical at every stage of the experiment.

G Storage 1. Chemical Storage (Cool, Dry, Ventilated) PPE 2. PPE Donning (Nitrile & Butyl Gloves) Storage->PPE Pre-operation Hood 3. Fume Hood Transfer (Min. 100 fpm velocity) PPE->Hood Setup Handling 4. Execution & Handling (Closed System) Hood->Handling Execution Waste 5. Waste Segregation (Incineration Protocol) Handling->Waste Standard Completion Emergency ! Spill / Exposure (Evacuate, Rinse, Report) Handling->Emergency Incident Emergency->Waste Post-cleanup

Figure 1: Standard operational workflow and hazard mitigation logic.

Standard Operating Procedure: Handling & Execution

This step-by-step methodology ensures a closed-loop safety system during experimental execution.

Step 1: Pre-Experiment Verification

  • Verify the chemical fume hood is operational with a certified minimum face velocity of 100 feet per minute (fpm).

  • Clear the workspace of all incompatible materials. Strictly avoid strong oxidizing agents, strong acids, and strong reducing agents to prevent the liberation of toxic gases[5].

Step 2: PPE Donning & Setup

  • Inspect all PPE for micro-tears. Don the FR lab coat, inner nitrile gloves, and outer butyl rubber gloves.

  • Secure chemical splash goggles and a face shield.

  • Place a secondary containment spill tray lined with inert absorbent material inside the fume hood to contain potential liquid spills.

Step 3: Chemical Transfer

  • Retrieve the 1,4-Dimethyl-1,4-diazepane-2-carbonitrile vial. Because it is a liquid, use a positive-displacement pipette or a glass syringe with a Luer-lock tip to ensure a precise, drip-free transfer.

  • Keep the primary container tightly closed immediately after withdrawing the required volume to prevent vapor accumulation and degradation from ambient moisture.

Step 4: Post-Experiment Decontamination

  • Rinse all glassware that contacted the chemical with an appropriate organic solvent (e.g., acetone) directly into a designated hazardous waste container before transferring it to the standard washing area.

  • Doff the outer gloves inside the fume hood and dispose of them as solid hazardous waste.

Emergency Response & Spill Management

Trustworthy laboratory protocols require planning for failure. If a spill or exposure occurs, execute the following immediate actions:

  • Liquid Spill: Do NOT use combustible materials like sawdust. Evacuate personnel from the immediate area[4]. Absorb the spilled liquid with an inert absorbent (e.g., sand, silica gel, or vermiculite)[2]. Transfer the saturated absorbent into an airtight container using non-sparking tools.

  • Skin Contact: Immediately flush the affected area with running water for at least 15 minutes while removing contaminated clothing[1][7]. Crucial Note: Do not attempt to neutralize the basic amine with an acid, as the resulting exothermic reaction will exacerbate tissue damage.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and consult a physician immediately[1][4].

Disposal Plan

Improper disposal of nitriles can lead to severe environmental toxicity and regulatory violations.

  • Segregation: Store waste containing 1,4-Dimethyl-1,4-diazepane-2-carbonitrile in a clearly labeled, halogen-free organic waste carboy (unless chlorinated solvents were used in the reaction). Never mix this waste stream with acidic solutions[5].

  • Destruction: The compound must be disposed of via a licensed professional waste disposal service. It must be burned in a chemical incinerator equipped with an afterburner and a scrubber[4] to safely capture and neutralize the toxic nitrogen oxides (NOx) generated during combustion.

References

  • Sigma-Aldrich. "1,4-dimethyl-1,4-diazepane-2-carbonitrile Product Page". Sigma-Aldrich.

  • BLD Pharm. "1423032-36-3 | 1,4-Dimethyl-1,4-diazepane-2-carbonitrile". BLD Pharm. 6

  • ChemicalBook. "1-BENZYL-1,4-DIAZEPANE - Safety Data Sheet". ChemicalBook. 1

  • Cymit Quimica. "Safety Data Sheet: (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate". Cymit Quimica. 2

  • AK Scientific, Inc. "3-(Piperazin-1-yl)pyridine-4-carbonitrile - Safety Data Sheet". AK Scientific. 7

  • Capot Chemical. "MSDS of Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate". Capot Chemical.4

  • TCI Chemicals. "SAFETY DATA SHEET: Chromone-3-carbonitrile". TCI Chemicals. 3

  • Fisher Scientific. "SAFETY DATA SHEET: Bicyclo(2.2.1)hept-5-ene-2-carbonitrile". Fisher Scientific. 5

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethyl-1,4-diazepane-2-carbonitrile
Reactant of Route 2
1,4-Dimethyl-1,4-diazepane-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.